5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-4(6)3(2-7-8)5(9)10/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWNBNRLTJOGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601248201 | |
| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54367-67-8 | |
| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54367-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601248201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyrazole core functionalized with a bromine atom, a methyl group, and a carboxylic acid, provides a unique combination of reactivity and physicochemical properties. This guide offers a comprehensive overview of its chemical characteristics, synthesis, and key applications, with a focus on its utility in the development of novel therapeutic agents and other advanced materials. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties, making this scaffold a valuable starting point for drug discovery programs.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 54367-67-8 | Internal Database |
| Molecular Formula | C₅H₅BrN₂O₂ | PubChem |
| Molecular Weight | 205.01 g/mol | PubChem[2] |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | --- |
| pKa | Not available | --- |
Synthesis and Purification
The most common and practical laboratory synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (CAS No. 105486-72-4). This precursor is commercially available and can be efficiently converted to the desired carboxylic acid under basic conditions.
Experimental Protocol: Hydrolysis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]
Materials:
-
Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
2N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for room temperature reaction)
-
Separatory funnel
-
Rotary evaporator
-
pH paper or meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide (excess, e.g., 2-3 eq) to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
The remaining aqueous solution can be washed with ethyl acetate to remove any unreacted starting material.
-
Carefully acidify the aqueous phase to a pH of approximately 2-3 with 2N hydrochloric acid. A white precipitate of this compound should form.
-
-
Extraction and Drying:
-
Extract the product from the acidified aqueous solution with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude this compound as a solid.
-
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
-COOH Proton: A broad singlet is expected in the downfield region, typically between 10-13 ppm.[4]
-
Pyrazole Ring Proton: A singlet for the C3-H proton is anticipated, likely in the aromatic region (around 7.5-8.5 ppm).
-
N-Methyl Protons: A singlet corresponding to the three protons of the N-methyl group is expected further upfield, generally in the range of 3.8-4.2 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-COOH): A signal in the range of 160-170 ppm.
-
Pyrazole Ring Carbons: Signals for the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon bearing the bromine atom would be expected at a lower field compared to the C3 and C4 carbons.
-
N-Methyl Carbon: A signal in the upfield region, typically around 35-40 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C=N and C=C Stretches (Pyrazole Ring): Absorptions in the 1400-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M+): A peak at m/z 204 and an M+2 peak at m/z 206 of similar intensity, which is characteristic of a compound containing one bromine atom.
-
Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[5]
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by the bromine atom and the carboxylic acid functional group, making it a valuable intermediate for the synthesis of more complex molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 5-position of the pyrazole ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl substituents, providing a powerful tool for generating libraries of novel compounds for biological screening.
General Reaction Scheme:
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
This is a general protocol that would require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/water, Toluene/water)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
-
Degassing: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically filtered, and the product is extracted and purified by column chromatography.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Other Reactions
The carboxylic acid group can undergo standard transformations, such as esterification and amidation, to introduce further diversity into the molecular scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. The pyrazole core is a common feature in many approved drugs and clinical candidates. The ability to functionalize the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting a wide range of diseases. For instance, pyrazole derivatives have been investigated as inhibitors of various enzymes and receptors implicated in cancer, inflammation, and infectious diseases.[1]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is recommended to:
-
Work in a well-ventilated fume hood.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust platform for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this important chemical entity.
References
- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]
- 2. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Abstract
This technical guide provides an in-depth framework for the spectroscopic analysis and structural elucidation of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document outlines the theoretical principles and practical methodologies for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust reference for the unambiguous identification and characterization of the target molecule, ensuring scientific integrity and reproducibility in research and development settings.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole scaffold is a cornerstone in the development of a wide array of pharmaceutical and agrochemical agents, valued for its diverse biological activities. As a functionalized building block, this compound offers multiple reaction sites for further chemical modification, making it a valuable intermediate in organic synthesis.[1] Accurate structural confirmation is paramount to ensuring the validity of subsequent research. This guide establishes a comprehensive, multi-technique spectroscopic protocol to provide unequivocal structural verification.
Molecular Structure and Physicochemical Properties
The foundational step in any analysis is understanding the molecule's basic properties. The structure consists of a pyrazole ring substituted with a bromine atom at the C5 position, a methyl group at the N1 position, and a carboxylic acid group at the C4 position.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | PubChem[2] |
| Molecular Weight | ~205.01 g/mol | PubChem[3] |
| Monoisotopic Mass | 203.95344 Da | PubChem[2][3] |
| Chemical Structure | CN1C(=C(C=N1)C(=O)O)Br | PubChem[2] |
Integrated Spectroscopic Workflow
A robust structural elucidation relies not on a single technique, but on the convergence of data from multiple orthogonal methods. The workflow below illustrates the logical progression from sample preparation to final structural confirmation, where each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Principle of NMR
NMR exploits the magnetic properties of atomic nuclei, such as ¹H and ¹³C. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The exact frequency (chemical shift) is highly sensitive to the local electronic environment, providing information about the connectivity and structure of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Experience: DMSO-d₆ is the solvent of choice. Unlike D₂O, it does not readily exchange with the acidic carboxylic acid proton, allowing for its observation in the ¹H NMR spectrum. Its high boiling point also ensures sample stability.
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to calibrate the chemical shift scale to 0.00 ppm.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typically, 16-32 scans are sufficient for a sample of this concentration.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Data and Interpretation
The structure of this compound suggests three distinct signals in the ¹H NMR spectrum:
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically in the range of 11.0-13.0 ppm .[4] This significant downfield shift is characteristic of a highly deshielded acidic proton.
-
Pyrazole Ring Proton (C3-H): A sharp singlet is expected in the aromatic region, likely around 7.5-8.5 ppm . Its singlet multiplicity is due to the absence of adjacent protons.
-
N-Methyl Protons (N-CH₃): A sharp singlet is expected around 3.8-4.2 ppm . The chemical shift is influenced by the attachment to the nitrogen atom within the heterocyclic ring system.
Predicted ¹³C NMR Data and Interpretation
The molecule has five non-equivalent carbon atoms, which should result in five distinct signals in the proton-decoupled ¹³C NMR spectrum:
-
Carbonyl Carbon (-COOH): Expected in the range of 160-170 ppm .
-
Pyrazole Ring Carbons (C3, C4, C5): Three signals are expected in the heterocyclic/aromatic region (~100-150 ppm). The carbon bearing the bromine (C5) will be significantly influenced by the halogen's electronic effects.
-
N-Methyl Carbon (N-CH₃): Expected in the aliphatic region, likely around 35-40 ppm .
NMR Data Summary (Predicted)
| Signal Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| -COOH | 11.0 - 13.0 | Broad Singlet | 160 - 170 |
| C3-H | 7.5 - 8.5 | Singlet | ~130 - 145 |
| N-CH₃ | 3.8 - 4.2 | Singlet | 35 - 40 |
| C4 (pyrazole) | - | - | ~105 - 120 |
| C5 (pyrazole) | - | - | ~135 - 150 |
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule.
Principle of IR
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[5] Specific bonds and functional groups absorb at characteristic frequencies, allowing for their identification.
Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹.
Expected Data and Interpretation
The IR spectrum provides direct evidence for the key functional groups:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹ .[4][6] This characteristic broadness is due to hydrogen bonding between carboxylic acid dimers.
-
C-H Stretches:
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption is expected in the range of 1690-1760 cm⁻¹ .[4][6] Its position confirms the presence of the carbonyl group.
-
Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of peaks corresponding to C-O stretching, C-N stretching, and C-C in-ring vibrations. A C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
IR Data Summary (Expected)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500 - 3300 | O-H stretch (acid) | Strong, Very Broad |
| ~3100 | =C-H stretch | Weak-Medium |
| ~2950 | -C-H stretch | Medium |
| 1690 - 1760 | C=O stretch (acid) | Strong, Sharp |
| 1210 - 1320 | C-O stretch | Medium |
Mass Spectrometry (MS)
MS provides the exact molecular weight and elemental formula of a compound.
Principle of MS
MS ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the m/z to several decimal places, allowing for the calculation of an unambiguous elemental formula.
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
LC Separation: Inject the sample into a Liquid Chromatography (LC) system (e.g., using a C18 column) to purify the analyte before it enters the mass spectrometer.
-
Ionization: Utilize Electrospray Ionization (ESI), a soft ionization technique ideal for polar molecules like carboxylic acids. Run in both positive and negative ion modes.
-
Trustworthiness: ESI is chosen because it minimizes fragmentation, ensuring a strong signal for the molecular ion or its adducts.
-
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
Expected Data and Interpretation
-
Molecular Ion Peak & Bromine Isotope Pattern: The most critical feature will be the presence of a pair of peaks of nearly equal intensity separated by 2 Da. This is the unmistakable signature of a compound containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). The monoisotopic mass (using ⁷⁹Br) is 203.95344 Da.[3]
-
Positive Ion Mode ([M+H]⁺): Expect to see a doublet at m/z 204.9607 and 206.9587 . Predicted data supports the formation of this adduct.[2]
-
Negative Ion Mode ([M-H]⁻): Expect to see a doublet at m/z 202.9462 and 204.9442 . This is often a very clean signal for carboxylic acids.[2]
-
High-Resolution Data: HRMS data will allow for the confirmation of the elemental formula C₅H₅BrN₂O₂.
MS Data Summary (Predicted)
| Ion Adduct | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Mode |
| [M-H]⁻ | 202.9462 | 204.9442 | ESI- |
| [M+H]⁺ | 204.9607 | 206.9587 | ESI+ |
| [M+Na]⁺ | 226.9427 | 228.9407 | ESI+ |
Integrated Analysis for Structural Confirmation
No single technique is sufficient for full characterization. The final structure is confirmed by logically integrating all spectroscopic data, as illustrated below.
Caption: Convergence of evidence for structural elucidation.
Conclusion
The structural identity of this compound can be confidently established through a coordinated application of NMR, IR, and MS techniques. The key identifying features are: the characteristic bromine isotope pattern in the mass spectrum confirming the elemental formula; the definitive O-H and C=O stretching vibrations in the IR spectrum confirming the carboxylic acid moiety; and the unique set of signals in the ¹H and ¹³C NMR spectra defining the precise connectivity of the pyrazole core and its substituents. This guide provides the necessary framework for researchers to reliably and reproducibly verify the structure of this important chemical building block.
References
- 1. Page loading... [guidechem.com]
- 2. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid (CAS No. 54367-67-8)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Versatile Pyrazole Building Block
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold remains a cornerstone heterocyclic motif. Its unique electronic properties and conformational rigidity have cemented its role in the design of targeted therapeutics. Within this esteemed class of compounds, 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid emerges as a particularly strategic synthetic intermediate. Its dual-functional nature—a reactive bromine atom poised for cross-coupling and a carboxylic acid ready for amidation or esterification—offers a powerful and versatile platform for library synthesis and lead optimization in drug discovery.
This technical guide provides an in-depth perspective on the core attributes of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application. The protocols and insights herein are curated to empower researchers to leverage this molecule's full potential with scientific rigor and an understanding of its underlying chemical principles.
Core Physicochemical & Structural Data
A compound's utility is fundamentally governed by its physical and chemical properties. The data for this compound (CAS No. 54367-67-8) is summarized below.
| Property | Value | Source |
| CAS Number | 54367-67-8 | [1][2][3][4] |
| Molecular Formula | C₅H₅BrN₂O₂ | |
| Molecular Weight | 205.01 g/mol | |
| IUPAC Name | This compound | |
| MDL Number | MFCD22052492 |
Synthesis Pathway: From Ester Precursor to Final Acid
The most direct and industrially relevant synthesis of this compound is achieved through the hydrolysis of its corresponding ethyl ester, ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate. This transformation is a foundational reaction in organic chemistry, yet its successful execution relies on a precise understanding of the underlying mechanism to ensure high yield and purity.
Causality Behind the Method: Base-Mediated Ester Hydrolysis
The selection of base-mediated hydrolysis, typically using sodium hydroxide (NaOH), is deliberate. The hydroxide ion (OH⁻) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) leaving group. The resulting carboxylate is then protonated in an acidic workup step to yield the final carboxylic acid. This method is favored for its high efficiency and the relative ease of purification, as the product can be precipitated from the aqueous solution by acidification.
Caption: Workflow for the hydrolysis of the ethyl ester precursor.
Self-Validating Experimental Protocol: Ester Hydrolysis
This protocol is designed to be self-validating, with clear checkpoints for reaction completion and product isolation.
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate in a suitable solvent mixture, such as ethanol or tetrahydrofuran (THF), to ensure homogeneity.[5]
-
Base Addition: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Add the NaOH solution to the ester solution. A typical stoichiometry involves using 1.5 to 2.0 molar equivalents of NaOH to ensure complete reaction.[6]
-
Reaction Monitoring: Heat the mixture to a gentle reflux (approximately 60-80 °C) or stir at room temperature.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible. This provides a clear, verifiable endpoint.
-
Solvent Removal & Dilution: Once the reaction is complete, cool the mixture to room temperature. Remove the organic solvent (ethanol or THF) under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with water.
-
Purification (Extraction): Wash the aqueous solution with a non-polar organic solvent like ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Product Precipitation (Acidification): Cool the aqueous phase in an ice bath. Slowly add a 2N hydrochloric acid (HCl) solution while stirring vigorously until the pH of the solution becomes acidic (pH ~2-3).[6] The target carboxylic acid, being less soluble in acidic water, will precipitate as a solid. This visual confirmation of product formation is a key validation step.
-
Isolation and Drying: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the product under vacuum to a constant weight. The purity can be confirmed by NMR and LC-MS analysis.
Applications in Drug Discovery & Synthesis: A Bifunctional Linchpin
The true value of this compound lies in its capacity as a bifunctional building block. The distinct reactivity of its two functional groups can be selectively addressed to construct complex molecular architectures, a critical requirement in modern drug design.[7]
-
The Bromine Handle (C5 Position): The bromine atom is an excellent substrate for a wide array of metal-catalyzed cross-coupling reactions. This enables the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, which is fundamental for exploring the structure-activity relationship (SAR) of a potential drug candidate. Reactions like the Suzuki, Sonogashira, or Buchwald-Hartwig couplings are routinely and effectively employed at this position.[7]
-
The Carboxylic Acid Handle (C4 Position): The carboxylic acid moiety serves as a versatile anchor for forming amide or ester linkages. Amide bond formation is arguably the most common reaction in medicinal chemistry, used to connect molecular fragments and mimic peptide bonds. This allows for the facile introduction of various amine-containing side chains, which can modulate solubility, cell permeability, and target engagement.[7]
Caption: The dual reactivity pathways of the title compound.
Safety, Handling, and Storage: A Trustworthy Protocol
While a specific Safety Data Sheet (SDS) for 54367-67-8 is not universally available, data from closely related bromo-pyrazole carboxylic acid derivatives provides a reliable framework for safe handling.[8][9]
-
Hazard Classification: Compounds in this class are generally classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and can cause skin and eye irritation.[9][10][11]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[10]
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust formation is likely, a respirator may be necessary.[12]
-
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Call a POISON CENTER or physician if you feel unwell. Do not induce vomiting.[9][10]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
By adhering to these protocols, researchers can ensure a safe and effective experimental environment, building a foundation of trustworthiness in their laboratory practices.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 54367-67-8|this compound|BLD Pharm [bldpharm.com]
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- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 9. fishersci.at [fishersci.at]
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- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. echemi.com [echemi.com]
Unlocking the Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Versatility of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents. When functionalized with a carboxylic acid group, the resulting pyrazole carboxylic acid derivatives exhibit an even broader spectrum of biological activities, positioning them as highly promising candidates for drug discovery and development.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the significant biological activities of pyrazole carboxylic acid derivatives, delving into their mechanisms of action, structure-activity relationships, and the key experimental protocols for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[6][7][8] Their mechanisms of action are often centered on the inhibition of key proteins that drive cancer cell proliferation, survival, and angiogenesis.
Mechanism of Action: Inhibition of Protein Kinases
A primary mechanism by which pyrazole carboxylic acid derivatives exert their anticancer effects is through the inhibition of protein kinases.[9][10][11] These enzymes play a crucial role in signal transduction pathways that are frequently dysregulated in cancer.
-
Tyrosine Kinase Inhibition: Many pyrazole derivatives have been designed as potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] By blocking the ATP-binding site of these kinases, they can halt downstream signaling cascades responsible for cell growth, proliferation, and the formation of new blood vessels that supply tumors.
-
Cyclin-Dependent Kinase (CDK) Inhibition: The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. Pyrazole carboxylic acid derivatives have been shown to inhibit CDKs, the engines that drive the cell cycle, leading to cell cycle arrest and preventing cancer cells from dividing.[7]
-
Other Kinase Targets: The versatility of the pyrazole scaffold allows for the targeting of a range of other kinases implicated in cancer, including Aurora kinases and PI3K.[6][7]
Diagram: Generalized Kinase Inhibition by Pyrazole Carboxylic Acid Derivatives
Caption: Pyrazole derivatives block signaling pathways that drive cancer cell growth.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of pyrazole carboxylic acid derivatives can be significantly modulated by the nature and position of substituents on the pyrazole ring and the phenyl groups often attached to it.[12][13][14]
-
Substituents on Phenyl Rings: The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can influence the binding affinity of the molecule to the target kinase.
-
Modifications of the Carboxylic Acid Group: Conversion of the carboxylic acid to amides or esters can alter the pharmacokinetic properties of the compounds, such as cell permeability and metabolic stability.[9][10]
-
Heterocyclic Ring Fusions: Fusing other heterocyclic rings to the pyrazole core can create novel chemical entities with enhanced and selective anticancer activity.
Quantitative Data: Anticancer Activity of Pyrazole Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | [6] |
| Pyrazolo[3,4-d]pyrimidine Derivative | HepG2 (Liver) | 2 | [6] |
| 3,4-Diaryl Pyrazole Derivative | Various | 0.00006 - 0.00025 | [6] |
| Pyrazole-linked Thiourea Derivative | Various | Potent CDK2 inhibitors | [7] |
| Pyrazole Carboxamide Derivative | HCT-116 (Colon) | 1.1 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole carboxylic acid derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Pyrazole carboxylic acid derivatives have demonstrated promising antibacterial and antifungal activities, making them attractive candidates for the development of new antimicrobial agents.[2][8][15][16][17]
Mechanism of Action: Diverse Modes of Attack
The antimicrobial mechanisms of pyrazole carboxylic acid derivatives are varied and can involve:
-
Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[16]
-
Disruption of DNA Replication: These compounds can inhibit enzymes essential for bacterial DNA replication, such as DNA gyrase and topoisomerase IV, thereby preventing bacterial proliferation.[16]
-
Inhibition of Protein Synthesis: Pyrazole derivatives may also target bacterial ribosomes, interfering with protein synthesis and leading to cell death.[16]
-
Antifungal Activity: In fungi, these derivatives can inhibit enzymes involved in ergosterol biosynthesis, a key component of the fungal cell membrane, leading to membrane disruption and fungal cell death.[15][18]
Diagram: Antimicrobial Mechanisms of Pyrazole Carboxylic Acid Derivatives
References
- 1. Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 12. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
The Pyrazole Core: A Historical and Synthetic Journey from Serendipitous Discovery to Privileged Scaffold
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents one of the most significant structural motifs in modern chemistry. Its journey from an unexpected laboratory synthesis in the late 19th century to its current status as a "privileged scaffold" in drug discovery is a testament to its versatile chemistry and profound biological activity. This guide provides an in-depth exploration of the discovery and history of pyrazole-based compounds. We will delve into the pioneering work of Ludwig Knorr, the evolution of synthetic methodologies, and the subsequent explosion of applications that have yielded blockbuster pharmaceuticals, critical agrochemicals, and important industrial materials. This document is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also the causal logic behind key experimental advancements and detailed protocols that underscore the enduring legacy of this remarkable heterocycle.
Part 1: The Genesis of a Heterocycle: Discovery and Early Synthesis
The story of pyrazole-based compounds begins not with the parent heterocycle, but with one of its derivatives, born from the burgeoning synthetic chemistry landscape of the 1880s. German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created a new class of compounds that would revolutionize medicine.[1]
The Landmark Discovery of Antipyrine
In the early 1880s, Knorr's work led to the synthesis of a pyrazolone derivative he named antipyrine.[2][3] Patented in 1883, antipyrine (also known as phenazone) was one of the world's first synthetic drugs and quickly became a widely used analgesic (pain reducer) and antipyretic (fever reducer).[4][5] Its creation marked a pivotal moment, demonstrating that potent therapeutic agents could be constructed in the laboratory, shifting the paradigm away from sole reliance on natural products.[2][4] The therapeutic action of antipyrine was later understood to be linked to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—key mediators of pain and inflammation.[5] This discovery laid the groundwork for a new era of synthetic pharmaceutical development.
The Foundational Knorr Pyrazole Synthesis
The chemical reaction that underpinned Knorr's discovery is now a cornerstone of heterocyclic chemistry: the Knorr Pyrazole Synthesis . This versatile and robust method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, to form the pyrazole or pyrazolone ring.[6][7][8] The high reactivity of the hydrazine and the stability of the resulting aromatic pyrazole ring typically lead to rapid reactions and high yields.[6]
The general mechanism proceeds through the initial formation of a hydrazone via condensation at one carbonyl group, followed by an intramolecular cyclization and dehydration to furnish the final heterocyclic ring.[9] This straightforward approach opened the door for the synthesis of a vast library of substituted pyrazoles.
References
- 1. books.rsc.org [books.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. Antipyrine | drug | Britannica [britannica.com]
- 4. Phenazone - Wikipedia [en.wikipedia.org]
- 5. What is Antipyrine used for? [synapse.patsnap.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
The Strategic Role of Brominated Pyrazoles in Medicinal Chemistry: A Technical Guide
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its versatile structure is found in a wide array of pharmaceuticals, including the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the antipsychotic CDPPB.[1] The remarkable pharmacological potential of the pyrazole scaffold is due to its ability to act as a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and serve as a bioisosteric replacement for other aromatic systems like benzene, often leading to improved physicochemical properties.[4]
Within the vast chemical space of pyrazole derivatives, halogenation, and particularly bromination, has emerged as a powerful strategy for fine-tuning molecular properties to optimize drug candidates. The incorporation of a bromine atom onto the pyrazole ring is not a trivial modification; it is a deliberate tactic to modulate a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of brominated pyrazoles in modern drug discovery, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR).
The Physicochemical Impact of Bromination
The strategic placement of a bromine atom on a pyrazole scaffold imparts several critical physicochemical changes that can be exploited by medicinal chemists.
-
Lipophilicity and Permeability : Bromine is a lipophilic atom. Its introduction generally increases the overall lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a crucial factor for oral bioavailability and reaching intracellular targets. However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.
-
Metabolic Stability : The carbon-bromine (C-Br) bond is strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes. By strategically placing a bromine atom on a metabolically vulnerable position of the pyrazole ring or its substituents, chemists can significantly increase the metabolic stability and half-life of a drug candidate.[5][6]
-
Halogen Bonding : Bromine, as a heavier halogen, can participate in a highly directional, non-covalent interaction known as halogen bonding.[7][8] This occurs when the electropositive region on the outer surface of the bromine atom (the σ-hole) interacts with an electron-rich atom like oxygen or nitrogen in a biological target, such as an amino acid residue in an enzyme's active site.[7] This specific interaction can significantly enhance binding affinity and selectivity.[7] For example, studies on serine protease inhibitors have shown that bromine-mediated halogen bonds can be a key strategy for improving potency.[7]
Visualizing Halogen Bonding
The diagram below illustrates the principle of a halogen bond between a brominated pyrazole and a protein's carbonyl group, a common hydrogen bond acceptor.
Caption: Halogen bond between a brominated pyrazole and a carbonyl oxygen.
Synthesis of Brominated Pyrazoles
The synthesis of brominated pyrazoles with high regioselectivity is a critical step in their development as drug candidates. Several methods are employed, with the choice depending on the desired substitution pattern and the nature of the starting materials.
Direct Bromination of Pyrazoles
One of the most common methods is the direct electrophilic bromination of a pre-formed pyrazole ring.[9] The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack.
-
Brominating Agents : A variety of brominating agents can be used, including elemental bromine (Br₂), N-Bromosuccinimide (NBS), and N-Bromosaccharin (NBSac).[9] NBS and NBSac are often preferred as they are solid, easier to handle, and can lead to more selective reactions compared to liquid bromine.[9][10]
One-Pot Synthesis and Bromination
More efficient "one-pot" procedures have been developed where the pyrazole ring is formed and brominated in a single synthetic sequence without isolating the intermediate.[9][10] This approach is highly valued in drug discovery for its efficiency and reduced waste.
Experimental Protocol: One-Pot Regioselective Synthesis of 4-Bromopyrazoles
This protocol is adapted from a solvent-free method utilizing N-bromosaccharin and a solid acid catalyst.[9][10]
-
Preparation : In a mortar, thoroughly grind the 1,3-diketone (1 mmol), an arylhydrazine (1 mmol), and silica gel-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).
-
Addition of Brominating Agent : To the ground mixture, add N-bromosaccharin (1.1 mmol) and continue to grind the mixture at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-15 minutes.
-
Work-up : Upon completion, add ethyl acetate (20 mL) to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
Purification : Wash the filtrate with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield the pure 4-bromopyrazole derivative.
Cycloaddition Reactions
Another elegant strategy involves the [3+2] cycloaddition of bromo-substituted building blocks. For instance, 1,3-dipolar cycloaddition reactions between sydnones and 2-aryl-1,1-dibromo-1-alkenes can yield 1,3-diaryl-4-bromo-1H-pyrazoles directly.[11]
General Synthetic Workflow
The overall process from synthesis to evaluation follows a logical progression, as depicted below.
Caption: General workflow for synthesis and evaluation of brominated pyrazoles.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Brominated pyrazoles have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[12] The bromine atom is often crucial for achieving the desired biological activity.
Case Study: Pyrazoline-based Monoamine Oxidase B (MAO-B) Inhibitors
Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's. Studies on halogenated pyrazolines have provided clear SAR insights.
In one study, a series of pyrazoline analogs were synthesized and tested for MAO-B inhibition.[13][14] The results demonstrated a clear trend for halogen substitutions on a phenyl ring at the 5-position of the pyrazoline core.
| Compound ID | 5-Position Phenyl Substituent (X) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| EH1 | -H | > 10 | - |
| EH6 | -Cl | 0.187 | > 55.8 |
| EH8 | -Br | 4.31 | > 2.3 |
| EH7 | -F | 0.063 | 133.0 |
| Data sourced from Jang et al., 2021.[13][14] |
The data shows that halogenation is critical for potent MAO-B inhibition, with the unsubstituted compound (EH1) being inactive.[13][14] While the fluorine-substituted analog (EH7) was the most potent in this specific series, the bromo-substituted compound (EH8) still demonstrated significant activity compared to the parent compound, highlighting the positive contribution of the bromine atom.[13][14] Such studies are crucial for understanding how different halogens can fine-tune the interaction with the target enzyme.
Role in Kinase Inhibition
The pyrazole scaffold is a privileged structure in the design of kinase inhibitors for cancer therapy.[6][15] Bromine atoms can be used to occupy specific hydrophobic pockets or form halogen bonds within the ATP-binding site of kinases, leading to enhanced potency and selectivity. For example, in the development of FLT3 inhibitors for acute myeloid leukemia, pyrazole-based compounds showed that substituents on the pyrazole ring are critical for activity, with the bromine atom often used to probe interactions and block metabolism.[6]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile
A successful drug must not only be potent but also possess favorable ADMET properties. Bromination can significantly influence this profile.
-
Absorption and Distribution : As mentioned, the increased lipophilicity from bromine can improve absorption and distribution, but it must be optimized to avoid issues like poor solubility or non-specific binding. In silico tools are often used to predict properties like Caco-2 permeability and plasma protein binding for brominated pyrazoles.[16][17]
-
Metabolism : A key application of bromination is to enhance metabolic stability.[5][18][19] By replacing a hydrogen atom with a bromine atom at a site prone to hydroxylation, the metabolic pathway is blocked, increasing the compound's half-life. For instance, replacing an ester moiety with a more stable bioisostere in pyrazole derivatives has been shown to yield modulators with high metabolic stability.[18][19]
-
Toxicity : While beneficial, the introduction of bromine must be carefully evaluated for potential toxicity. Some organobromine compounds can be metabolized to reactive intermediates. Therefore, comprehensive toxicity profiling, including assessments for mutagenicity (e.g., Ames test) and hepatotoxicity, is a mandatory step in the development of any brominated pyrazole drug candidate.[20][21]
Future Directions and Conclusion
The strategic incorporation of bromine into pyrazole-based scaffolds continues to be a highly valuable tool in medicinal chemistry. The ability of bromine to modulate lipophilicity, block metabolic sites, and participate in halogen bonding provides a powerful triad of properties for optimizing drug candidates.
Future research will likely focus on:
-
Novel Synthetic Methods : Developing even more efficient and regioselective methods for pyrazole bromination, potentially using photocatalysis or flow chemistry.[11]
-
Advanced Halogen Bonding Studies : Utilizing high-resolution structural biology and computational modeling to more precisely design halogen bonds for enhanced target affinity and selectivity.
-
Multi-target Ligands : Leveraging the versatility of the brominated pyrazole scaffold to design ligands that can modulate multiple targets simultaneously for complex diseases.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scielo.org.mx [scielo.org.mx]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
- 13. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.uniupo.it [research.uniupo.it]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid safety and handling
An In-Depth Technical Guide to the Safe Handling of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals Preamble: This document provides a comprehensive technical overview of the safety protocols and handling procedures for this compound. As a key structural motif in modern medicinal chemistry, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, empowering researchers to make informed safety decisions.
Compound Significance and Application Context
This compound is a heterocyclic organic compound valued as a versatile synthetic intermediate in the field of drug discovery and development.[1][2] Its structure is particularly strategic; the bromine atom at the 4-position serves as a reactive handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of molecular complexity.[2] Simultaneously, the carboxylic acid group provides a site for derivatization into amides, esters, and other functional groups.[2] This dual functionality makes it a valuable building block for constructing libraries of novel compounds for biological screening, particularly in the development of potential anticancer and anti-inflammatory therapeutics.[1][3]
Hazard Identification and Comprehensive Risk Assessment
Based on available data for compounds like 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, the following GHS classifications should be assumed as a baseline for risk mitigation.[4]
| Hazard Class | GHS Category | Hazard Statement | Causality and Implication for Researchers |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Accidental ingestion could lead to acute illness. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas.[4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact with the solid or solutions can cause localized redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves.[4][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The compound, particularly as a fine dust, can cause significant and potentially painful eye irritation upon contact. Mandates the use of sealed safety goggles.[4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. This is the primary driver for using engineering controls like fume hoods.[4][5] |
Signal Word: Warning [4]
Hierarchy of Controls: From Engineering to PPE
A systematic approach to minimizing exposure is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.
Caption: Hierarchy of Controls for handling hazardous chemicals.
Engineering Controls
The primary defense against exposure is to handle the compound within a properly functioning chemical fume hood.[5] This is non-negotiable, particularly when handling the solid powder, to prevent inhalation of dust and to contain any potential spills.[6] Ensure that the fume hood has a certified face velocity, typically 80-120 feet per minute. Work at least 6 inches inside the sash to ensure effective containment.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be worn at all times when handling the compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[7] A face shield may be required for larger quantities or when there is a significant splash risk.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves such as nitrile. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.[8]
-
Lab Coat: A full-length laboratory coat, buttoned, is mandatory to protect skin and clothing.
-
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls fail or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][7]
Standard Operating Procedures: Handling, Storage, and Disposal
Adherence to standardized protocols is the foundation of a safe laboratory environment.
Protocol for Weighing and Handling Solid Compound
-
Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a weigh boat, spatula, and the sealed container of this compound onto the analytical balance inside the fume hood.
-
Taring: Tare the balance with the empty weigh boat.
-
Dispensing: Slowly open the compound's container. Using the spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid any sudden movements that could generate dust.
-
Sealing: Immediately and securely close the primary container.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or towel to remove any residual dust. Dispose of this cleaning material as hazardous waste.
-
Transport: If the weighed compound needs to be moved, place it in a secondary, sealed, and labeled container for transport within the lab.
Storage Requirements
Proper storage is crucial for maintaining the compound's integrity and preventing accidental exposure.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[7] Recommended storage temperatures are often room temperature or refrigerated (2-8°C) for long-term stability.[9]
-
Location: Store in a designated cabinet for chemical reagents, away from incompatible materials.
-
Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and amines.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
| Do | Do Not |
| Collect all solid waste and contaminated materials (gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container. | Pour any waste down the drain or dispose of it in regular trash.[7][8] |
| Arrange for disposal through a licensed chemical destruction plant or a certified hazardous waste management company.[7] | Contaminate water, foodstuffs, or feed with waste material.[7] |
| Rinse contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. | Leave waste containers open or improperly labeled. |
Emergency Response and First Aid
Rapid and correct response to an exposure or spill is critical.
Caption: General workflow for responding to a minor chemical spill.
Accidental Release Measures
For a minor spill (a few grams) inside a fume hood:
-
Containment: Ensure the spill is contained within the fume hood.
-
Cleanup: Gently sweep up the solid material and place it into a labeled container for hazardous waste disposal.[6] Avoid any actions that create dust.
-
Decontamination: Wipe the area with a cloth dampened with soap and water, followed by a solvent rinse if necessary. Collect all cleaning materials as hazardous waste.[9]
For a major spill, or any spill outside of a fume hood, evacuate the immediate area, alert personnel, and contact your institution's emergency response team.
First Aid Protocols
Immediate action is required in the event of personal exposure.[4]
-
If Inhaled: Move the victim into fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]
-
Following Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4]
-
Following Eye Contact: Immediately rinse the eyes with pure, flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Following Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[4]
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | [10][11] |
| Molecular Weight | ~205.01 g/mol | [2][11] |
| CAS Number | 84547-84-2 (for 4-Bromo isomer) | |
| Physical Form | Solid | |
| Storage Temperature | Room Temperature / 2-8°C | [9] |
References
- 1. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.at [fishersci.at]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. PubChemLite - this compound (C5H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 11. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the One-Pot Synthesis of Substituted Pyrazole Carboxylic Acids
Abstract
Substituted pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document provides a comprehensive guide to the one-pot synthesis of substituted pyrazole carboxylic acids, a streamlined approach that enhances efficiency and atom economy. We will delve into the underlying chemical principles, provide a detailed and adaptable experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage efficient synthetic methodologies.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole derivatives are a prominent class of heterocyclic compounds widely utilized in the pharmaceutical and agrochemical industries.[1][2] The incorporation of a carboxylic acid moiety onto the pyrazole scaffold provides a critical handle for modulating physicochemical properties, improving pharmacokinetic profiles, and establishing key interactions with biological targets. Molecules containing the pyrazole core have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3] Notable drugs such as Celecoxib, a COX-2 inhibitor, feature a pyrazole structure, highlighting the scaffold's therapeutic importance.[2][4]
The classical methods for constructing pyrazole rings, such as the Knorr pyrazole synthesis, involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5][6] While effective, these often require the isolation of intermediates, leading to multi-step procedures with cumulative yield losses. One-pot syntheses, which combine several reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of reduced reaction time, solvent usage, and purification efforts.[3][7] This guide focuses on a robust one-pot methodology adaptable for generating a diverse library of substituted pyrazole carboxylic acids.
Underlying Chemistry: The Knorr Pyrazole Synthesis and its One-Pot Adaptation
The foundational chemistry for this one-pot synthesis is the Knorr pyrazole synthesis, which involves the reaction between a hydrazine and a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.[5][6] In the context of synthesizing pyrazole carboxylic acids, a β-ketoester is a commonly used 1,3-dicarbonyl starting material.[1][3][8]
The Mechanism: The reaction proceeds through a well-established pathway:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto one of the carbonyl carbons (typically the more reactive ketone) of the β-ketoester. This is followed by dehydration to form a hydrazone intermediate.[8]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl.[8] This ring-closing step is often the rate-determining step.[9]
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrazole ring.[8] The final product is often a pyrazolone, which exists in tautomeric equilibrium with its aromatic pyrazole-ol form.[8]
A key challenge in synthesizing substituted pyrazoles from unsymmetrical 1,3-dicarbonyls is the potential for forming regioisomers.[2][9] The one-pot protocol described herein is designed to favor specific regiochemical outcomes through careful selection of reactants and conditions.
Generalized Reaction Mechanism
Below is a diagram illustrating the core mechanistic steps of the Knorr synthesis for forming a pyrazolone ring from a β-ketoester and a substituted hydrazine.
Caption: Knorr synthesis pathway for pyrazolones.
Featured Protocol: One-Pot Synthesis of 1-Aryl-5-aryl-1H-pyrazole-3-carboxylic Acids
This protocol details a general and reliable one-pot, three-component synthesis. It leverages the reaction between an ethyl 2,4-dioxo-4-arylbutanoate (a β-ketoester), a substituted hydrazine, and subsequently hydrolyzes the resulting ester to the carboxylic acid in a single pot. This method can be adapted for various substituted starting materials. Microwave-assisted techniques can also be employed to accelerate the reaction.[3][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 2,4-dioxo-4-arylbutanoate | Reagent | Major Supplier | Starting β-ketoester. |
| Substituted Hydrazine HCl | Reagent | Major Supplier | E.g., Phenylhydrazine hydrochloride. |
| Glacial Acetic Acid | ACS | Major Supplier | Catalyst and solvent. |
| Ethanol | Anhydrous | Major Supplier | Solvent. |
| Sodium Hydroxide (NaOH) | Pellets | Major Supplier | For hydrolysis. |
| Hydrochloric Acid (HCl) | Concentrated | Major Supplier | For neutralization/precipitation. |
| Ethyl Acetate | ACS | Major Supplier | For extraction. |
| Brine | Saturated | Lab Prepared | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Major Supplier | Drying agent. |
Equipment
-
Round-bottom flask (size dependent on scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH paper or pH meter
Detailed Step-by-Step Protocol
Step 1: Cyclocondensation
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethyl 2,4-dioxo-4-arylbutanoate (1.0 eq).
-
Add the substituted hydrazine hydrochloride (1.1 eq).
-
Add ethanol (5-10 mL per mmol of ketoester) and a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[8]
-
Heat the mixture to reflux (approx. 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours, as indicated by the consumption of the starting ketoester.[8]
Step 2: In-Situ Hydrolysis
-
Once the cyclocondensation is complete, allow the reaction mixture to cool to room temperature.
-
Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq in water) to the flask.
-
Re-attach the reflux condenser and heat the mixture to reflux for an additional 2-4 hours to facilitate the hydrolysis of the ethyl ester to the carboxylic acid. Monitor by TLC until the intermediate ester spot has disappeared.
Step 3: Work-up and Isolation
-
After cooling, transfer the reaction mixture to a beaker and reduce the solvent volume by approximately half using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath.
-
Acidify the solution by slowly adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A precipitate of the pyrazole carboxylic acid should form.
-
Continue stirring in the ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield the crude substituted pyrazole carboxylic acid.
Step 4: Purification (if necessary)
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.
Experimental Workflow Diagram
The following diagram outlines the complete one-pot experimental procedure.
Caption: Workflow for one-pot pyrazole carboxylic acid synthesis.
Substrate Scope and Data
The described one-pot protocol is versatile and accommodates a range of substituents on both the β-ketoester and the hydrazine starting materials. Electron-donating and electron-withdrawing groups are generally well-tolerated, allowing for the synthesis of a diverse library of compounds. Yields are typically good to excellent.
| Entry | R¹ in Ketoester (Aryl) | R² in Hydrazine (Aryl) | Typical Yield (%) |
| 1 | Phenyl | Phenyl | 85-92% |
| 2 | 4-Methylphenyl | Phenyl | 88-95% |
| 3 | 4-Methoxyphenyl | Phenyl | 82-90% |
| 4 | 4-Chlorophenyl | Phenyl | 80-88% |
| 5 | Phenyl | 4-Nitrophenyl | 75-83%[11] |
| 6 | Phenyl | 4-Bromophenyl | 78-86% |
| 7 | Thiophen-2-yl | Phenyl | 70-80%[12] |
Yields are approximate and can vary based on reaction scale and specific conditions.
Troubleshooting and Optimization
Issue: Low Yield of Final Product
-
Cause: Incomplete cyclocondensation or hydrolysis.
-
Solution: Ensure starting materials are pure. Extend reflux times for both steps and monitor carefully by TLC to confirm the disappearance of the starting material and intermediate ester. For sterically hindered substrates, a stronger base (e.g., KOH) or a co-solvent like THF for the hydrolysis step may be beneficial.
Issue: Formation of Regioisomers
-
Cause: The β-ketoester can present two electrophilic carbonyl sites. Attack of the substituted nitrogen (N1) of the hydrazine at the ketone vs. the ester carbonyl can lead to different regioisomers.
-
Solution: The protocol generally favors attack at the more reactive ketone, leading to the 1,5-disubstituted pyrazole-3-carboxylic acid. Regioselectivity can be influenced by the nature of the hydrazine; for instance, using arylhydrazine hydrochlorides can favor one isomer, while the corresponding free base may favor another.[11] For challenging cases, chromatographic separation (e.g., column chromatography) of the final product may be required.
Issue: Product is Oily or Difficult to Crystallize
-
Cause: Presence of impurities or residual solvent.
-
Solution: After acidification, thoroughly triturate the product with cold water. If it remains oily, attempt to extract the acidified aqueous layer with ethyl acetate, wash the organic layer with brine, dry with MgSO₄, and concentrate to obtain a solid. If it is still an oil, purification by column chromatography is recommended.
Safety Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic, corrosive, and potential carcinogens.[13][14] Always handle these reagents in a well-ventilated chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (nitrile or chloroprene), and safety goggles.[13][14]
-
Acids and Bases: Concentrated acids (HCl, Acetic Acid) and bases (NaOH) are corrosive.[15] Handle with care and appropriate PPE. Acidification and neutralization steps can be exothermic; perform them slowly and with cooling.
-
General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals. In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[13]
Conclusion
The one-pot synthesis of substituted pyrazole carboxylic acids via the Knorr condensation represents a highly efficient and versatile strategy for accessing these medicinally important scaffolds. By combining cyclization and hydrolysis into a single, streamlined procedure, this method significantly reduces reaction time, waste, and labor compared to traditional multi-step approaches. The protocol is robust, scalable, and adaptable to a wide range of substrates, making it an invaluable tool for researchers in synthetic chemistry and drug discovery. Careful attention to reaction conditions and safety protocols will ensure successful and reproducible outcomes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. daneshyari.com [daneshyari.com]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ehs.ucsb.edu [ehs.ucsb.edu]
- 14. files.dep.state.pa.us [files.dep.state.pa.us]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-methyl-1H-pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole Diversification
The pyrazole nucleus is a cornerstone in modern medicinal chemistry and materials science.[1][2][3][4] Its presence in numerous FDA-approved drugs, such as Celecoxib and Sildenafil, underscores its status as a "privileged scaffold".[4][5] The metabolic stability and versatile binding capabilities of the pyrazole ring make it a highly sought-after motif in drug discovery programs targeting a wide array of diseases, including cancer, inflammatory conditions, and neurological disorders.[2][5] Furthermore, functionalized pyrazoles are integral to the development of agrochemicals, polymers, and ligands for transition metal catalysis.[1][4]
The ability to selectively introduce molecular complexity at specific positions of the pyrazole ring is paramount for fine-tuning the pharmacological and material properties of these compounds. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and indispensable tool for this purpose, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with 4-bromo-1-methyl-1H-pyrazole derivatives, a key building block for the synthesis of novel chemical entities. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (typically a boronic acid or its ester) with an organohalide.[6][7] The reaction proceeds through a well-defined catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9] Understanding this cycle is crucial for rationalizing experimental choices and troubleshooting reactions.
-
Oxidative Addition: The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition to the 4-bromo-1-methyl-1H-pyrazole. This is often the rate-determining step of the reaction.[6] The palladium inserts itself into the carbon-bromine bond, forming a Pd(II) intermediate. The reactivity of the halide in this step follows the order I > Br > Cl.[8]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6][10][11] The choice of base and solvent is critical for the efficiency of this step.[8][11]
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][8] This step forms the desired C-C bond between the pyrazole ring and the organic group from the boronic acid.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole derivatives with various aryl and heteroaryl boronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrate: 4-bromo-1-methyl-1H-pyrazole
-
Boronic Acid: Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2/G4 (0.5 - 5 mol%)
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equivalents)
-
Solvent: e.g., 1,4-dioxane/water, DME/water, toluene/water (typically in a 4:1 to 10:1 ratio)
-
Inert Gas: Argon or Nitrogen
-
Standard laboratory glassware: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer.
-
Purification supplies: Silica gel for column chromatography, appropriate solvents for elution.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of aryl and heteroaryl boronic acids.
-
Reaction Setup: To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for certain substrates.[12][13]
-
Reaction Setup: In a microwave vial, combine 4-bromo-1-methyl-1H-pyrazole (0.5 mmol), the boronic acid (0.6 mmol), and a suitable base such as Cs₂CO₃ (1.25 mmol).[13]
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the solvent system (e.g., DME/H₂O 10:1, 4.2 mL).[13]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90-120 °C) for a short duration (5-20 minutes).[13]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.[14]
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent can significantly impact the outcome of the Suzuki coupling. The following table provides a summary of conditions that have been successfully employed for the coupling of bromo-pyrazoles and related heteroaryl halides.
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2) | - | Na₂CO₃ (2.5) | DME/H₂O | Reflux | Low | [13] |
| 2 | Pd(PPh₃)₄ (2) | - | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | High | [13] |
| 3 | Ruphos-Pd (cat.) | Ruphos | - | - | - | Good to Excellent | [15] |
| 4 | Pd₂(dba)₃ (cat.) | XPhos | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | Good to Very Good | [16][17] |
| 5 | Pd(OAc)₂ (5) | SPhos | K₂CO₃ (3.0) | H₂O/Acetonitrile | 37 | Good | [18] |
Troubleshooting and Optimization
Even with established protocols, challenges can arise. Here are some common issues and strategies for optimization:
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to Pd(0). Consider using a more active pre-catalyst system like those developed by Buchwald (e.g., XPhos Pd G4).[19]
-
Inefficient Oxidative Addition: For electron-rich pyrazoles, oxidative addition can be sluggish. Switching from a bromo- to an iodo-pyrazole can increase reactivity.[20] Using more electron-rich and bulky phosphine ligands can also promote this step.[8]
-
Poor Solubility: Ensure all reactants are sufficiently soluble in the chosen solvent system. If solubility is an issue, consider alternative solvents like DMF, THF, or toluene.[6][20]
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This occurs when two boronic acid molecules couple with each other. It can be minimized by ensuring a thoroughly deoxygenated reaction environment and using the appropriate stoichiometry of reactants.[21]
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent. Using anhydrous conditions or minimizing the amount of water can sometimes mitigate this issue.
-
Dehalogenation: The starting bromo-pyrazole is reduced to the corresponding pyrazole. This can be a significant side reaction, and it has been observed that bromo- and chloro-pyrazoles can be superior to iodo-pyrazoles in minimizing this outcome.[22]
-
-
Optimization Strategies:
-
Ligand Screening: The choice of phosphine ligand is critical. For challenging couplings, screening a variety of ligands with different steric and electronic properties (e.g., SPhos, XPhos, RuPhos) is often necessary.[21]
-
Base Selection: The strength and nature of the base can have a profound effect. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[11] For substrates with base-sensitive functional groups, milder bases like KF may be employed.[10]
-
Temperature and Reaction Time: If a reaction is sluggish at a certain temperature, incrementally increasing it may improve the rate. However, higher temperatures can also lead to catalyst decomposition and side reactions. Microwave heating can provide rapid and efficient heating, often leading to cleaner reactions and shorter reaction times.[23]
-
Workflow for Protocol Optimization
Caption: A logical workflow for optimizing Suzuki coupling conditions.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, providing a reliable and versatile method for the functionalization of heterocyclic compounds like 4-bromo-1-methyl-1H-pyrazole. By understanding the underlying mechanism and systematically approaching protocol optimization, researchers can efficiently synthesize a diverse array of novel pyrazole derivatives. The protocols and insights provided in this application note serve as a robust foundation for scientists and professionals in drug discovery and materials science to harness the full potential of this powerful transformation, accelerating the development of next-generation therapeutics and advanced materials.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccspublishing.org.cn [ccspublishing.org.cn]
- 13. html.rhhz.net [html.rhhz.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dspace.mit.edu [dspace.mit.edu]
- 18. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. Yoneda Labs [yonedalabs.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
Application Notes: 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid as a Versatile Synthetic Intermediate
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of a Bifunctional Pyrazole Building Block
5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a strategically important heterocyclic building block in modern organic synthesis, particularly within medicinal chemistry and agrochemical development. Its structure is distinguished by two key functional handles on a stable pyrazole core: a bromine atom at the C5 position and a carboxylic acid at the C4 position. This bifunctional nature allows for sequential, regioselective modifications, making it an invaluable intermediate for constructing complex molecular architectures.
The bromine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[1] The carboxylic acid moiety provides a direct route for amide bond formation, esterification, or other derivatizations, which are crucial for modulating physicochemical properties and interacting with biological targets.[1][2] This application note provides an in-depth guide to the properties, handling, and synthetic applications of this intermediate, complete with field-proven protocols and mechanistic insights for researchers in drug development and chemical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties and safety requirements is critical before its use in any experimental setting.
| Property | Value | Source |
| CAS Number | 84547-84-2 (isomer dependent) | [1][3] |
| Molecular Formula | C₅H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 205.01 g/mol | [1][4] |
| Appearance | Solid (typically off-white to light brown) | [3] |
| Purity | >95% (typical commercial grade) | [3][5] |
| Storage | Sealed in a dry, well-ventilated place at room temperature. | [3][6] |
| InChI Key | YXIJCAVZGBGUKM-UHFFFAOYSA-N | [3] |
Safety & Handling
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[6][7][8]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[6][7]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water. If swallowed, rinse mouth and seek medical attention.[6][8]
-
Disposal: Dispose of the material and its container through a licensed chemical destruction plant or controlled incineration. Do not release into the environment.[8]
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups. This allows for a planned, stepwise elaboration of the molecule.
-
The Bromine Atom (C5): This position is electron-deficient, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino substituents.[1] This is the most common and powerful application of this intermediate.
-
The Carboxylic Acid (C4): This group is a versatile nucleophilic handle. It can be readily converted into amides, esters, or acid chlorides. Amide bond formation is particularly prevalent in pharmaceutical chemistry to connect the pyrazole core to other fragments of a target molecule.
A common synthetic strategy involves first utilizing the bromine atom for a cross-coupling reaction to build the core carbon skeleton, followed by modification of the carboxylic acid to complete the synthesis of the target molecule.
Application Protocol 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds and is widely used with this intermediate.[9][10] The following protocol details a typical procedure for coupling this compound with an arylboronic acid.
Principle & Rationale
The reaction mechanism involves a catalytic cycle with a palladium(0) species.[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazole.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]
Choice of Reagents:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is often chosen for its high efficiency and stability in coupling heteroaryl halides.[12][13]
-
Base: Potassium carbonate (K₂CO₃) is a common, effective, and economical choice for this transformation.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is used to dissolve both the organic and inorganic reagents.
Detailed Experimental Protocol
Reaction: Synthesis of 5-Aryl-1-methyl-1H-pyrazole-4-carboxylic acid
-
Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03-0.05 eq.).
-
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl. This protonates the carboxylic acid and precipitates the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Application Focus: Synthesis of an Agrochemical Intermediate
This compound is a known precursor in the synthesis of valuable agrochemicals, such as the insecticide Chlorantraniliprole.[14] The following pathway illustrates its use in preparing a key intermediate, 1-(3-chloro-2-pyridinyl)-3-bromo-1H-pyrazole-5-carboxylic acid (isomer), which highlights a different synthetic transformation. Note: The example below is based on the synthesis of the 3-bromo-5-carboxylic acid isomer, which follows a similar synthetic logic.
Synthetic Pathway: N-Arylation
In this pathway, the pyrazole nitrogen (N1) acts as a nucleophile to displace a chlorine atom on an activated pyridine ring. This demonstrates an alternative to C-C bond formation at the bromine position.
-
Starting Materials: The synthesis begins with 5-bromo-1H-pyrazole-3-carboxylic acid (an isomer of the title compound, used here to illustrate the N-arylation principle common in this class of molecules) and 2,3-dichloropyridine.[14][15]
-
Condensation Reaction: The pyrazole is reacted with 2,3-dichloropyridine in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol.[14][15] The pyrazole nitrogen displaces the chlorine atom at the 2-position of the pyridine ring, which is more activated towards nucleophilic aromatic substitution.
-
Work-up and Isolation: After the reaction is complete, an acidic workup is performed to protonate the carboxylic acid, allowing for extraction and isolation of the N-arylated pyrazole product.[14][15] This intermediate is then carried forward to produce the final insecticide.
Synthetic Pathway Diagram
Caption: Synthesis of a key agrochemical intermediate via N-arylation.
Characterization and Quality Control
Verification of the final product structure and purity is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and regiochemistry of the substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[16]
Conclusion
This compound is a high-value, versatile intermediate whose utility is rooted in the orthogonal reactivity of its bromo and carboxylic acid functionalities. It provides a reliable platform for building molecular complexity through well-established synthetic methodologies like palladium-catalyzed cross-coupling and amide bond formation. The protocols and strategic insights provided in this document are intended to empower researchers to effectively leverage this building block in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 5-Bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid [smolecule.com]
- 3. 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid | 84547-84-2 [sigmaaldrich.com]
- 4. 5-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | C5H5BrN2O2 | CID 56850538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.at [fishersci.at]
- 7. echemi.com [echemi.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 16. 1-(4-Bromo-2-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid [synhet.com]
Application Notes and Protocols: Esterification of 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Introduction: The Strategic Importance of Pyrazole Esters in Medicinal Chemistry
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid and its corresponding esters are pivotal building blocks in the landscape of modern drug discovery. The pyrazole core is a privileged scaffold, appearing in a multitude of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2][3] The ester functionality, in particular, serves as a versatile handle for further chemical modification, enabling the synthesis of diverse compound libraries for lead optimization. Moreover, the ester group can act as a prodrug, enhancing the pharmacokinetic properties of the parent molecule. The presence of the bromo substituent offers an additional site for cross-coupling reactions, further expanding the synthetic utility of this heterocyclic scaffold.
This comprehensive guide provides detailed protocols and expert insights into various methodologies for the esterification of this compound, tailored for researchers and scientists in drug development. The selection of an appropriate esterification method is critical and depends on factors such as the desired ester, reaction scale, and the sensitivity of the substrate to the reaction conditions. Herein, we explore several robust methods, from classic acid catalysis to milder coupling agent-mediated and alkylative approaches.
Method Selection: A Comparative Overview
Choosing the right esterification strategy is paramount to achieving high yields and purity. The following table summarizes the key characteristics of the methods detailed in this guide, allowing for an informed decision based on specific experimental needs.
| Method | Key Reagents | Conditions | Advantages | Disadvantages | Ideal For |
| Method 1: Fischer-Speier Esterification | Alcohol (as solvent), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Reflux | Cost-effective, simple setup, suitable for large scale. | Harsh acidic conditions, may not be suitable for sensitive substrates, equilibrium reaction.[4][5][6][7][8] | Simple, non-sensitive alcohols (e.g., methanol, ethanol). |
| Method 2: Thionyl Chloride Mediated Esterification | Thionyl Chloride (SOCl₂), Alcohol | Room temperature to reflux | High yielding, irreversible reaction. | Generates corrosive HCl gas, requires careful handling of SOCl₂.[9][10] | A wide range of primary and secondary alcohols. |
| Method 3: Steglich Esterification | DCC or EDC, DMAP, Alcohol | Room temperature | Mild conditions, suitable for acid-sensitive substrates.[9][11][12][13][14][15] | Byproduct (dicyclohexylurea) can be difficult to remove, potential for racemization with chiral alcohols. | Sterically hindered or sensitive alcohols. |
| Method 4: Alkylation with Alkyl Halides | Alkyl Halide (e.g., MeI, EtBr), Base (e.g., K₂CO₃, Cs₂CO₃) | Room temperature to elevated temperatures | Mild conditions, avoids strong acids or coupling agents. | Potential for N-alkylation of the pyrazole ring, alkyl halide reactivity varies.[9] | Simple alkyl esters where the corresponding halide is readily available. |
| Method 5: Diazomethane/TMS-Diazomethane Esterification | Diazomethane (CH₂N₂) or Trimethylsilyldiazomethane (TMS-CHN₂) | Room temperature | Rapid and clean reaction, high yielding, minimal byproducts.[16][17][18] | Diazomethane is toxic and explosive, TMS-diazomethane is a safer alternative but more expensive. | Small-scale preparation of methyl esters, especially for analytical purposes. |
Detailed Protocols and Experimental Workflows
Method 1: Fischer-Speier Esterification
This classical method relies on the acid-catalyzed reaction between a carboxylic acid and an excess of alcohol, driving the equilibrium towards the ester product.[4][5][6][7][8] While effective for simple alcohols, the strong acidic conditions and high temperatures may not be suitable for complex or sensitive substrates.
Workflow Diagram:
Fischer-Speier Esterification Workflow
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired alcohol (e.g., methanol, 20-50 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid (TsOH).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to afford the desired ester.
Method 2: Thionyl Chloride Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol. This is an irreversible and often high-yielding process.
Mechanism Overview:
Thionyl Chloride Esterification Mechanism
Step-by-Step Protocol:
-
In a fume hood, suspend this compound (1.0 eq) in the desired alcohol (e.g., ethanol, 10-20 eq) at 0 °C.[10]
-
Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive alcohols.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Method 3: Steglich Esterification
The Steglich esterification is a mild and efficient method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12][13][14][15] This method is particularly well-suited for substrates that are sensitive to acidic or basic conditions.
Mechanism Overview:
Steglich Esterification Mechanism
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of the reaction solvent.
-
If using EDC, the urea byproduct is water-soluble and can be removed during aqueous work-up.[19]
-
Wash the filtrate or reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure ester.
Method 4: Alkylation with Alkyl Halides
This method involves the deprotonation of the carboxylic acid with a mild base to form the carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide.
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) and a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1-1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Method 5: Diazomethane/TMS-Diazomethane Esterification
Diazomethane and its safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), are highly efficient reagents for the methylation of carboxylic acids.[16][17][18] The reaction is rapid, clean, and proceeds in high yield at room temperature.[16][18]
Caution: Diazomethane is a toxic and potentially explosive gas. It should be handled with extreme care in a well-ventilated fume hood by trained personnel. TMS-diazomethane is a commercially available and safer alternative.
Step-by-Step Protocol (using TMS-Diazomethane):
-
Dissolve this compound (1.0 eq) in a mixture of a suitable solvent such as toluene or diethyl ether and methanol (e.g., 4:1 v/v).
-
Cool the solution to 0 °C.
-
Slowly add a solution of TMS-diazomethane (typically 2.0 M in hexanes, 1.1-1.2 eq) dropwise. Vigorous nitrogen evolution will be observed.
-
Stir the reaction at 0 °C for 30-60 minutes after the addition is complete, or until the yellow color of the TMS-diazomethane persists.
-
Quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Concentrate the reaction mixture under reduced pressure to afford the crude methyl ester, which is often pure enough for subsequent steps. If necessary, further purification can be achieved by column chromatography.
Conclusion
The esterification of this compound can be accomplished through a variety of methods, each with its own set of advantages and limitations. For simple methyl and ethyl esters on a large scale, the Fischer-Speier or thionyl chloride methods are often employed. For more delicate or complex alcohols, the milder conditions of the Steglich esterification are preferred. Alkylation with alkyl halides offers a good alternative when strong acids or coupling agents are to be avoided. For rapid and clean methylation on a small scale, TMS-diazomethane is an excellent choice. The protocols provided herein offer a solid foundation for researchers to successfully synthesize the desired pyrazole esters, enabling the advancement of their drug discovery and development programs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sid.ir [sid.ir]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Steglich esterification - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. synarchive.com [synarchive.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. peptide.com [peptide.com]
Application in agrochemical synthesis
Application Notes & Protocols
Topic: Modern Synthetic Strategies in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of new agrochemicals is driven by the urgent need to overcome pest resistance, adhere to stricter environmental regulations, and improve the sustainability of agricultural practices.[1][2] Traditional synthetic approaches often fall short in providing the efficiency, novelty, and safety required to meet these modern challenges. This guide details the application of transformative synthetic methodologies—C-H activation, photoredox catalysis, and flow chemistry—that are reshaping the agrochemical discovery and development pipeline. By enabling the construction of complex molecular architectures with unprecedented precision and efficiency, these strategies empower scientists to "build" next-generation fungicides, herbicides, and insecticides with improved performance and environmental profiles.[3][4] This document provides both the theoretical basis for adopting these techniques and detailed, field-tested protocols for their practical implementation.
The Evolving Landscape of Agrochemical Synthesis
The journey from a hit compound to a commercial agrochemical is fraught with challenges, including the need for high efficacy, low toxicity to non-target organisms, and a cost-effective manufacturing process. Historically, lead optimization has been constrained by the limitations of classical synthetic chemistry, which often requires multi-step sequences to install functionality on molecular scaffolds. This traditional paradigm is giving way to a more strategic approach where novel molecules are rationally "built" rather than simply "discovered."[4] Modern synthetic methods are central to this shift, offering powerful tools to modify molecular structures at late stages, explore new chemical space, and optimize production processes for greater sustainability.[5]
Caption: Modern Agrochemical Synthesis Workflow.
Strategic C-H Bond Activation for Novel Scaffolds
Expertise & Experience: The Causality Behind the Choice
Carbon-hydrogen (C-H) bonds are the most ubiquitous yet traditionally inert linkages in organic molecules. C-H activation represents a paradigm shift in synthesis by treating these bonds as functional handles.[6] Its strategic power lies in its ability to bypass classical, multi-step pre-functionalization (e.g., halogenation followed by cross-coupling), thereby shortening synthetic routes, reducing waste, and lowering costs.[7] For agrochemical development, this is particularly transformative for late-stage functionalization. It allows chemists to directly modify a complex, biologically active core at a late point in the synthesis, rapidly generating a library of analogs for structure-activity relationship (SAR) studies without having to redesign the entire synthetic pathway from scratch.
The most robust applications utilize directing groups—Lewis basic functionalities within the substrate—to guide a transition metal catalyst (commonly palladium) to a specific C-H bond, ensuring high regioselectivity.[7][8] This predictable control is critical for the synthesis of the highly substituted aromatic and heterocyclic systems prevalent in modern agrochemicals.
Caption: General Catalytic Cycle for Directed C-H Activation.
Application Protocol: Directed C-H Arylation of a Pyrazole Core
Pyrazole derivatives are crucial scaffolds in numerous commercial herbicides and fungicides.[9] This protocol describes a palladium-catalyzed C-H arylation for the synthesis of a functionalized N-pyridylpyrazole, a key structural motif in insecticides that target ryanodine receptors.[10]
Methodology:
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-pyridylpyrazole substrate (1.0 mmol), aryl halide coupling partner (1.2 mmol), Pd(OAc)₂ catalyst (0.02 mmol, 2 mol%), and ligand (e.g., PCy₃, 0.04 mmol, 4 mol%).
-
Reagent Addition: Add K₂CO₃ (2.0 mmol) as the base.
-
Solvent and Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous DMA (3 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 16 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated product.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ | Prevalent and effective palladium(II) precatalyst. |
| Ligand | PCy₃ (Tricyclohexylphosphine) | Electron-rich, bulky phosphine that promotes oxidative addition and reductive elimination. |
| Base | K₂CO₃ | Essential for the concerted metalation-deprotonation (CMD) pathway.[11] |
| Solvent | DMA (Dimethylacetamide) | High-boiling polar aprotic solvent that solubilizes reagents and facilitates the reaction. |
| Temperature | 120 °C | Provides thermal energy to overcome the activation barrier of C-H bond cleavage.[6] |
| Atmosphere | Argon | Prevents oxidation of the Pd(0) active catalyst. |
Photoredox Catalysis: Harnessing Light for Mild Transformations
Expertise & Experience: The Causality Behind the Choice
Photoredox catalysis leverages the energy of visible light to initiate single-electron transfer (SET) events, generating highly reactive radical intermediates under exceptionally mild conditions.[12][13] Unlike traditional methods that often require harsh reagents or high temperatures, photoredox reactions can proceed at room temperature, exhibiting remarkable functional group tolerance. This is a significant advantage in agrochemical synthesis, where complex molecules with sensitive functionalities are common.
The process typically involves a photocatalyst (e.g., a ruthenium or iridium complex) that, upon absorbing a photon, enters an excited state.[14] This excited catalyst is both a more potent oxidant and reductant than its ground state, allowing it to engage in SET with a substrate. This generates radical ions that can undergo a variety of useful transformations, including C-C bond formation, trifluoromethylation, and dehalogenation, unlocking new pathways for molecular construction.[15][16]
Caption: General Oxidative Quenching Cycle in Photoredox Catalysis.
Application Protocol: Photoredox-Mediated Synthesis of an Isoxazoline Insecticide
Isoxazoline-containing compounds are a modern class of insecticides that act as GABA receptor inhibitors.[17] This protocol outlines a photoredox-catalyzed reductive dehalogenation followed by cyclization to form the core isoxazoline ring.
Methodology:
-
Reactor Setup: In a borosilicate glass vial, combine the α-chloro-oxime precursor (0.5 mmol), an alkene (0.75 mmol), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.005 mmol, 1 mol%).
-
Reagent Addition: Add Hantzsch ester (0.6 mmol) as a stoichiometric reductant and Li₂CO₃ (1.0 mmol) as a base.
-
Solvent and Degassing: Add anhydrous and degassed acetonitrile (5 mL). Seal the vial with a septum and parafilm.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature for 24 hours. Ensure the reaction is cooled with a fan to maintain ambient temperature.
-
Workup: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the isoxazoline product.
| Parameter | Condition | Rationale |
| Photocatalyst | Ru(bpy)₃(PF₆)₂ | A well-established, commercially available catalyst with strong visible light absorption and suitable redox potentials.[12] |
| Light Source | Blue LEDs (450 nm) | Wavelength matches the absorption maximum of the Ru catalyst, ensuring efficient excitation. |
| Reductant | Hantzsch Ester | Stoichiometric reductant that regenerates the ground-state photocatalyst in the reductive quenching cycle. |
| Solvent | Acetonitrile | Polar aprotic solvent with good transparency to visible light and suitable for radical reactions. |
| Temperature | Room Temperature | A key advantage of photoredox catalysis, preserving sensitive functional groups. |
Flow Chemistry: From Lab-Scale Discovery to Process Intensification
Expertise & Experience: The Causality Behind the Choice
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream through a network of tubes and reactors.[18] This contrasts with traditional batch production, where reagents are mixed in a single vessel. The primary advantages of flow chemistry stem from its superior heat and mass transfer, which are consequences of the high surface-area-to-volume ratio in small-diameter tubing.[18][19]
This enhanced control provides several key benefits for agrochemical synthesis:
-
Enhanced Safety: Hazardous or highly exothermic reactions can be performed safely because the small reaction volume minimizes the risk of thermal runaway.[20]
-
Precise Control: Temperature, pressure, and residence time can be controlled with high precision, leading to higher yields, better selectivity, and fewer byproducts.
-
Scalability: Scaling up a reaction is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), bypassing the complex and often unpredictable challenges of scaling up batch reactors.[19]
-
Access to New Chemical Space: Extreme conditions (high temperature/pressure) can be accessed safely, enabling reactions that are not feasible in batch.[20]
Caption: Schematic of a Basic Flow Chemistry System.
Application Protocol: Nitration of an Aromatic Intermediate in Flow
Nitration is a fundamental reaction for installing a nitro group, a versatile precursor for amines in many agrochemicals. However, it is notoriously exothermic and can lead to runaway reactions and poor selectivity in batch. Flow chemistry mitigates these risks.
Methodology:
-
System Setup: Assemble a flow chemistry system with two pumps, a T-mixer, a coiled reactor, a back-pressure regulator (BPR), and a collection flask. The reactor coil should be submerged in a cooling bath.
-
Reagent Preparation:
-
Stream A: Prepare a solution of the aromatic substrate (e.g., a substituted phenyl ether, 1.0 M) in dichloromethane.
-
Stream B: Prepare a solution of the nitrating agent (e.g., fuming nitric acid, 1.2 M) in dichloromethane.
-
-
Reaction Execution:
-
Pump Stream A at a flow rate of 1.0 mL/min.
-
Pump Stream B at a flow rate of 1.0 mL/min.
-
The streams combine in the T-mixer and enter the reactor coil (e.g., 10 mL volume), which is maintained at 0 °C. The residence time is calculated as Reactor Volume / Total Flow Rate (10 mL / 2 mL/min = 5 min).
-
Set the BPR to 50 psi to ensure a single liquid phase.
-
-
Quenching and Collection: The product stream exiting the BPR is collected in a flask containing a stirred, cold aqueous solution of sodium bicarbonate to quench the reaction.
-
Workup and Purification: Once the run is complete, the quenched mixture is transferred to a separatory funnel. The organic layer is separated, washed with water and brine, dried over MgSO₄, and concentrated to yield the nitrated product, which can be purified by crystallization or chromatography.
| Parameter | Batch Processing | Flow Chemistry | Rationale for Flow |
| Safety | High risk of thermal runaway; requires slow addition and large cooling capacity. | Inherently safer due to small reactor volume and superior heat transfer.[20] | Minimizes explosion hazard. |
| Selectivity | Prone to over-nitration (di- and tri-nitration) due to local hot spots. | High selectivity due to precise temperature control and rapid mixing. | Leads to a purer product and simplifies purification. |
| Reaction Time | Hours (due to slow addition). | Minutes (determined by residence time). | Drastically increases throughput. |
| Scalability | Difficult and requires significant process re-development. | Straightforward; run longer or use parallel reactors.[19] | Accelerates transition from lab to production.[1] |
Synergy and Future Outlook
The true power of these modern synthetic methods is realized when they are used in combination. Photoredox reactions can be seamlessly integrated into flow reactors, combining the benefits of mild, light-driven activation with the safety and scalability of continuous processing. Similarly, C-H activation can be used to generate novel intermediates that are then elaborated using flow or photochemical methods.
References
- 1. thalesnano.com [thalesnano.com]
- 2. sravathi.ai [sravathi.ai]
- 3. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 7. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbon–hydrogen bond activation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. ethz.ch [ethz.ch]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dawn of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vapourtec.com [vapourtec.com]
- 19. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 20. contractpharma.com [contractpharma.com]
- 21. infosys.com [infosys.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology
The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthetic accessibility and its presence in numerous FDA-approved drugs.[1][2] In oncology, pyrazole derivatives have demonstrated significant therapeutic impact, primarily as inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3] The altered activity of kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several clinically successful kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's importance in designing potent and selective anticancer agents.[3]
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block that offers a strategic platform for the synthesis of novel kinase inhibitors. Its structure incorporates several key features for drug design: the pyrazole core for interaction with the kinase hinge region, a bromine atom that can be utilized for further chemical modifications, and a carboxylic acid group that provides a convenient handle for amide bond formation, allowing for the introduction of various functionalities to modulate potency, selectivity, and pharmacokinetic properties. While not extensively studied as a standalone therapeutic, its true value lies in its role as a versatile intermediate in the construction of more complex and biologically active molecules.[4] This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of potential anticancer agents, complete with detailed experimental protocols.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 205.01 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | General knowledge |
Synthetic Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from readily available materials. The following protocol is a representative method adapted from procedures for similar pyrazole carboxylic acids.[4]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Step-by-Step Procedure:
-
Step 1: Synthesis of Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)malonate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield the desired pyrazole intermediate.
-
-
Step 2: Synthesis of Ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate (1.0 eq) in acetonitrile, add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Step 3: Synthesis of this compound
-
Dissolve ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.[4]
-
Add sodium hydroxide (2.0 eq) and stir the reaction at room temperature for 2-4 hours.[4]
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1M HCl, which will precipitate the product.[4]
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.[4]
-
Protocol 2: Synthesis of a Representative Pyrazole-based Kinase Inhibitor via Amide Coupling
The carboxylic acid functionality of this compound is a prime site for derivatization. Amide coupling is a robust and widely used reaction to introduce diverse chemical moieties that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity.[5][6]
Workflow for Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).[5]
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.[5]
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.[5]
-
-
Amine Coupling:
-
To the pre-activated mixture, add the desired amine (e.g., a substituted aniline or benzylamine) (1.2 eq).
-
Continue stirring the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final N-substituted-5-bromo-1-methyl-1H-pyrazole-4-carboxamide.
-
Application in Cancer Research: Evaluating Biological Activity
Derivatives of this compound are expected to exhibit anticancer activity, potentially through the inhibition of protein kinases. The following protocols outline key cell-based assays to evaluate the biological efficacy of newly synthesized compounds.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.[7]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
96-well cell culture plates
-
Complete cell culture medium
-
Synthesized pyrazole derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium. The final DMSO concentration should be below 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only).[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 4: Western Blotting for Kinase Pathway Modulation
Western blotting can be used to assess whether the synthesized pyrazole derivative inhibits a specific kinase signaling pathway. For example, if targeting the PI3K/Akt pathway, one would look for a decrease in the phosphorylation of Akt.
Signaling Pathway Example: PI3K/Akt/mTOR
Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by a pyrazole inhibitor.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with the pyrazole derivative at various concentrations for a specified time.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-Akt and total Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the development of novel anticancer agents, particularly kinase inhibitors. The synthetic protocols provided herein offer a robust framework for its preparation and derivatization. The subsequent cell-based assays are essential for evaluating the biological activity of the synthesized compounds and elucidating their mechanism of action. Future research should focus on creating diverse libraries of derivatives and screening them against a panel of cancer cell lines and kinases to identify potent and selective lead compounds for further preclinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: N-Methylation of Pyrazole Rings
Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist
Introduction: The Significance and Challenge of Pyrazole N-Methylation
The pyrazole motif is a cornerstone in medicinal chemistry and materials science, featuring in numerous FDA-approved drugs such as Celecoxib (anti-inflammatory), Rimonabant (anorectic agent), and Stanozolol (anabolic steroid). The biological activity and physicochemical properties of these molecules are critically influenced by the substitution pattern on the pyrazole ring, particularly on its nitrogen atoms.
N-methylation is a fundamental transformation that profoundly alters a molecule's polarity, hydrogen bonding capability, metabolic stability, and binding affinity to biological targets. However, the N-methylation of unsymmetrically substituted pyrazoles presents a persistent and significant synthetic challenge: regioselectivity . Due to the similar electronic properties of the two adjacent nitrogen atoms (N1 and N2), alkylation often yields a mixture of regioisomers, which can be difficult and costly to separate, hindering efficient drug development and manufacturing.[1][2]
This guide provides an in-depth analysis of key protocols for the N-methylation of pyrazoles. It moves beyond simple step-by-step instructions to explain the underlying principles that govern selectivity, empowering researchers to make informed decisions for their specific substrates. We will cover classical methods, green alternatives, and state-of-the-art procedures that achieve near-perfect regiocontrol.
The Core Challenge: Controlling Regioselectivity
The outcome of a pyrazole methylation reaction is a delicate interplay of several factors. Understanding these allows for rational method selection and optimization.
-
Steric Hindrance: The most intuitive factor. A bulky substituent at the C3 or C5 position will sterically hinder the adjacent nitrogen, directing the incoming methyl group to the less hindered nitrogen. This effect is magnified with bulkier methylating agents.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen, while electron-donating groups increase it. The reaction outcome depends on which nitrogen is more nucleophilic.
-
The Base and Counter-ion: The choice of base (e.g., NaH, K₂CO₃) and the resulting counter-ion (Na⁺, K⁺) can influence which pyrazole tautomer is dominant in solution or which nitrogen atom coordinates with the cation, thereby affecting the site of alkylation.[2][3]
-
The Methylating Agent: The "hardness" or "softness" (HSAB theory) and steric bulk of the electrophile play a crucial role. Hard electrophiles may favor the more electronegative nitrogen, while bulkier agents will be more sensitive to steric factors.
Methodologies & Experimental Protocols
We present four distinct and reliable methods for pyrazole N-methylation, each with its own advantages and ideal use cases.
Method 1: Classical Alkylation with Methyl Iodide and Sodium Hydride
This is a robust, widely-used method effective for many substrates where high regioselectivity is not the primary concern or is sterically guaranteed. Sodium hydride (NaH), a strong, non-nucleophilic base, irreversibly deprotonates the pyrazole to form the highly nucleophilic pyrazolide anion, which then reacts with methyl iodide in a standard Sₙ2 reaction.
Causality Behind Choices:
-
Base: Sodium hydride provides rapid and complete deprotonation, driving the reaction to completion.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are required. They are inert to NaH but effectively solvate the pyrazolide anion. Water must be rigorously excluded as it would quench the NaH.
-
Reagent: Methyl iodide is a highly reactive and effective methylating agent for this type of reaction.
Experimental Workflow Diagram
Caption: Workflow for Classical N-Methylation.
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the substituted pyrazole (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF, approx. 0.2 M). Stir until all solids are dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Anion Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate regioisomers and impurities.[4][5]
| Parameter | Condition |
| Base | Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) |
| Methylating Agent | Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) |
| Solvent | Anhydrous DMF, THF, or Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 60-95% (combined isomers) |
| Regioselectivity | Substrate-dependent, often poor without strong steric bias |
Method 2: Green Methylation with Dimethyl Carbonate (DMC)
In response to the high toxicity of traditional methylating agents like MeI and DMS, dimethyl carbonate (DMC) has emerged as an environmentally benign alternative.[6] It is non-toxic, biodegradable, and the reactions can often be catalyzed by simple organic bases, avoiding the formation of inorganic salt waste.
Causality Behind Choices:
-
Reagent: DMC is a "green" reagent, acting as a safe source of a methyl group.[7][8]
-
Catalyst: Nucleophilic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) or N,N,N′,N′-tetramethylethylenediamine (TMEDA) are used to activate the DMC, making it a more potent methylating agent at lower temperatures.[7][9][10]
-
Conditions: The reaction often requires heating (e.g., 95 °C) to achieve a reasonable reaction rate, but this is a small trade-off for the significant improvement in safety and environmental impact.[10]
Proposed Catalytic Cycle
Caption: Proposed activation of DMC by TMEDA catalyst.
Detailed Protocol:
-
Setup: In a sealable reaction vessel, combine the pyrazole (1.0 eq, 10 mmol), dimethyl carbonate (10 mL), and dimethylformamide (5 mL).
-
Catalyst Addition: Add N,N,N′,N′-tetramethylethylenediamine (TMEDA) (0.1 eq, 1 mmol).
-
Reaction: Seal the vessel and heat the mixture to 95 °C with vigorous stirring for 8-12 hours.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by distillation or column chromatography.[7][10]
| Parameter | Condition |
| Base/Catalyst | TMEDA, DABCO |
| Methylating Agent | Dimethyl Carbonate (DMC) |
| Solvent | DMF (co-solvent), or neat DMC |
| Temperature | 90-170 °C |
| Typical Yield | 70-98% |
| Regioselectivity | Generally follows steric and electronic rules; can be moderate to good. |
Method 3: Phase-Transfer Catalysis (PTC) without Solvent
PTC is a powerful technique for large-scale synthesis, as it often eliminates the need for anhydrous or hazardous solvents and strong, difficult-to-handle bases. The reaction occurs at the interface of two phases (e.g., solid-liquid), facilitated by a phase-transfer catalyst that shuttles the pyrazolide anion into the organic phase (or molten reagent phase) for reaction.
Causality Behind Choices:
-
Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is used. Its lipophilic cation (TBA⁺) pairs with the pyrazolide anion, creating an ion pair that is soluble in the organic phase.
-
Base: A solid, easily handled inorganic base like powdered potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) is used, simplifying the procedure.
-
Solvent-Free: The reaction can often be run "neat" using the liquid alkylating agent as the organic phase, which dramatically increases reaction concentration and efficiency.[4][8]
PTC Mechanism Overview
Caption: Simplified mechanism of Phase-Transfer Catalysis.
Detailed Protocol:
-
Preparation: In a round-bottom flask, thoroughly mix the pyrazole (1.0 eq, 15 mmol), finely ground potassium carbonate (1.5 eq, 22.5 mmol), and tetrabutylammonium bromide (TBAB) (0.05 eq).
-
Sonication (Optional): Sonicate the solid mixture in an ultrasound bath for 15 minutes to ensure homogeneity.
-
Reagent Addition: Cool the flask in an ice bath and add the alkylating agent (e.g., methyl iodide, 1.0 eq) at once.
-
Reaction: Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-5 hours).
-
Work-up: For volatile products, the pure N-methyl pyrazole can often be isolated directly from the crude mixture by ball-to-ball distillation. Alternatively, extract the mixture with a solvent like diethyl ether, filter the solids, and concentrate the filtrate.[4]
| Parameter | Condition |
| Base | Powdered KOH or K₂CO₃ |
| Catalyst | Tetrabutylammonium Bromide (TBAB) or Iodide (TBAI) |
| Conditions | Solvent-free or minimal solvent (Toluene) |
| Temperature | Room Temperature to 50 °C |
| Typical Yield | 85-98% |
| Regioselectivity | Good, often influenced by the choice of base. |
Method 4: Highly N1-Selective Methylation using Masked Reagents
For applications where absolute regiochemical purity is paramount, such as in the synthesis of active pharmaceutical ingredients, modern methods offer unparalleled control. A recently developed strategy employs sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) as "masked" methylating agents.[1][11][12]
Causality Behind Choices:
-
Steric Directing Group: The bulky triisopropoxysilyl group provides significant steric hindrance. The initial alkylation occurs with this entire bulky group, which is sterically directed to the less hindered N1 position of the pyrazole.
-
Two-Step, One-Pot Process: The reaction is a clever two-step sequence. First, the selective N-silylethylation occurs. Second, the silyl group is cleaved off (protodesilylation) using a fluoride source like tetrabutylammonium fluoride (TBAF), leaving only a methyl group behind.[1]
-
High Selectivity: This steric-driven approach overrides the subtle electronic preferences of the pyrazole nitrogens, achieving selectivities often greater than 99:1 in favor of the N1 isomer.[1][12]
Reaction Scheme
Caption: Two-step, one-pot N1-selective methylation.
Detailed Protocol:
-
Setup: To a 20 mL vial with a magnetic stir bar, add the pyrazole (1.0 eq, 1.54 mmol), dimethyl sulfoxide (DMSO, 2.5 mL), and potassium bis(trimethylsilyl)amide (KHMDS) as a solution in THF (1.5 eq).
-
Heating: Place the vial in a preheated aluminum block at 60 °C and stir for 30 minutes.
-
Alkylation: Add (chloromethyl)triisopropoxysilane (1.5 eq). Continue stirring at 60 °C for 2-16 hours.
-
Protodesilylation: To the reaction mixture at 60 °C, add tetrabutylammonium fluoride (TBAF) as a 1 M solution in THF (2.0 eq) followed by water.
-
Reaction Completion: Stir for an additional 2-4 hours at 60 °C until the desilylation is complete (monitor by LC-MS).
-
Work-up & Purification: After cooling, perform a standard aqueous work-up and extract with an organic solvent. The crude product is then purified by flash chromatography to yield the highly pure N1-methyl pyrazole.
| Parameter | Condition |
| Base | Potassium bis(trimethylsilyl)amide (KHMDS) |
| Masked Reagent | (chloromethyl)triisopropoxysilane |
| Desilylation Agent | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | DMSO |
| Temperature | 60 °C |
| Typical Yield | 60-80% (isolated) |
| Regioselectivity | Excellent (92:8 to >99:1 for N1) |
Troubleshooting and Optimization
-
Problem: Poor Regioselectivity with Classical Methods.
-
Solution 1: If sterics are not highly differentiated, switch to a bulkier alkylating agent (if applicable) or, more effectively, adopt the masked reagent strategy (Method 4).
-
Solution 2: Change the base/solvent system. Using K₂CO₃ in acetonitrile may favor a different tautomer or aggregation state compared to NaH in DMF, potentially altering the isomeric ratio.
-
-
Problem: Low Yield with Green Method (DMC).
-
Solution 1: Increase the reaction temperature or time. DMC is less reactive than traditional agents and may require more forcing conditions.
-
Solution 2: Ensure the catalyst (TMEDA/DABCO) is pure and used in the correct stoichiometry (typically 10 mol%).
-
-
Problem: Difficulty Separating Regioisomers.
-
Solution 1: Utilize high-performance chromatography techniques, such as reverse-phase HPLC, which can often resolve closely-eluting isomers.
-
Solution 2: If separation is not feasible, re-evaluate the synthetic strategy to favor a more selective method from the outset to minimize the formation of the undesired isomer.
-
Conclusion
The N-methylation of pyrazoles is a critical transformation that requires careful consideration of reaction conditions to control the regiochemical outcome. While classical methods using methyl iodide remain effective for certain substrates, modern chemistry offers far superior solutions. Green methods using DMC provide a safer and more sustainable approach. For scalability and operational simplicity, phase-transfer catalysis is an excellent choice. Finally, for applications demanding the highest level of isomeric purity, the use of sterically-directing masked reagents provides an elegant and powerful solution to a long-standing synthetic challenge. The choice of protocol should be guided by the specific pyrazole substrate, the required level of purity, and the scale of the reaction.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase-Transfer Catalysis for the Alkylation of Pyrazolones - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind each experimental choice, you can effectively troubleshoot issues and optimize your reaction yields.
Overall Synthetic Workflow
The synthesis is typically approached as a three-step process: pyrazole ring formation, electrophilic bromination, and ester hydrolysis. Each stage presents unique challenges that can impact the overall yield and purity of the final product.
Side reactions in pyrazole synthesis and how to avoid them
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during pyrazole synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Knorr pyrazole synthesis is yielding a mixture of regioisomers. How can I improve the regioselectivity?
A1: This is the most common issue when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine.[1] The formation of two constitutional isomers significantly complicates purification and reduces the yield of the desired product.[1][2]
Causality: The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[2] The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the dicarbonyl compound, leading to two different pyrazole products.[2]
Troubleshooting Strategies:
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can dramatically influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly favor the formation of one isomer.[1]
-
pH Control: Adjusting the pH is a powerful tool. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens, often reversing the selectivity observed under neutral or basic conditions.[1][2]
-
Strategic Substituent Placement: Introducing bulky groups or potent electron-withdrawing groups on either the dicarbonyl compound or the hydrazine can create a strong steric or electronic bias, forcing the reaction down a single pathway.[1][2]
-
Use of 1,3-Dicarbonyl Surrogates: Employing surrogates like β-enaminones can provide a more controlled reaction pathway, leading to improved regioselectivity.[1][3]
Q2: In my synthesis from an α,β-unsaturated ketone and hydrazine, I'm isolating the pyrazoline intermediate instead of the final pyrazole. How do I promote aromatization?
A2: The reaction of α,β-unsaturated carbonyl compounds with hydrazines proceeds through a pyrazoline intermediate, which must be oxidized to form the aromatic pyrazole.[1][3][4][5] If the pyrazoline is stable under your reaction conditions, it can be the major isolated product.
Causality: The final aromatization step requires the removal of two hydrogen atoms from the pyrazoline ring. This oxidation may not occur spontaneously and often requires an oxidizing agent or specific reaction conditions.
Troubleshooting Strategies:
-
In-situ Oxidation: Include an oxidizing agent in the reaction mixture. Common choices include:
-
Air/Oxygen: Simply bubbling air or oxygen through the reaction mixture, sometimes in a solvent like DMSO, can be effective.[6]
-
Iodine (I₂): A stoichiometric amount of iodine can serve as a mild and effective oxidant.
-
Copper(II) Salts: Catalytic amounts of copper salts, such as Cu(OTf)₂, can facilitate aerobic oxidation.[4]
-
-
Post-Synthesis Oxidation: If the pyrazoline has already been isolated, it can be oxidized in a separate step using reagents like bromine (Br₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7]
-
Use of α,β-Unsaturated Ketones with a Leaving Group: Starting with a vinyl ketone that has a good leaving group at the β-position can lead to direct formation of the pyrazole by elimination of the leaving group from the pyrazoline intermediate, avoiding a separate oxidation step.[3]
Q3: I am observing the formation of bis-pyrazole side products. What causes this and how can it be prevented?
A3: The formation of bis-pyrazoles can occur through several mechanisms, often involving the reaction of a pyrazole intermediate that still possesses reactive functional groups with another equivalent of a starting material or intermediate.[8][9][10][11]
Causality: For example, in syntheses starting from compounds with multiple reactive sites, such as certain pyranones or when using an excess of one reagent, a second pyrazole ring can form.[7][8]
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use of a slight excess of the limiting reagent can sometimes prevent the undesired secondary reaction.
-
Reaction Temperature and Time: Lowering the reaction temperature and monitoring the reaction progress closely to stop it once the desired product is formed can minimize the formation of these higher molecular weight byproducts.
-
Choice of Starting Materials: If possible, select starting materials that are less prone to secondary reactions. For example, protecting a reactive group that is not involved in the initial pyrazole formation can be an effective strategy.
Q4: My N-alkylation of a pyrazole is giving a mixture of N-1 and N-2 alkylated products. How can I achieve selective alkylation?
A4: The two nitrogen atoms in an unsymmetrical pyrazole ring often have similar reactivity, leading to a mixture of N-alkylated regioisomers.[12][13] This is a significant challenge, particularly in medicinal chemistry where specific isomers are required.[14]
Causality: The regioselectivity of N-alkylation is influenced by the steric and electronic environment of the two nitrogen atoms, as well as the reaction conditions (base, solvent, alkylating agent).[13]
Troubleshooting Strategies:
-
Steric Hindrance: If one nitrogen is significantly more sterically hindered than the other, the alkylating agent will preferentially attack the less hindered nitrogen. You can sometimes leverage this by choosing a bulkier alkylating agent.
-
Protecting Groups: A common strategy involves the use of a removable directing group on one of the nitrogen atoms to force alkylation at the other position.
-
Alternative Alkylation Methods:
-
Acid-Catalyzed Alkylation: Milder methods, such as using trichloroacetimidate electrophiles with a Brønsted acid catalyst, can offer different regioselectivity compared to traditional methods with strong bases.[14][15]
-
Enzymatic Alkylation: Engineered enzymes have been developed that can perform highly regioselective N-alkylation of pyrazoles.[12]
-
Troubleshooting Guides
Guide 1: Improving Regioselectivity in the Knorr Pyrazole Synthesis
This workflow provides a decision-making process for optimizing the regioselectivity of the Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for improving regioselectivity.
Guide 2: General Experimental Workflow for Pyrazole Synthesis and Purification
This diagram outlines a typical experimental workflow from reaction setup to the isolation of a pure pyrazole product.
Caption: General pyrazole synthesis and purification workflow.
Data Presentation
Table 1: Effect of Reaction Conditions on Regioselectivity
| 1,3-Diketone Substituents (R¹, R³) | Hydrazine (R²) | Solvent | Conditions | Ratio of Isomers (A:B) |
| CH₃, CF₃ | Phenyl | Ethanol | Reflux, 4h | 60:40 |
| CH₃, CF₃ | Phenyl | TFE | Reflux, 4h | 95:5 |
| CH₃, Ph | Methyl | Methanol | AcOH (cat.), RT, 12h | 85:15 |
| CH₃, Ph | Methyl | Methanol | NaOMe (cat.), RT, 12h | 20:80 |
Data is illustrative and based on general trends reported in the literature.
Experimental Protocols
Protocol: Regioselective Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes a general procedure for the regioselective synthesis of a pyrazole using acidic catalysis, which often favors the attack of the more basic nitrogen of the substituted hydrazine at the more electrophilic carbonyl carbon.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in ethanol (approx. 5-10 mL per gram of dicarbonyl).
-
Addition of Hydrazine: Add the substituted hydrazine hydrochloride to the solution.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting dicarbonyl compound is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
Protocol: Purification of Pyrazoles via Salt Formation
This method is particularly useful for separating regioisomers or purifying basic pyrazole compounds from non-basic impurities.[1][18][19]
Materials:
-
Crude pyrazole mixture
-
Anhydrous diethyl ether or other suitable organic solvent
-
Inorganic or organic acid (e.g., HCl in ether, p-toluenesulfonic acid)
Procedure:
-
Dissolution: Dissolve the crude pyrazole mixture in a minimal amount of a suitable organic solvent (e.g., anhydrous diethyl ether).[18][19]
-
Acid Addition: Slowly add a solution of the acid (e.g., 2M HCl in diethyl ether) dropwise to the stirred pyrazole solution.
-
Precipitation: The pyrazole salt of one or both isomers will typically precipitate out of the solution.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Separation (if applicable): If the salts of the regioisomers have different solubilities, a fractional crystallization can be performed.
-
Liberation of Free Base: Dissolve the purified pyrazole salt in water and basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to regenerate the free pyrazole.
-
Final Extraction: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the purified pyrazole.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New 1,2,3-Triazole-Appended Bis-pyrazoles: Synthesis, Bioevaluation, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 19. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxylic Acids in Organic Solvents
Introduction
Pyrazole carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, serving as vital building blocks for a wide range of therapeutic agents and functional materials.[1][2][3] Their unique structure, featuring a five-membered aromatic ring with two adjacent nitrogen atoms and a carboxylic acid group, imparts valuable pharmacological and physicochemical properties.[4] However, researchers, scientists, and drug development professionals frequently encounter a significant hurdle in the laboratory: the poor solubility of these compounds in common organic solvents.
This low solubility often stems from the strong intermolecular hydrogen bonding facilitated by the carboxylic acid moiety and potential π-π stacking of the pyrazole rings, leading to a highly stable and difficult-to-disrupt crystal lattice. This guide provides a comprehensive technical resource in a question-and-answer format, offering troubleshooting strategies and detailed protocols to systematically address and overcome these solubility challenges.
Section 1: Core Principles & Initial Assessment
This section addresses the fundamental reasons for poor solubility and the first steps a researcher should take when encountering a solubility issue.
Q1: Why is my pyrazole carboxylic acid poorly soluble in many common organic solvents?
A1: The poor solubility of pyrazole carboxylic acids is typically governed by a combination of high crystal lattice energy and the compound's specific molecular interactions.
-
Strong Intermolecular Forces: The primary culprit is the carboxylic acid group, which is an excellent hydrogen bond donor and acceptor. In the solid state, these molecules often arrange themselves in a tightly packed crystal lattice, forming strong dimeric hydrogen bonds (R-COOH•••HOOC-R). Breaking these bonds requires a significant amount of energy, which many solvents cannot provide.
-
π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions, further stabilizing the crystal structure and increasing the energy required for dissolution.
-
Polarity Mismatch: The molecule possesses both a polar, hydrophilic carboxylic acid head and a more moderately polar, potentially lipophilic pyrazole backbone. This amphipathic nature can make it difficult to find a single solvent that effectively solvates both ends of the molecule simultaneously.
Q2: I have a new pyrazole carboxylic acid. What are the very first steps to assess its solubility?
A2: Before attempting complex solubilization techniques, a systematic initial assessment is crucial. This establishes a baseline and guides your strategy.
-
Visual Inspection & Solvent Screening: Start with a simple, qualitative test across a range of solvents with varying polarities. This will give you the most immediate feedback. A suggested starting panel is provided in the protocol section below.
-
Understand Your Compound's Acidity (pKa): The pKa of the carboxylic acid is a critical piece of information. It determines how easily the compound can be deprotonated to form a more soluble salt.[5] If not experimentally known, computational tools can provide a reliable estimate.
-
Consider "Like Dissolves Like": This fundamental principle is your best initial guide.[6][7] Polar protic solvents (like methanol, ethanol) can hydrogen bond with the carboxylic acid. Polar aprotic solvents (like DMSO, DMF, Acetone) are good hydrogen bond acceptors and can disrupt the crystal lattice. Non-polar solvents (like hexane, toluene) are generally poor choices unless the pyrazole backbone is heavily substituted with lipophilic groups.[7][8]
Section 2: Troubleshooting & Tactical Solutions (FAQs)
This section provides answers to common problems and details specific strategies to enhance solubility.
Q3: My compound is only soluble in high-boiling-point polar aprotic solvents (DMSO, DMF). How can I dissolve it in more volatile solvents for reactions or purification?
A3: This is a very common challenge. While DMSO is an excellent solvent, its high boiling point makes it difficult to remove. The solution often lies in creating a co-solvent system or using temperature .
-
Co-Solvency: This is a highly effective technique where a second, miscible solvent is added to the primary solvent to enhance the solubility of the solute.[9][10] For your case, you can dissolve the compound in a minimal amount of DMSO and then dilute this solution with a more volatile solvent like acetone, acetonitrile, or THF. The DMSO acts to break apart the initial crystal lattice, and the co-solvent keeps the compound solvated.
-
Heating: For many compounds, solubility increases with temperature.[6] You can gently heat the suspension in your desired solvent to facilitate dissolution. However, always perform a small-scale test first to ensure your compound is thermally stable and does not decompose. Once dissolved at a higher temperature, the compound may remain in a supersaturated state upon cooling, which can be useful for short-term applications like running a reaction.
Q4: Can I use a base to improve solubility in an organic solvent?
A4: Absolutely. This is one of the most powerful techniques and involves forming a salt in situ. By adding a suitable base, you deprotonate the carboxylic acid (R-COOH) to form a carboxylate salt (R-COO⁻ M⁺). This ionic species is significantly more polar than the neutral acid and often dramatically more soluble in polar organic solvents.[5][11]
-
Mechanism: The conversion from a neutral molecule, held by hydrogen bonds, to an ionic salt, held by stronger electrostatic forces that are more easily solvated by polar solvents, fundamentally alters the solubility profile.[5]
-
Choice of Base:
-
Organic Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), or 1,8-Diazabicycloundec-7-ene (DBU) are commonly used. They are soluble in a wide range of organic solvents.
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium methoxide (NaOMe) can also be used, especially in polar protic solvents like methanol or ethanol. The resulting inorganic salts are often very soluble in these solvents.[12]
-
The diagram below illustrates the logical flow for selecting a solubility enhancement strategy.
Caption: Decision workflow for enhancing pyrazole carboxylic acid solubility.
Q5: When should I consider making and isolating a formal salt of my compound versus forming it in-situ?
A5: The decision to isolate a salt depends on your downstream application and the compound's stability.
-
Isolate a Formal Salt When:
-
You need a stable, solid form with consistently improved solubility for multiple experiments.
-
You are developing a formulation for preclinical or clinical studies, where a well-characterized, stable salt form is often required.[13]
-
The parent acid is unstable, and salt formation improves its chemical stability.[11]
-
You need to improve properties beyond solubility, such as crystallinity, flowability, or hygroscopicity.[13]
-
-
Use In-Situ Salt Formation When:
-
You need to quickly solubilize the compound for a single chemical reaction (e.g., amide coupling, esterification).
-
You are performing a quick screen or assay where isolation is not necessary.
-
The isolated salt may be difficult to handle (e.g., very hygroscopic or an oil).
-
The mechanism of salt formation involves a proton transfer from the acidic carboxylic acid to a base, creating an ion pair that is more readily solvated.
Caption: Mechanism of solubility enhancement via salt formation.
Section 3: Experimental Protocols
These protocols provide step-by-step guidance for systematically evaluating and improving the solubility of your pyrazole carboxylic acid.
Protocol 1: Systematic Qualitative Solubility Assessment
This protocol allows you to quickly map the solubility profile of your compound.[14][15][16]
Materials:
-
Your pyrazole carboxylic acid
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Solvent panel (suggested):
-
Polar Protic: Water, Methanol, Ethanol
-
Polar Aprotic: DMSO, DMF, Acetonitrile, Acetone, Ethyl Acetate, THF
-
Non-Polar: Dichloromethane (DCM), Toluene, Hexanes
-
Procedure:
-
Preparation: Add ~1-2 mg of your compound to each labeled vial. The exact amount is not critical, but it should be consistent.
-
Solvent Addition: Add 0.5 mL of the first solvent to the corresponding vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the vial. Note if the solid has completely dissolved. Look for a clear solution with no visible particles.
-
Categorization: Classify the solubility as:
-
Freely Soluble: Dissolves completely.
-
Sparingly Soluble: Some solid dissolves, but most remains.
-
Insoluble: No visible change in the amount of solid.
-
-
Repeat: Repeat steps 2-5 for each solvent in your panel.
-
Documentation: Record all observations in a table for easy comparison.
| Solvent Category | Solvent | Solubility (e.g., Freely, Sparingly, Insoluble) | Observations |
| Polar Protic | Methanol | ||
| Polar Protic | Ethanol | ||
| Polar Aprotic | DMSO | ||
| Polar Aprotic | Acetonitrile | ||
| Polar Aprotic | THF | ||
| Non-Polar | Toluene |
Protocol 2: Small-Scale Screening for In-Situ Salt Formation
Use this protocol to test if adding a base can solubilize your compound in a target solvent where it is initially insoluble.
Materials:
-
Your pyrazole carboxylic acid
-
Target organic solvent (e.g., THF, Acetonitrile)
-
Bases: Triethylamine (TEA), Potassium Carbonate (K₂CO₃)
-
Small vials and vortex mixer
Procedure:
-
Prepare Suspension: Add ~5 mg of your compound to a vial. Add 1.0 mL of your target organic solvent. Vortex to confirm the compound is insoluble or poorly soluble.
-
Add Organic Base: To the suspension, add 1.2 equivalents of TEA (relative to your compound). For example, if you used 5 mg of a 200 g/mol compound (0.025 mmol), add ~4.2 µL of TEA.
-
Mix & Observe: Cap the vial and vortex for 1-2 minutes. Observe if the solid dissolves. Gentle warming (to ~40 °C) can be applied if dissolution is slow.
-
Test Inorganic Base (in a separate vial): To a fresh suspension (Step 1), add ~2-3 equivalents of finely powdered K₂CO₃.
-
Mix & Observe: Vortex vigorously. Note that inorganic bases react more slowly. Allow it to stir or shake for 10-15 minutes before making a final observation.
-
Analyze: If the compound dissolves upon adding a base, this confirms that salt formation is a viable strategy for solubilization.
Protocol 3: Development of a Co-Solvent System
This protocol helps you find a suitable ratio of a strong solvent (solubilizer) and a weaker, more desirable solvent (diluent).
Materials:
-
Your pyrazole carboxylic acid
-
"Solubilizer" solvent (e.g., DMSO, in which the compound is freely soluble)
-
"Diluent" solvent (e.g., Acetonitrile, in which you want to dissolve the compound)
-
Glass vials, micropipettes
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of your compound in the "solubilizer" solvent (e.g., 50 mg/mL in DMSO). Ensure it is fully dissolved.
-
Test Ratios: In separate, labeled vials, test different ratios of the stock solution to the diluent solvent.
-
Vial 1 (10% DMSO): Add 10 µL of stock solution to 90 µL of Acetonitrile.
-
Vial 2 (5% DMSO): Add 5 µL of stock solution to 95 µL of Acetonitrile.
-
Vial 3 (2% DMSO): Add 2 µL of stock solution to 98 µL of Acetonitrile.
-
-
Mix & Observe: Vortex each vial and observe for any precipitation. Let the vials stand for 10-15 minutes to check for delayed precipitation.
-
Determine Optimal Ratio: Identify the lowest percentage of the "solubilizer" solvent that keeps your compound in solution at the desired concentration. This ratio is your optimized co-solvent system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ijpbr.in [ijpbr.in]
- 10. wjbphs.com [wjbphs.com]
- 11. rjpdft.com [rjpdft.com]
- 12. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important intermediate. The following troubleshooting guide and FAQs are structured to provide in-depth, field-proven insights to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and scalable synthetic pathway involves a multi-step process that begins with the formation of a pyrazole-4-carboxylic acid ester, followed by bromination and subsequent hydrolysis. The key steps are:
-
Pyrazole Ring Formation: Cyclocondensation reaction to form a 1-methyl-1H-pyrazole-4-carboxylic acid ester. A common method is the reaction of a hydrazine derivative with a β-ketoester.
-
Bromination: Electrophilic bromination of the pyrazole ring at the 5-position using a suitable brominating agent like N-bromosuccinimide (NBS).
-
Hydrolysis: Conversion of the ester to the final carboxylic acid, typically under basic conditions followed by acidification.
This route is often preferred for its regioselectivity and the availability of starting materials.
Troubleshooting Guide
Q2: My initial cyclocondensation reaction to form the pyrazole ester is low-yielding. What are the common causes and how can I improve it?
A2: Low yields in the formation of the pyrazole ester can often be attributed to several factors:
-
Purity of Starting Materials: Ensure that the hydrazine and β-ketoester are of high purity. Impurities can lead to side reactions.
-
Reaction Conditions: The reaction is sensitive to temperature and solvent.
-
Temperature: If the reaction is too slow, a moderate increase in temperature may be necessary. However, excessive heat can lead to decomposition and side product formation.
-
Solvent: The choice of solvent is critical. While various solvents can be used, ethanol or acetic acid are common choices. The solvent should be anhydrous if specified in the protocol.
-
-
pH Control: For reactions involving hydrazine salts, the pH should be carefully controlled to ensure the presence of the free hydrazine nucleophile.
Protocol for a Vilsmeier-Haack type reaction , another route to pyrazole-4-carboxylic acid esters, involves the reaction of a hydrazone with a Vilsmeier reagent (e.g., POCl₃ and DMF).[1][2] In this case, strict moisture control is paramount as the Vilsmeier reagent is highly water-sensitive.
Q3: I am observing multiple brominated products or unreacted starting material after the bromination step. How can I improve the selectivity and conversion?
A3: Achieving high selectivity and conversion during the bromination of the pyrazole ring is crucial. Common issues and their solutions include:
-
Choice of Brominating Agent: N-bromosuccinimide (NBS) is a widely used and effective brominating agent for pyrazoles.[3] It is generally more selective than using elemental bromine (Br₂), which can lead to over-bromination or side reactions, especially at elevated temperatures.[4]
-
Reaction Temperature: The bromination of pyrazoles is typically an exothermic reaction. It is often recommended to perform the reaction at a low temperature (e.g., 0 °C) and then allow it to slowly warm to room temperature.[3] This helps to control the reaction rate and minimize the formation of byproducts.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) is a common choice for this reaction.[3] The solvent should be dry to prevent any unwanted side reactions with NBS.
-
Stoichiometry: Carefully control the stoichiometry of NBS. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di-brominated species.
-
Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective way to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Higher selectivity compared to Br₂. |
| Temperature | 0 °C to Room Temperature | Better control over exothermicity and side reactions.[3] |
| Solvent | Anhydrous DMF | Good solubility for reactants and facilitates the reaction.[3] |
| NBS Equivalents | 1.05 - 1.1 | Ensures complete conversion without significant over-bromination. |
Q4: The hydrolysis of my this compound ester is incomplete, or I am seeing decomposition of the product. What are the optimal conditions?
A4: The hydrolysis of the ester to the carboxylic acid is a critical final step. Incomplete hydrolysis or product decomposition can be addressed by optimizing the reaction conditions.
-
Base Selection: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for this saponification reaction.[5] The choice between them is often a matter of solubility and preference, with KOH sometimes offering better solubility in alcoholic solvents.
-
Solvent System: A mixture of an alcohol (e.g., ethanol or methanol) and water is typically employed. The alcohol helps to solubilize the ester, while water is necessary for the hydrolysis reaction.
-
Temperature: The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) can accelerate the conversion.[5] However, excessive heat should be avoided as it may lead to decomposition of the pyrazole ring, especially in the presence of a strong base.
-
Acidification: After the hydrolysis is complete (as monitored by TLC or LC-MS), the reaction mixture should be cooled and then carefully acidified with a mineral acid like hydrochloric acid (HCl) to precipitate the carboxylic acid product. The pH should be adjusted to be acidic (e.g., pH 2-3) to ensure complete protonation of the carboxylate.
-
Work-up: The precipitated product can then be collected by filtration, washed with cold water to remove any inorganic salts, and then dried.
Step-by-Step Protocol for Ester Hydrolysis:
-
Dissolve the this compound ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Slowly add concentrated HCl to adjust the pH to 2-3.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
Q5: I am scaling up the synthesis. What are the key considerations for ensuring safety and maintaining yield and purity?
A5: Scaling up a chemical synthesis introduces new challenges that need to be carefully managed.
-
Thermal Management: The bromination step, in particular, can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have adequate cooling capacity and to add the brominating agent portion-wise or via a syringe pump to control the temperature.
-
Mixing: Efficient mixing is critical to ensure homogeneous reaction conditions and prevent localized "hot spots." Use an appropriately sized reactor with an overhead stirrer.
-
Purification:
-
Crystallization: The final product, this compound, is a solid. Purification by recrystallization is often the most effective method on a large scale. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Column Chromatography: While effective at the lab scale, column chromatography can be cumbersome and expensive for large quantities. It should be avoided if a suitable recrystallization procedure can be developed.
-
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Be cautious when handling corrosive reagents like POCl₃ and strong acids/bases.
-
Have appropriate quench solutions and spill kits readily available.
-
For large-scale synthesis of carboxylic acids, alternative green chemistry approaches are also being explored, such as using solid acid catalysts which can simplify work-up and improve reusability.[6][7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. sid.ir [sid.ir]
- 3. books.rsc.org [books.rsc.org]
- 4. WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine - Google Patents [patents.google.com]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 6. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination in Subsequent Reaction Steps
A Guide for Researchers, Scientists, and Drug Development Professionals
From the desk of a Senior Application Scientist
Welcome to the technical support center. This guide is designed to address a frequent and often frustrating challenge in multi-step synthesis: the unintended loss of a bromine substituent. Debromination, also known as hydrodebromination or protodebromination, can significantly lower the yield of your desired product and introduce impurities that complicate purification.
This resource moves beyond simple procedural lists. Here, we will dissect the root causes of debromination across various reaction classes and provide mechanistically-grounded, actionable troubleshooting strategies. Our goal is to empower you with the expert insights needed to maintain the integrity of your bromo-substituted molecules throughout your synthetic sequence.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, etc.)
This is arguably the most common arena for unintended debromination. The same catalytic system designed to activate the C-Br bond for coupling can also create pathways for its removal.
Question 1: I'm observing significant debromination of my aryl bromide during a Suzuki-Miyaura coupling. What is the likely mechanism, and how can I prevent it?
Answer:
This is a classic problem where a side reaction competes directly with your desired product formation. The culprit is typically the formation of a palladium-hydride species (Pd-H) within the catalytic cycle. This species can intercept the oxidative addition product, leading to reductive elimination of your debrominated arene instead of the coupled product.[1]
Plausible Mechanism: The debromination side-reaction occurs when a hydride source in the reaction mixture transfers a hydride to the palladium complex.[2] This can happen after the initial oxidative addition of your aryl bromide to the Pd(0) catalyst. Instead of proceeding to transmetalation with the boronic acid, the Ar-Pd(II)-Br intermediate captures a hydride, forming an Ar-Pd(II)-H species, which then reductively eliminates Ar-H.[2]
Troubleshooting Workflow for Debromination in Suzuki Coupling
Caption: Troubleshooting workflow for debromination in Suzuki coupling.
Question 2: My substrate is a nitrogen-containing heterocycle (e.g., pyrrole, imidazole), and debromination is severe. Are there special considerations?
Answer:
Yes, absolutely. N-H bonds on heterocyclic substrates can be a major source of problems. Without protection, the pyrrole or imidazole nitrogen can be deprotonated by the base. This can lead to undesired coordination with the palladium center or facilitate decomposition pathways.[3]
Primary Strategy: N-Protection Protecting the nitrogen atom is often the most effective solution.[2][3]
-
Boc Group: A t-butyloxy carbonyl (Boc) group can suppress debromination. In some cases, it can even be cleaved under the Suzuki conditions, providing the desired product in a single step.[3]
-
SEM Group: For a more robust protecting group that remains stable during the coupling, 2-(trimethylsilyl)ethoxymethyl (SEM) is an excellent choice.[3]
Experimental Protocol: Suzuki Coupling of a Protected Bromopyrrole
-
Reagent Preparation: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add the N-SEM protected bromopyrrole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a mild base like K₃PO₄ (2.0-3.0 equiv) to an oven-dried reaction vessel.
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Reaction Execution: Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the optimized reaction time (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Section 2: Formation of Organometallic Reagents (Grignard & Organolithium)
The preparation of Grignard (R-MgBr) and organolithium (R-Li) reagents from aryl bromides is a foundational transformation, but it is often plagued by hydrodebromination, where the desired organometallic is protonated by a proton source, or by homocoupling (R-R formation).
Question 3: I'm trying to form a Grignard reagent from an aryl bromide, but my main product is the debrominated arene. What's going wrong?
Answer:
The primary culprit is almost always a proton source, with adventitious water being the most common offender. Grignard reagents are extremely strong bases and will readily react with even trace amounts of acidic protons.[4]
Key Troubleshooting Points:
-
Glassware and Reagents: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum.[5] Solvents like THF or diethyl ether must be anhydrous. Magnesium turnings should be fresh and not visibly oxidized.[5]
-
Inert Atmosphere: The reaction must be conducted under a strict inert atmosphere (Argon or Nitrogen) to prevent both protonation by moisture and oxidation by air.[6]
-
Initiation: Sometimes, a small crystal of iodine or a few drops of 1,2-dibromoethane are used to activate the magnesium surface.[5] However, do not use excessive amounts, as this can sometimes promote side reactions.[6]
-
Temperature Control: Grignard formation is exothermic. If the reaction becomes too hot, side reactions like Wurtz coupling (dimer formation) can increase. Use a water bath to moderate the temperature, especially during initiation.[6]
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent; must be free of water/alcohols. |
| Atmosphere | Dry Argon or Nitrogen | Prevents reaction with atmospheric water and oxygen.[6] |
| Glassware | Oven- or flame-dried | Removes adsorbed water, a primary source of protons. |
| Mg Metal | Fresh, non-oxidized turnings | An oxidized surface layer can inhibit the reaction. |
| Temperature | Controlled, gentle reflux | Avoids overheating which can promote side reactions. |
Section 3: Photochemical and Base-Induced Debromination
Beyond metal-catalyzed reactions, other factors can compromise the stability of your C-Br bond.
Question 4: Can my bromo-substituted compound decompose just by sitting on the benchtop or during a reaction that doesn't involve metals?
Answer:
Yes. Two often-overlooked pathways are photochemical and strong-base-induced debromination.
1. Photochemical Debromination: Aryl halides can be sensitive to light, particularly UV light but also high-energy visible light (blue/violet).[7][8] The energy from light can induce homolytic cleavage of the C-Br bond, forming an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule in the mixture to yield the debrominated product.[9][10]
Prevention:
-
Protect from Light: Always store sensitive aryl bromides in amber vials or wrap containers in aluminum foil.
-
Run Reactions in the Dark: If you suspect photosensitivity, run your reactions with the flask wrapped in aluminum foil. This is a simple but highly effective measure.
2. Base-Induced Debromination: Very strong bases, particularly in polar aprotic solvents, can promote debromination.[11][12] This can occur through various mechanisms, including elimination pathways (forming aryne intermediates) or single-electron transfer (SET) processes.[13][14]
Prevention:
-
Base Selection: Unless the mechanism requires it, avoid exceptionally strong bases like superbases (e.g., P₄-t-Bu)[13] or conditions known to promote radical pathways.
-
Solvent Choice: Be mindful of the solvent-base combination. For example, potassium t-butoxide in DMSO is a powerful system known to effect dehalogenations.[11]
Mechanistic Overview: Competing Pathways
To effectively troubleshoot, it is crucial to understand the underlying competition between your desired reaction and the debromination pathway.
Caption: Competing catalytic pathways in a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Aryl dechlorination and defluorination with an organic super-photoreductant - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/D0PP00127A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 13. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles
Welcome to the technical support center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles that govern regioselectivity in these crucial reactions.
Introduction: The Challenge of Regioselectivity
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemicals, appearing in numerous blockbuster drugs and commercial products.[1][2] The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] While seemingly straightforward, the use of unsymmetrical 1,3-diketones introduces a significant challenge: the potential for the formation of two distinct regioisomers.[1][3] Controlling which isomer is formed is paramount, as the biological activity can be highly dependent on the substitution pattern. This guide will help you troubleshoot and optimize your reactions to achieve the desired regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify your issue and find a practical solution.
Q1: My reaction with an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a mixture of regioisomers. How can I improve the selectivity?
A1: This is the most common challenge in substituted pyrazole synthesis. The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. Here’s a breakdown of factors to investigate and optimize:
-
Reaction Conditions are Key: Often, the most dramatic improvements in regioselectivity can be achieved by modifying the reaction conditions.
-
pH Control: The pH of the reaction medium can significantly influence the outcome.[1] Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the selectivity observed under neutral or basic conditions.[6] It is recommended to screen a range of pH values to find the optimal condition for your specific substrates.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.[1] While polar protic solvents like ethanol are commonly used, exploring other options can be beneficial. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in certain cases.[2] Aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) have also been reported to give better results than ethanol.[7]
-
Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at different temperatures (e.g., room temperature, 0 °C, and reflux) to determine if a particular temperature favors the formation of the desired isomer.[8]
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on both the 1,3-diketone and the hydrazine plays a crucial role.
-
An electron-withdrawing group on the 1,3-diketone will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[6]
-
Conversely, an electron-donating group will have the opposite effect. By understanding these electronic biases, you can sometimes predict the major regioisomer.
-
-
Steric Hindrance: Bulky substituents on either the 1,3-diketone or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[6]
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Q2: I am having difficulty separating the regioisomers. What are the best techniques?
A2: The separation of pyrazole regioisomers can be challenging due to their similar physical properties.[2]
-
Column Chromatography: This is the most common method for separating regioisomers.[9] Careful optimization of the solvent system is crucial. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., ethyl acetate in hexanes) often provides the best separation. High-performance liquid chromatography (HPLC) can also be effective for both analytical and preparative-scale separations.
-
Crystallization: If one of the regioisomers is a solid and has a tendency to crystallize, fractional crystallization can be a powerful purification technique.
-
Acid-Base Extraction: In some cases, the basicity of the pyrazole nitrogen atoms might differ slightly between the two regioisomers. This difference can sometimes be exploited through careful acid-base extraction, although this is less common.
-
Formation of Salts: A reported method for purifying pyrazoles involves their dissolution in a suitable solvent, followed by reaction with an inorganic or organic acid to form acid addition salts. These salts can then be separated by crystallization.[10][11]
Q3: How can I confidently distinguish between the two regioisomers and confirm the structure of my product?
A3: Spectroscopic techniques are essential for the unambiguous characterization of pyrazole regioisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazole ring and the substituents can provide clues to the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are also sensitive to the electronic environment and can help in distinguishing isomers.[9]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This is a powerful 2D NMR technique that can show through-space correlations between protons. For example, an NOE between a proton on a substituent at the N1 position and a proton on a substituent at the C5 position can confirm their proximity and thus the regiochemistry of the molecule.[9]
-
-
Mass Spectrometry (MS): While MS will give the same molecular weight for both regioisomers, fragmentation patterns can sometimes differ and provide structural information.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides the most definitive structural proof.[9]
Q4: My reaction is not going to completion, or I am observing significant side product formation. What could be the cause?
A4: Incomplete reactions or the formation of side products can often be traced back to the stability of the reactants or intermediates, as well as the reaction conditions.
-
Hydrazine Instability: Some hydrazine derivatives can be unstable, especially at elevated temperatures. Consider running the reaction at a lower temperature for a longer period.
-
Diketone Enolization: 1,3-Diketones exist in equilibrium with their enol forms. The position of this equilibrium can be influenced by the solvent and pH, which in turn can affect the reaction rate.
-
Intermediate Stability: The reaction proceeds through a hydroxylpyrazolidine intermediate which then dehydrates to form the pyrazole.[1] If this intermediate is particularly stable or if the dehydration step is slow, you may observe its accumulation or the formation of other side products. Adjusting the pH or temperature can facilitate the dehydration step.
-
Autocatalysis and Complex Kinetics: Recent studies have shown that the kinetics of the Knorr pyrazole synthesis can be more complex than previously thought, sometimes involving autocatalytic pathways and unexpected intermediates.[1] If you are observing inconsistent reaction rates or unusual product distributions, it might be worth investigating the effect of reactant stoichiometry.[1]
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to substituted pyrazoles?
A: Besides the classical Knorr synthesis from 1,3-diketones and hydrazines, other important methods include:
-
Reaction of α,β-unsaturated ketones and aldehydes with hydrazines: This method first forms a pyrazoline, which is then oxidized to the pyrazole.[7]
-
1,3-Dipolar Cycloaddition Reactions: This powerful method involves the reaction of a nitrile imine with an alkyne.[7][12] This approach can offer high regioselectivity.[12]
-
From other heterocycles: Pyrazoles can be synthesized from other heterocyclic systems like pyranones.[7]
Q: Are there any "greener" or more sustainable methods for pyrazole synthesis?
A: Yes, there is a growing interest in developing more environmentally friendly synthetic protocols. This includes the use of water as a solvent, biodegradable surfactants, and catalyst-free conditions.[13] For example, multicomponent reactions in water or under solvent-free conditions are being explored to reduce waste and the use of hazardous organic solvents.[13][14]
Q: Can computational chemistry help in predicting the regioselectivity of a pyrazole synthesis?
A: Absolutely. Computational studies, such as Density Functional Theory (DFT) calculations, can be used to model the reaction mechanism and predict the relative stabilities of the transition states leading to the different regioisomers.[15][16][17] This can provide valuable insights into the factors controlling regioselectivity and help in the rational design of experiments.
Key Factors Influencing Regioselectivity in Knorr Pyrazole Synthesis
| Factor | Influence on Regioselectivity | Experimental Parameters to Vary |
| Electronic Effects | Electron-withdrawing groups on the 1,3-diketone activate the adjacent carbonyl for nucleophilic attack. | Modify substituents on the 1,3-diketone and hydrazine. |
| Steric Effects | Bulky groups on either reactant can direct the nucleophilic attack to the less sterically hindered carbonyl group. | Introduce bulky substituents on the 1,3-diketone or hydrazine. |
| pH | Can alter the nucleophilicity of the hydrazine nitrogens, potentially reversing selectivity. | Screen a range of pH conditions (acidic, neutral, basic). |
| Solvent | Can influence reaction rates and the stability of intermediates. Fluorinated alcohols and aprotic dipolar solvents can enhance selectivity. | Test a variety of solvents (e.g., ethanol, TFE, HFIP, DMF). |
| Temperature | Can affect the kinetic versus thermodynamic product distribution. | Run the reaction at different temperatures (e.g., 0 °C, RT, reflux). |
| Reactant Stoichiometry | In some cases, the ratio of reactants can influence the regioselectivity.[1] | Vary the ratio of the 1,3-diketone to the hydrazine. |
Mechanism of Knorr Pyrazole Synthesis
Caption: Simplified mechanism showing the two possible pathways leading to regioisomers.
Conclusion
The regioselective synthesis of substituted pyrazoles is a field rich with challenges and opportunities. By systematically evaluating the interplay of electronic, steric, and reaction condition effects, researchers can gain control over the formation of the desired regioisomer. This guide provides a starting point for troubleshooting common issues and a framework for rational reaction optimization. As the demand for novel, highly functionalized pyrazole derivatives in drug discovery and materials science continues to grow, a deep understanding of these synthetic principles will remain essential.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. science.su.edu.krd [science.su.edu.krd]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Vilsmeier-Haack Reaction on Hydrazones
Welcome to the technical support center for the Vilsmeier-Haack reaction applied to hydrazone substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this powerful transformation for the synthesis of key heterocyclic intermediates, such as 4-formylpyrazoles. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind common experimental challenges, equipping you with the insights to troubleshoot and optimize your reactions effectively.
The cyclization and formylation of hydrazones via the Vilsmeier-Haack (V-H) reaction is a robust method for creating valuable pyrazole carbaldehydes.[1][2][3] However, its success is highly dependent on substrate reactivity, reagent integrity, and precise control of reaction conditions. This guide addresses the most frequent issues encountered in the lab, structured in a practical question-and-answer format.
Understanding the Core Transformation: The Mechanism
Before troubleshooting, it is crucial to understand the reaction pathway. The process is not a simple one-step formylation but a tandem reaction involving cyclization followed by electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is first formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5] The hydrazone then undergoes an initial electrophilic attack, leading to a cyclization cascade that forms a pyrazole intermediate. This newly formed pyrazole ring is electron-rich enough to undergo a second attack by another equivalent of the Vilsmeier reagent, which, after hydrolysis during workup, yields the final 4-formylpyrazole product.[1][3]
Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on Hydrazones
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction shows no conversion of the starting hydrazone. What are the likely causes and how can I fix it?
This is one of the most common issues and typically points to problems with either the reagents or the intrinsic reactivity of your substrate.
Potential Causes & Solutions:
-
Degraded Reagents: The Vilsmeier reagent is highly moisture-sensitive.
-
Causality: Phosphorus oxychloride (POCl₃) readily hydrolyzes to phosphoric acid and HCl, while DMF can degrade to dimethylamine and formic acid.[6] Either of these degradation pathways will prevent the formation of the active chloroiminium electrophile.
-
Solution: Always use freshly opened or distilled POCl₃ and anhydrous grade DMF. If you suspect your DMF is old, it can be dried over molecular sieves, but using a fresh bottle is always preferable. A quick "waft test" of the POCl₃ bottle can be indicative; a sharp, acrid smell is expected, but if it smells strongly of HCl, it has likely decomposed.[7]
-
-
Insufficient Activation (Substrate Reactivity): The Vilsmeier-Haack reaction is an electrophilic substitution.
-
Causality: The reaction works best on electron-rich systems.[8][9] If the aromatic rings on your hydrazone possess strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the hydrazone may be too low to react with the relatively weak Vilsmeier electrophile.[10][11][12]
-
Solution:
-
Increase Temperature: For less reactive substrates, increasing the reaction temperature is the first step. Many procedures start at 0°C for reagent formation and then heat to 60-90°C after substrate addition.[6][10][13]
-
Increase Reagent Equivalents: Try increasing the amount of the Vilsmeier reagent (both POCl₃ and DMF) from a typical 3-4 equivalents to 5-6 equivalents to drive the reaction forward.
-
Confirm Substrate Suitability: If your substrate is highly deactivated, the V-H reaction may not be the appropriate synthetic route.
-
-
-
Improper Reagent Preparation: The formation of the Vilsmeier reagent itself can fail.
-
Causality: The reaction between DMF and POCl₃ is exothermic. If POCl₃ is added too quickly or with inefficient cooling, localized heating can cause decomposition.
-
Solution: Prepare the reagent by adding POCl₃ dropwise to an ice-cooled (0°C) solution of anhydrous DMF with vigorous stirring.[14] Allow the reagent to pre-form for 15-30 minutes at 0°C before adding your substrate.
-
FAQ 2: I'm getting a complex mixture of products or significant side products. What's going wrong?
The formation of multiple products often points to issues with stoichiometry, reaction control, or unexpected reactivity of your specific substrate.
Potential Causes & Solutions:
-
Incomplete Formylation: You may be isolating the intermediate pyrazole without the C4-formyl group.
-
Causality: This occurs if an insufficient amount of the Vilsmeier reagent is used. The first stage (cyclization) consumes the reagent, leaving too little for the subsequent formylation step.[1][3]
-
Solution: Ensure you are using at least 3-4 equivalents of the Vilsmeier reagent. Monitor the reaction by TLC or LC-MS; you may see the formation of the intermediate pyrazole, which should then convert to the more polar formylated product over time.
-
-
Double Formylation or Other Side Reactions: Some substrates can react at multiple sites.
-
Causality: Hydrazones derived from ketones with multiple enolizable positions or other reactive sites (like activated methyl groups) can lead to complex mixtures.[12] For instance, N-arylhydrazones from butanedione can yield products of double formylation.[12]
-
Solution: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often improve selectivity. Using a slight excess (e.g., 3.2 equivalents) of the V-H reagent rather than a large excess can sometimes minimize side reactions.
-
-
Formation of Acyclic Products: In some cases, cyclization fails, and other pathways dominate.
-
Causality: The balance between C-electrophilic attack (leading to cyclization) and N-electrophilic attack can be influenced by the hydrazone substituents.[11][12] Highly sterically hindered or electronically unusual substrates might favor alternative pathways.[11]
-
Solution: This is a substrate-specific issue. Re-evaluate the mechanism in the context of your molecule. It may be necessary to modify the protecting group on the hydrazine nitrogen or change the ketone precursor.
-
FAQ 3: I'm having difficulty with the workup. It forms an emulsion, or the product is hard to isolate. What is the best procedure?
Workup is a critical step where many reactions are lost. A standardized, careful procedure is essential.
Potential Causes & Solutions:
-
Improper Quenching: The hydrolysis of the intermediate iminium salt is highly exothermic and can be violent if not controlled.
-
Causality: Rapid, uncontrolled quenching can lead to side reactions or decomposition of the desired product.
-
Solution: The universally recommended procedure is to cool the reaction vessel in an ice bath and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[6][14] This dissipates heat and ensures controlled hydrolysis.
-
-
Incorrect pH for Isolation: The product's solubility and stability are pH-dependent.
-
Causality: After quenching, the solution will be strongly acidic. The product may be soluble as a protonated species. Neutralization is required to precipitate the neutral organic product.
-
Solution: After quenching in ice, slowly neutralize the mixture by adding a base like a saturated sodium bicarbonate solution, sodium hydroxide, or potassium carbonate until the pH is approximately 7-9. The product often precipitates at this stage and can be collected by filtration.[14] If it does not precipitate, proceed to extraction.
-
-
Emulsion Formation during Extraction:
-
Causality: The presence of dimethylamine hydrochloride and other salts generated during the reaction and workup can lead to stable emulsions during extraction with organic solvents.
-
Solution:
-
Add Brine: Before extraction, add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.
-
Filter: If a solid is causing the emulsion, filter the entire biphasic mixture through a pad of Celite before separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30-60 minutes) will allow the layers to separate.
-
-
FAQ 4: What is the correct way to prepare and handle the Vilsmeier reagent? I see a precipitate forming.
The physical state of the Vilsmeier reagent can be a source of confusion and problems.
Potential Causes & Solutions:
-
Precipitation of the Reagent: The chloroiminium salt can precipitate from the reaction mixture.
-
Causality: At high concentrations in pure DMF, the Vilsmeier reagent salt can be poorly soluble, especially at low temperatures. This can lead to a thick slurry that is difficult to stir and may react non-homogeneously.[6]
-
Solution:
-
Add a Co-solvent: Before adding POCl₃, add an anhydrous, non-reactive co-solvent like dichloromethane (DCM), dichloroethane (DCE), or chloroform.[6][7] This helps to keep the Vilsmeier reagent in solution.
-
Ensure Vigorous Stirring: Use a mechanical stirrer if necessary to ensure the reaction mixture remains a mobile slurry. This prevents localized concentration and heating issues.[6]
-
Slow Addition: Add the POCl₃ very slowly to the cooled DMF to prevent rapid, uncontrolled precipitation.[6]
-
-
Optimization Parameters at a Glance
For successful synthesis, careful control over reaction variables is key. The table below summarizes typical conditions reported in the literature for the synthesis of 4-formylpyrazoles.
| Parameter | Typical Range | Rationale & Key Considerations |
| Hydrazone:POCl₃:DMF Ratio | 1 : 3-5 : 10-20 | At least two equivalents of V-H reagent are mechanistically required. An excess (3-5 eq.) is used to drive the reaction to completion.[1][3] |
| Temperature | 0°C to 100°C | Reagent formation is done at 0°C. Reaction temperature depends on substrate reactivity; start at room temperature and heat as needed.[10][13][15] |
| Reaction Time | 1 to 24 hours | Highly dependent on substrate and temperature. Monitor by TLC/LC-MS for consumption of starting material and intermediate pyrazole.[10][13] |
| Solvent | DMF (reagent), DCM/DCE (co-solvent) | DMF is both a reagent and solvent. A non-participating co-solvent can improve solubility and stirrability.[6] |
| Workup | Quench on ice, neutralize with base | Critical for safe and efficient product isolation.[14] |
General Experimental Protocol
This protocol serves as a validated starting point. Adjustments in temperature and time will be necessary based on your specific hydrazone substrate.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (10 equiv.). Cool the flask to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise to the cold DMF over 15-20 minutes, ensuring the internal temperature does not rise above 5°C. A pale yellow to white precipitate may form.
-
Pre-formation: Stir the mixture at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve your hydrazone (1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and carefully pour it into a beaker containing a vigorously stirred slurry of crushed ice (approx. 10x the reaction volume).
-
Neutralization & Isolation: Slowly add a saturated solution of sodium bicarbonate or 2M NaOH with continuous stirring until the pH of the aqueous slurry is ~8.
-
Product Collection: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold diethyl ether or hexane to aid in drying. If no solid forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.[14]
Caption: Figure 2: Troubleshooting Flowchart
References
- 1. researchgate.net [researchgate.net]
- 2. chemmethod.com [chemmethod.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
Technical Support Center: A Researcher's Guide to Purification of Reaction Mixtures
Welcome to the Technical Support Center, your comprehensive resource for navigating the critical and often challenging phase of reaction workup and product purification. In the pursuit of novel therapeutics and chemical entities, the purity of a compound is paramount. Impurities, including unreacted starting materials, can confound biological assays, compromise analytical data, and impede regulatory approval. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting advice to streamline your purification workflows and ensure the integrity of your final product.
Choosing Your Purification Strategy: A Logic-Based Approach
The selection of an appropriate purification method is dictated by the physicochemical properties of your desired product and the impurities you aim to remove.[1][2] Key considerations include the physical state of your product (solid or liquid), its polarity, solubility, volatility, and thermal stability, as well as the properties of the unreacted starting materials and byproducts.[1]
Below is a decision-making workflow to guide you in selecting the most suitable primary purification technique.
Caption: Decision tree for selecting a primary purification method.
Flash Column Chromatography: The Workhorse of Purification
Flash column chromatography is a cornerstone of organic synthesis, enabling the separation of compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the eluent).[2][3]
Experimental Protocol: Flash Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from the unreacted starting material and other impurities. Aim for an Rf value of ~0.3 for your product.[4]
-
Column Packing:
-
Securely clamp a column of appropriate size and plug the bottom with a small piece of cotton or glass wool.
-
Add a layer of sand (~1-2 cm).
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column, gently tapping the column to ensure even packing.[3] Alternatively, dry pack the silica gel and then flush with the eluent.[4][5]
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).
-
Carefully apply the sample to the top of the silica gel.[5]
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Analysis:
-
Monitor the fractions by TLC to identify those containing your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Troubleshooting & FAQs: Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column was not packed uniformly. - Too much crude material was loaded. | - Optimize the eluent using TLC. - Ensure the column is packed evenly without air bubbles or cracks. - Use a larger column or reduce the amount of material loaded. |
| Product Elutes with Starting Material | - Similar polarity of product and starting material. | - Try a different stationary phase (e.g., alumina instead of silica gel). - Use a gradient elution, gradually increasing the polarity of the mobile phase. |
| No Product Recovered | - Product is too polar and is stuck to the column. - Product is not visible by the visualization method (e.g., UV lamp). | - Flush the column with a very polar solvent (e.g., methanol). - Use a different visualization technique (e.g., potassium permanganate stain).[8] |
| Low Yield | - Product streaking or tailing on the column. - Incomplete elution. | - Add a small amount of acetic acid or triethylamine to the eluent for acidic or basic compounds, respectively. - Ensure all fractions are collected and analyzed by TLC before combining. |
Liquid-Liquid Extraction: Exploiting Solubility Differences
Liquid-liquid extraction is a powerful technique for separating compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[9] It is often used as a first step in a workup procedure to remove inorganic salts and water-soluble impurities.[10]
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an organic solvent that is immiscible with the aqueous phase and in which your product has high solubility.
-
Extraction:
-
Layer Separation:
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
Drain the lower layer into a flask.
-
Pour the upper layer out through the top of the funnel to avoid contamination.
-
-
Repeated Extractions: For optimal recovery, it is best to perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Washing and Drying:
-
The combined organic layers can be "washed" with brine (saturated NaCl solution) to remove dissolved water.
-
The organic layer is then dried over an anhydrous inorganic salt (e.g., MgSO₄, Na₂SO₄).
-
-
Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated to yield the crude product.
Troubleshooting & FAQs: Liquid-Liquid Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| An Emulsion Forms | - Vigorous shaking of the separatory funnel. - Presence of surfactants or finely divided solids. | - Allow the mixture to stand for a longer period. - Gently swirl the funnel instead of shaking. - Add a small amount of brine to "break" the emulsion. - Filter the mixture through a pad of Celite.[10] |
| Product Remains in the Aqueous Layer | - The product is too polar. | - "Salt out" the product by adding a large amount of an inorganic salt to the aqueous layer to decrease the product's solubility. - Use a more polar organic solvent for the extraction. |
| Unsure Which Layer is Which | - The densities of the two solvents are unknown or similar. | - Add a few drops of water to the separatory funnel and observe which layer the drops enter. |
Distillation: Purification Based on Boiling Points
Distillation is used to separate liquids with different boiling points.[2][12] Simple distillation is effective for separating liquids with a large difference in boiling points (>70 °C), while fractional distillation is necessary for liquids with closer boiling points.[12][13]
Experimental Protocol: Fractional Distillation
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus, including a distilling flask, a fractionating column (e.g., Vigreux or packed with glass beads), a condenser, and a receiving flask.[13]
-
Place a stir bar or boiling chips in the distilling flask.
-
Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Heating:
-
Heat the distilling flask using a heating mantle or oil bath.[13]
-
The heating rate should be controlled to maintain a slow and steady distillation rate.
-
-
Fraction Collection:
-
As the vapor rises through the fractionating column, it undergoes multiple condensation-vaporization cycles, enriching the vapor with the more volatile component.[13]
-
Collect the distillate at a constant temperature, which corresponds to the boiling point of the more volatile component.
-
Once the first component has distilled, the temperature will either drop or begin to rise. Change the receiving flask to collect the next fraction.
-
-
Stopping the Distillation: Never distill to dryness, as this can lead to the formation of explosive peroxides.
Troubleshooting & FAQs: Distillation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Bumping (Violent Boiling) | - Lack of boiling chips or inadequate stirring. | - Add fresh boiling chips or a stir bar to the cooled liquid before reheating. |
| Poor Separation in Fractional Distillation | - Distilling too quickly. - Insufficient insulation of the fractionating column. | - Reduce the heating rate to allow for proper equilibration in the column. - Insulate the column with glass wool or aluminum foil to minimize heat loss.[14] |
| Temperature Fluctuations | - Uneven heating. - Condensate ring not maintained in the column. | - Ensure consistent heating. - Adjust the heating rate to maintain a steady rise of the condensate ring.[13] |
Recrystallization: Purifying Crystalline Solids
Recrystallization is a technique for purifying solid compounds based on differences in solubility.[15][16] The impure solid is dissolved in a hot solvent and then allowed to cool slowly, during which pure crystals form, leaving the impurities dissolved in the mother liquor.[15]
Experimental Protocol: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[17][18]
-
Dissolution:
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a fluted filter paper in a pre-heated funnel.[21]
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[19]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Troubleshooting & FAQs: Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[22][23] |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is cooling too quickly. | - Reheat the solution and add more solvent.[22] - Allow the solution to cool more slowly. |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals. - Use a pre-heated funnel for hot filtration and use a slight excess of solvent. - Ensure the wash solvent is thoroughly chilled.[23] |
Precipitation: An Alternative for Solid Isolation
Precipitation is a technique where a substance in solution is converted into an insoluble solid.[24] This can be achieved by changing the temperature, changing the solvent composition, or by adding a precipitating agent that reacts with the substance to form an insoluble product.[24]
Experimental Protocol: Precipitation
The specific protocol for precipitation is highly dependent on the nature of the product and the impurities. A general workflow is as follows:
-
Induce Precipitation:
-
By changing solvent: Add a solvent in which the product is insoluble (an "anti-solvent") to a solution of the product.
-
By changing pH: Adjust the pH of the solution to a point where the product is least soluble (its isoelectric point for zwitterionic compounds).[25]
-
By adding a precipitating agent: Introduce a reagent that forms an insoluble salt with the product.
-
-
Allow for Complete Precipitation: The mixture may need to be stirred or allowed to stand for a period to ensure complete precipitation.
-
Isolation: The precipitate is collected by filtration or centrifugation.
-
Washing: The precipitate is washed to remove any soluble impurities.
-
Drying: The purified solid is dried to remove residual solvent.
Troubleshooting & FAQs: Precipitation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Precipitation | - Insufficient change in solvent conditions (pH, anti-solvent concentration). | - Further adjust the pH or add more anti-solvent. - Cool the mixture to further decrease solubility. |
| Precipitate is Gummy or Oily | - The rate of precipitation is too fast. | - Add the precipitating agent or anti-solvent more slowly with vigorous stirring. |
| Coprecipitation of Impurities | - Impurities are being trapped in the forming solid. | - Redissolve the precipitate and reprecipitate it, a process analogous to recrystallization. |
Data Tables for Method Development
Table 1: Common Solvents for Chromatography and Recrystallization
The choice of solvent is critical for successful chromatography and recrystallization. Polarity is a key parameter in solvent selection.[26][27][28]
| Solvent | Relative Polarity | Boiling Point (°C) |
| Hexane | 0.009 | 69 |
| Toluene | 0.099 | 111 |
| Diethyl Ether | 0.117 | 35 |
| Dichloromethane | 0.309 | 40 |
| Ethyl Acetate | 0.228 | 77 |
| Acetone | 0.355 | 56 |
| Isopropanol | 0.546 | 82 |
| Ethanol | 0.654 | 78 |
| Methanol | 0.762 | 65 |
| Water | 1.000 | 100 |
Data sourced from the University of Rochester, Department of Chemistry solvent polarity chart.[29]
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 4. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. How to set up and run a flash chromatography column. [reachdevices.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. Chromatography [chem.rochester.edu]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 12. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 13. Purification [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. studymind.co.uk [studymind.co.uk]
- 17. How to Perform a Recrystallization [thoughtco.com]
- 18. physics.emu.edu.tr [physics.emu.edu.tr]
- 19. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 20. people.chem.umass.edu [people.chem.umass.edu]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 22. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 23. people.chem.umass.edu [people.chem.umass.edu]
- 24. Video: Separation of Mixtures via Precipitation [jove.com]
- 25. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 26. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]
- 27. research.cbc.osu.edu [research.cbc.osu.edu]
- 28. uhplcs.com [uhplcs.com]
- 29. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. Pyrazole intermediates are foundational scaffolds in drug discovery and materials science, yet their stability can be a significant hurdle during synthesis, purification, and storage.[1] This guide is structured to help you diagnose, troubleshoot, and resolve these stability challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Stability
This section addresses the most common initial questions regarding the stability of pyrazole intermediates.
Q1: What are the primary factors that influence the stability of a pyrazole intermediate?
A1: The stability of a pyrazole ring is generally robust due to its aromatic character.[2][3] However, several factors can lead to degradation:
-
Substitution Pattern: The nature and position of substituents on the pyrazole ring are paramount. Electron-withdrawing groups (EWGs) can make the ring more susceptible to nucleophilic attack, while electron-donating groups (EDGs) can increase its susceptibility to oxidation.
-
pH: The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic pyridinic nitrogen.[4][5] Extreme pH conditions can lead to instability. Strong bases can deprotonate the ring, potentially leading to ring-opening in some cases, while strong acids can protonate the ring, altering its reactivity.[3][6]
-
Oxidation: While the core pyrazole ring is relatively resistant to oxidation, side chains and the ring itself can be oxidized by strong oxidizing agents or, more commonly, by atmospheric oxygen over time, especially if catalyzed by light or trace metals.[7][8] This is often observed as a color change in the material.
-
Temperature: Elevated temperatures can accelerate degradation pathways, particularly for complex or sterically hindered pyrazole intermediates. Thermally unstable groups (like nitro groups in highly nitrated pyrazoles) can significantly lower the decomposition temperature.[9]
-
Solvent: The choice of solvent can influence stability through various interactions, such as hydrogen bonding, which can affect tautomeric equilibria and reactivity.[10][11]
Q2: My pyrazole intermediate is changing color during storage. What is happening and how can I prevent it?
A2: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation.[8] This is a common issue where atmospheric oxygen reacts with the compound.
-
Causality: The reaction is often initiated by light (photodegradation) or trace metal impurities, which can catalyze the formation of radical species. Susceptible sites include the pyrazole ring itself and, more frequently, any electron-rich substituents.
-
Prevention Protocol:
-
Store under an inert atmosphere: Displace oxygen from the storage vial by backfilling with an inert gas like argon or nitrogen.
-
Protect from light: Use amber glass vials or wrap the container in aluminum foil.[8]
-
Store at low temperatures: For long-term storage, keeping the compound at -20°C can significantly slow the rate of degradation.
-
Ensure purity: Trace metals can act as catalysts. Ensure the intermediate is purified effectively to remove any residual metal catalysts from previous steps.
-
Q3: Are pyrazole intermediates stable to common purification techniques like silica gel chromatography?
A3: Generally, yes, but problems can arise. The slightly acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive intermediates or the removal of acid-labile protecting groups.
-
Troubleshooting: If you observe streaking, new spots appearing on TLC, or low recovery after a column, consider the following:
-
Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v), before packing the column. This neutralizes the acidic sites.
-
Use Alternative Stationary Phases: Alumina (basic or neutral) or reverse-phase silica (C18) can be effective alternatives for particularly sensitive compounds.
-
Work Quickly and Cold: Do not let the compound sit on the column for extended periods. If possible, run the chromatography in a cold room to minimize thermal degradation.
-
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides a scenario-based approach to solving common problems encountered during the synthesis and handling of pyrazole intermediates.
Issue 1: Low yield and multiple byproducts during a Knorr pyrazole synthesis.
The Knorr synthesis, reacting a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of pyrazole chemistry.[12][13] However, issues with regioselectivity and side reactions can plague this method.
-
Causality Analysis:
-
Regioselectivity: Unsymmetrical 1,3-dicarbonyls can lead to the formation of two regioisomeric pyrazoles. The outcome is dictated by the relative electrophilicity of the two carbonyl carbons.
-
Intermediate Instability: The initial pyrazoline intermediate can be unstable and may not fully oxidize to the aromatic pyrazole, or it may participate in side reactions.[12][14]
-
Harsh Conditions: High temperatures or prolonged reaction times can lead to the degradation of both starting materials and the product.
-
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting Knorr Pyrazole Synthesis.
Issue 2: My pyrazole intermediate degrades during a subsequent reaction, especially under basic conditions.
While generally stable, the N-H proton of the pyrazole ring is acidic (pKa ≈ 14-15), and deprotonation can lead to unwanted reactivity or degradation, particularly if strong bases like organolithiums are used at elevated temperatures.
-
Causality Analysis: The pyrazolate anion formed upon deprotonation is a good nucleophile. While this can be exploited for N-alkylation, it can also lead to side reactions. In extreme cases with certain substitution patterns, strong bases can induce ring-opening.[3]
-
Solution: N-H Protection Strategy Protecting the N-H position is the most effective strategy to prevent these side reactions and improve stability and handling. The choice of protecting group is critical and depends on the downstream reaction conditions.
Protecting Group Introduction Conditions Cleavage Conditions Key Advantages & Considerations Boc (t-Boc) Boc₂O, DMAP, CH₂Cl₂ Strong Acid (TFA, HCl) Stable to most bases and nucleophiles. Cleavage is harsh for acid-sensitive substrates.[15] THP DHP, p-TsOH (cat.), CH₂Cl₂ Mild Acid (e.g., aq. HCl) Very easy to introduce and remove. Creates a chiral center. Not stable to acidic conditions.[16] Phenylsulfonyl PhSO₂Cl, Base (e.g., Pyridine) Harsh conditions (e.g., Mg/MeOH) Strong EWG, deactivates the ring. Very stable but can be difficult to remove.[17] Benzyl (Bn) BnBr, Base (e.g., NaH), DMF Catalytic Hydrogenation (H₂, Pd/C) Stable to acid and base. Cleavage conditions are incompatible with reducible groups (alkenes, etc.).
Part 3: Protocols and Advanced Methodologies
This section provides detailed experimental protocols for key stabilization techniques.
Protocol 1: N-H Protection of a Pyrazole Intermediate with a Tetrahydropyranyl (THP) Group
This protocol is ideal when downstream steps involve basic or organometallic reagents and the final deprotection needs to be mild.
-
Rationale: The THP group is a robust, acid-labile protecting group. Its introduction is typically high-yielding and uses inexpensive reagents. This method avoids the harsh conditions required for Boc deprotection.[16]
-
Experimental Workflow Diagram:
Caption: Workflow for THP Protection and Deprotection.
-
Step-by-Step Methodology:
-
Setup: To a solution of the pyrazole intermediate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an argon atmosphere, add 3,4-dihydro-2H-pyran (DHP, 1.5 eq).
-
Initiation: Cool the mixture to 0°C using an ice bath. Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly or purified by flash chromatography on silica gel if necessary.
-
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unit 4 Pyrazole | PDF [slideshare.net]
- 14. Pyrazole synthesis [organic-chemistry.org]
- 15. arkat-usa.org [arkat-usa.org]
- 16. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during experimentation. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights, explaining the causality behind experimental choices to empower your research.
Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, providing a logical path to resolving experimental issues.
Issue 1: Low to No Product Yield
Question: My cross-coupling reaction shows very low or no conversion to the desired product. What are the primary factors related to the catalyst that I should investigate?
Answer: Low or nonexistent yield is a frequent issue that often points back to the catalytic system's health and activity. A systematic approach is crucial.
-
Verify Catalyst Activity: The single most critical factor is the presence of the active Pd(0) catalytic species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) in situ is the first step of the catalytic cycle.[1][2] Inefficient reduction means the cycle never truly begins.[1][3]
-
Causality: Many reagents can facilitate this reduction, including phosphine ligands, amines, or alcohols.[3] However, if this process is inefficient, the concentration of the active catalyst remains too low for effective turnover.
-
Solution: Consider switching to a pre-activated Pd(0) source like Pd₂(dba)₃ or a modern, well-defined precatalyst that is designed for rapid and clean generation of the active species.[4] Also, ensure your phosphine ligands have not been oxidized, as this can impede their ability to reduce and stabilize the palladium center.[3]
-
-
Assess Catalyst Loading: While it may seem counterintuitive, both too low and too high catalyst loadings can lead to poor yields.
-
Too Low: Insufficient catalyst concentration may result in a reaction that is simply too slow to reach completion in a reasonable timeframe, especially with challenging or sterically hindered substrates.[5]
-
Too High: Excessively high catalyst concentrations can promote side reactions and increase the rate of catalyst decomposition into inactive palladium black.[6][7]
-
Solution: If you suspect loading is the issue, perform a systematic optimization. A typical starting point for many reactions is 1-2 mol %, but this can be adjusted. For sluggish reactions, a cautious increase to 5 mol % may be warranted.[4] Conversely, if decomposition is observed, the loading should be decreased.
-
-
Check for Catalyst Poisoning: Impurities in starting materials, solvents, or the base can bind to the active palladium sites and kill the catalyst.[8][9]
-
Causality: Species containing sulfur, silicon, or even trace metals from previous steps can act as potent catalyst poisons.
-
Solution: Ensure all reagents are of high purity. Purifying starting materials, using freshly distilled or anhydrous-grade solvents, and using a high-quality base are critical first steps.[1][8]
-
Issue 2: Rapid Formation of Black Precipitate (Palladium Black)
Question: My reaction mixture turns black shortly after starting, and the reaction stalls. What is this precipitate and how can I prevent its formation?
Answer: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, an agglomerated, inactive form of Pd(0).[5][8] This removes the catalyst from the solution, halting the catalytic cycle.
-
Primary Cause: Presence of Oxygen: Palladium-catalyzed reactions are highly sensitive to oxygen.[6][8] Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition and precipitation.[5][10]
-
Solution: Rigorous exclusion of air is non-negotiable. Ensure all solvents are thoroughly degassed prior to use. Assembling the reaction under a positive pressure of an inert gas (argon or nitrogen) is essential.[11] For maximum air exclusion, employ freeze-pump-thaw cycles on the reaction mixture.[5]
-
-
Contributing Factor: High Temperature: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition pathways.[6][8]
-
Contributing Factor: Inappropriate Ligand or Catalyst Loading: The ligand's job is to stabilize the active palladium species.[6] An inadequate ligand, or an overly high concentration of the catalyst itself, can lead to aggregation.[10]
-
Solution: For challenging reactions, use bulky, electron-rich phosphine ligands (e.g., Buchwald or NHC ligands), which are excellent at stabilizing the catalyst and preventing agglomeration.[5] Paradoxically, reducing the catalyst loading can sometimes solve the problem by lowering the concentration of the active species, thus reducing the rate of bimolecular decomposition pathways.[10]
-
Issue 3: Significant Formation of Side Products (e.g., Homocoupling)
Question: I'm observing a significant amount of homocoupling byproduct from my starting materials. How can I adjust my catalyst loading and conditions to improve selectivity?
Answer: Side product formation is often a result of reaction kinetics favoring undesired pathways. Homocoupling, in particular, can compete with the desired cross-coupling reaction.
-
Influence of Catalyst Loading: High catalyst loading can sometimes exacerbate homocoupling.[6] The goal is to find the lowest effective catalyst concentration that maximizes the rate of the desired reaction without significantly promoting side reactions.[6]
-
Solution: Rigorously optimizing (often by decreasing) the catalyst loading can help suppress homocoupling.[6]
-
-
Reaction Conditions: The presence of oxygen is a major driver for certain types of homocoupling, such as the Glaser coupling of terminal alkynes in Sonogashira reactions.[8]
-
Catalyst System Choice: For specific reactions like the Sonogashira coupling, the copper co-catalyst is often responsible for the homocoupling side reaction.
-
Solution: Reducing the amount of the copper(I) salt can help. If the problem persists, the most effective solution is to switch to a copper-free Sonogashira protocol.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the initial indicators that my catalyst loading might be suboptimal? A1: Key indicators include low reaction yield, incomplete conversion of starting materials, and the formation of significant side products.[6] Visual cues, such as the formation of palladium black, can also indicate that the catalyst loading is too high or that other conditions are promoting catalyst decomposition.[6]
Q2: What is a typical catalyst loading range for common cross-coupling reactions? A2: While the optimal loading is substrate-dependent, most palladium-catalyzed cross-coupling reactions use catalyst loadings well below 5 mol %. High catalytic activity often allows for very low loadings, sometimes in the parts-per-million (ppm) range for highly efficient systems.[12][13][14] See the table below for general guidance.
| Reaction Type | Typical Catalyst Loading (mol %) | Notes |
| Suzuki-Miyaura | 0.1 - 2 % | Can often be run with very low loadings (<0.1 mol %) for activated substrates.[13][15] |
| Buchwald-Hartwig | 1 - 3 % | Highly dependent on the ligand used; modern systems allow for lower loadings.[16] |
| Heck | 1 - 5 % | Less reactive aryl halides may require higher loadings and more electron-rich ligands.[17] |
| Sonogashira | 0.5 - 5 % | Copper-free versions may require slightly different optimization parameters.[8][18] |
| Stille | 1 - 3 % | Can be sensitive to ligand choice; additives like CuI can sometimes accelerate the reaction.[19][20] |
| Negishi | 1 - 5 % | Reaction kinetics can be complex, with the organozinc reagent potentially modulating catalyst activity.[21] |
Q3: When should I consider increasing versus decreasing catalyst loading? A3:
-
Increase Loading: Consider cautiously increasing the catalyst loading if the reaction is very slow or stalls, especially when using sterically hindered or electronically deactivated substrates where the oxidative addition step is difficult.[5]
-
Decrease Loading: Decrease the catalyst loading if you observe rapid catalyst decomposition (palladium black formation) or significant byproduct formation that could be linked to high catalyst concentration.[6][10] Reducing the cost of a process is also a major driver for lowering catalyst loading in industrial applications.[22]
Q4: How does the choice of ligand relate to catalyst loading? A4: The ligand is critical as it stabilizes the active catalytic species and directly influences its reactivity.[6] Modern, sophisticated ligands (e.g., bulky, electron-rich dialkylbiarylphosphines or N-heterocyclic carbenes) can dramatically increase the efficiency and stability of the catalyst.[5][18] This often allows for the use of significantly lower catalyst loadings while maintaining high activity, even for challenging substrates.[6][23] The optimal palladium-to-ligand ratio is also a key parameter to consider during optimization.[6]
Visualizing the Troubleshooting Workflow
The process of diagnosing a failed cross-coupling reaction can be systematized. The following diagram illustrates a logical workflow for troubleshooting issues related to catalyst optimization.
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling
This protocol provides a framework for performing a microscale screen to identify the optimal catalyst loading for a given Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-4-methoxybenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂, a G4 precatalyst)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, finely powdered)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Array of reaction vials with stir bars (e.g., 2 mL vials)
-
Inert atmosphere glovebox or Schlenk line setup
Procedure:
-
Stock Solution Preparation: To ensure accuracy at small scales, prepare stock solutions of the aryl halide and arylboronic acid in the chosen solvent. This minimizes weighing errors for each individual reaction.
-
Reaction Array Setup (Inert Atmosphere):
-
Arrange a series of labeled reaction vials. For example, to test 0.5, 1.0, 1.5, and 2.0 mol % catalyst loading.
-
To each vial, add the appropriate amount of solid base (e.g., 2.0 equivalents).
-
In separate vials, prepare catalyst/ligand stock solutions or weigh the required amounts of palladium precatalyst and ligand directly into each reaction vial. The Pd:Ligand ratio is typically 1:1 to 1:2 depending on the specific catalyst system.
-
-
Reagent Addition (Inert Atmosphere):
-
Under a positive pressure of inert gas, add the degassed solvent to each vial containing the catalyst, ligand, and base.[11]
-
Add the arylboronic acid (e.g., 1.2 equivalents) via syringe from its stock solution.
-
Add the aryl halide (1.0 equivalent) via syringe from its stock solution to initiate the reactions.
-
-
Reaction Execution:
-
Monitoring and Analysis:
-
After a set time (e.g., 4, 8, 16 hours), take a small aliquot from each reaction vial.
-
Quench the aliquot with a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the conversion and product formation by a suitable method like GC/MS or LC/MS. This will allow you to compare the performance at each catalyst loading.
-
-
Workup (for isolation):
-
Once the optimal condition is identified and the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.[5][11]
-
By comparing the results across the array, you can determine the lowest catalyst loading that provides the highest yield in a reasonable timeframe, thus optimizing for both efficiency and cost.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fiveable.me [fiveable.me]
- 13. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
The Evolving Landscape of Pyrazole-4-Carboxylic Acids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutics, the pyrazole-4-carboxylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of biological entities. Its inherent drug-like properties and synthetic tractability have made it a cornerstone in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxylic acid derivatives, offering a comparative overview of their performance as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower researchers in their quest for next-generation therapies.
The Pyrazole-4-Carboxylic Acid Core: A Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as an excellent pharmacophore.[1] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it an attractive starting point for drug design.[1] The carboxylic acid group at the 4-position is a key feature, often involved in critical interactions with biological targets and contributing to the overall physicochemical properties of the molecule. The general structure of a pyrazole-4-carboxylic acid derivative allows for substitutions at the N1, C3, and C5 positions, providing a rich landscape for SAR exploration.
I. Pyrazole-4-Carboxylic Acids as Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrazole-4-carboxylic acid derivatives have been extensively investigated as kinase inhibitors, with many exhibiting potent and selective activity.[2]
Structure-Activity Relationship of Pyrazole-4-Carboxamides as Aurora Kinase Inhibitors
Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[3] A significant body of research has focused on N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors.[3]
Key SAR Insights:
-
N1-Position: The substituent on the N1 nitrogen of the pyrazole ring is crucial for activity. A bulky, electron-withdrawing group, such as a substituted phenyl ring, is generally favored.[3]
-
C3-Position: Similar to the N1-position, a substituted phenyl ring at the C3-position enhances inhibitory activity.[3]
-
C4-Carboxamide: The carboxamide moiety at the C4-position is a critical pharmacophore, often forming key hydrogen bond interactions within the ATP-binding pocket of the kinase. The nature of the substituent on the amide nitrogen (R in the table below) significantly influences potency.
-
C5-Position: While less explored, modifications at the C5-position can also impact activity and selectivity.
Comparative Data for Aurora A Kinase Inhibitors:
| Compound ID | R Group on Carboxamide | IC50 (µM) for Aurora A | Reference |
| 1a | Phenyl | 0.85 | [3] |
| 1b | 4-Chlorophenyl | 0.42 | [3] |
| 1c | 4-Methoxyphenyl | 0.68 | [3] |
| 1d | 4-Nitrophenyl | 0.21 | [3] |
This table is a representative example based on literature data. The actual IC50 values can vary depending on the specific assay conditions.
The data suggests that electron-withdrawing groups on the N-phenyl ring of the carboxamide enhance Aurora A inhibitory activity.[3]
II. Anti-Inflammatory Potential: Targeting COX and LOX Enzymes
Chronic inflammation is a driver of numerous diseases, and the development of effective anti-inflammatory agents with improved safety profiles is a major research focus. Pyrazole-4-carboxylic acid derivatives have shown significant promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.
SAR of Pyrazole-4-Carboxylic Acids as COX-2 Inhibitors
Selective inhibition of COX-2 over COX-1 is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The pyrazole scaffold is a well-established COX-2 pharmacophore, with the blockbuster drug Celecoxib featuring a pyrazole core.
Key SAR Insights:
-
N1 and C5-Aryl Substituents: The nature and substitution pattern of the aryl groups at the N1 and C5 positions are critical for COX-2 selectivity and potency. A 4-sulfonamidophenyl group at one of these positions is a classic feature of selective COX-2 inhibitors.
-
C3-Substituent: Alkyl groups, such as methyl or trifluoromethyl, at the C3 position are often found in potent COX-2 inhibitors.
-
C4-Carboxylic Acid/Ester: The carboxylic acid or its ester at the C4 position can influence the pharmacokinetic properties and may interact with the active site.
Comparative Data for COX-2 Inhibition:
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2a | Phenyl | CH3 | 4-Methoxyphenyl | 1.2 | 25.8 | 21.5 | [4] |
| 2b | 4-Fluorophenyl | CH3 | 4-Methoxyphenyl | 0.8 | 18.5 | 23.1 | [4] |
| 2c | 4-Sulfonamidophenyl | CH3 | Phenyl | 0.05 | >10 | >200 | [4] |
This table is a representative example based on literature data.
The dramatic increase in COX-2 selectivity with the introduction of the 4-sulfonamidophenyl group highlights its importance in anchoring the molecule within the specific sub-pocket of the COX-2 active site.
III. Anticancer Activity: Beyond Kinase Inhibition
The anticancer properties of pyrazole-4-carboxylic acid derivatives extend beyond kinase inhibition. These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit tubulin polymerization.[5][6]
SAR of Pyrazole-4-Carboxamides as Tubulin Polymerization Inhibitors
Tubulin is a critical component of the cytoskeleton, and its disruption is a proven anticancer strategy.[6] Certain pyrazole-4-carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization.[6]
Key SAR Insights:
-
N1-Aryl Group: A substituted aryl group at the N1 position is generally required for potent activity.
-
C3-Aryl Group: A trimethoxyphenyl group at the C3 position is a common feature in many tubulin inhibitors and is crucial for binding to the colchicine site.
-
C4-Amide Moiety: The nature of the substituent on the C4-carboxamide can significantly impact potency and solubility.
Comparative Data for Tubulin Polymerization Inhibition:
| Compound ID | N1-Aryl Group | C4-Amide Substituent | Tubulin Polymerization Inhibition IC50 (µM) | Antiproliferative IC50 (MCF-7 cells, µM) | Reference |
| 3a | Phenyl | -NH-CH3 | 2.5 | 0.15 | [6] |
| 3b | 4-Chlorophenyl | -NH-CH3 | 1.8 | 0.08 | [6] |
| 3c | 4-Methoxyphenyl | -NH-CH3 | 3.2 | 0.21 | [6] |
This table is a representative example based on literature data.
The data indicates that electronic effects on the N1-aryl ring can influence both tubulin polymerization inhibition and antiproliferative activity.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Synthesis of N-Aryl Pyrazole-4-Carboxamides
This protocol describes a common method for the synthesis of the target compounds, starting from a pyrazole-4-carboxylic acid.
Step 1: Acid Chloride Formation
-
To a solution of the desired pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).
-
To this solution, add the desired aniline (1.1 eq) and a base such as triethylamine (2.0 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-aryl pyrazole-4-carboxamide.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora A)
This protocol outlines a typical procedure for evaluating the inhibitory activity of compounds against a specific kinase.
-
Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
Add the test compound (in DMSO) to the wells of a 96-well plate at various concentrations.
-
Add the Aurora A enzyme and the substrate (e.g., a fluorescently labeled peptide) to the wells.
-
Initiate the kinase reaction by adding ATP at a concentration close to its Km value.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30 mM EDTA).
-
Measure the amount of phosphorylated substrate using an appropriate method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizing the Path Forward: Workflows and Relationships
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated.
Caption: A generalized workflow for the discovery of bioactive pyrazole-4-carboxylic acid derivatives.
Caption: The mechanism of action of pyrazole-4-carboxylic acid kinase inhibitors.
Conclusion and Future Directions
The pyrazole-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1, C3, and C4 positions in determining the biological activity and selectivity of these compounds. As our understanding of the molecular basis of disease deepens, the rational design of pyrazole-4-carboxylic acid derivatives targeting specific biological pathways will undoubtedly lead to the development of more effective and safer medicines. Future efforts should focus on exploring novel substitution patterns, developing more selective inhibitors, and optimizing the pharmacokinetic properties of this versatile class of compounds.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. japsonline.com [japsonline.com]
- 5. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the In Vitro Evaluation of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives
For researchers and drug development professionals, the pyrazole scaffold represents a robust starting point for the discovery of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the in vitro testing of a specific, promising subclass: derivatives of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. While direct literature on this exact core structure is emerging, this document synthesizes established methodologies from closely related pyrazole analogues to provide a scientifically rigorous and logically sound approach to preclinical evaluation.
The strategic inclusion of a bromine atom and a methyl group on the pyrazole ring, along with a carboxylic acid function, offers unique physicochemical properties that can be exploited for targeted drug design. The carboxylic acid moiety, in particular, serves as a versatile handle for the synthesis of a diverse library of amide or ester derivatives, allowing for fine-tuning of pharmacokinetic and pharmacodynamic profiles.
This guide will detail the essential in vitro assays to profile these novel derivatives for their potential as anticancer, antimicrobial, and anti-inflammatory agents. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a comparative format to facilitate clear interpretation and decision-making in your drug discovery pipeline.
Comparative In Vitro Profiling: A Tri-Phasic Approach
The initial screening of novel this compound derivatives should be conducted across three key therapeutic areas where pyrazoles have shown significant promise. This parallel screening approach allows for the efficient identification of the most potent and selective compounds for further development.
Anticancer Activity Assessment
Pyrazole derivatives have been reported to exhibit cytotoxicity against a variety of cancer cell lines, including those of the breast, liver, and cervix.[3][4] The primary in vitro assay for assessing anticancer potential is the evaluation of cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer, HeLa for cervical cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of the test derivatives in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity of Pyrazole Derivatives
| Derivative | Target Cell Line | IC₅₀ (µM) |
| Compound A | MDA-MB-231 | 15.2 ± 1.8 |
| Compound B | MDA-MB-231 | 8.7 ± 0.9 |
| Compound C | MDA-MB-231 | 23.5 ± 2.1 |
| Doxorubicin | MDA-MB-231 | 1.2 ± 0.3 |
| Compound A | HepG2 | 20.1 ± 2.5 |
| Compound B | HepG2 | 12.4 ± 1.3 |
| Compound C | HepG2 | 35.8 ± 3.9 |
| Doxorubicin | HepG2 | 2.5 ± 0.4 |
Note: The data presented are hypothetical and for illustrative purposes.
Logical Workflow for Anticancer Screening
Caption: Workflow for anticancer screening of pyrazole derivatives.
Antimicrobial Activity Evaluation
The pyrazole nucleus is a key component in several antimicrobial agents.[5][6] Therefore, screening novel derivatives against a panel of pathogenic bacteria and fungi is a critical step in their evaluation.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare overnight cultures of test microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 10231).
-
Compound Preparation: Prepare stock solutions of the test derivatives in DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi. The final concentration range can be from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Comparative Antimicrobial Activity of Pyrazole Derivatives
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Compound A | 16 | 32 | >64 |
| Compound B | 8 | 16 | 32 |
| Compound C | 32 | 64 | >64 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Note: The data presented are hypothetical and for illustrative purposes.
Logical Flow for Antimicrobial Testing
Caption: Workflow for antimicrobial activity screening.
Anti-inflammatory Potential Assessment
Several pyrazole-containing compounds are clinically used as non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] A key mechanism of inflammation involves the production of prostaglandins by cyclooxygenase (COX) enzymes.
Experimental Protocol: COX-1/COX-2 Inhibition Assay
This assay evaluates the ability of the test compounds to selectively inhibit the COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.
-
Compound Incubation: In a 96-well plate, incubate the test compounds at various concentrations with the COX-1 or COX-2 enzyme in a reaction buffer for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Data Presentation: Comparative COX Inhibition of Pyrazole Derivatives
| Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A | 25.6 | 5.2 | 4.9 |
| Compound B | 10.8 | 0.9 | 12.0 |
| Compound C | 35.1 | 15.8 | 2.2 |
| Celecoxib | >100 | 0.04 | >2500 |
Note: The data presented are hypothetical and for illustrative purposes.
Signaling Pathway and Experimental Logic
Caption: COX enzyme inhibition by pyrazole derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic in vitro evaluation of novel this compound derivatives. By employing these standardized assays, researchers can effectively compare the biological activities of their synthesized compounds and identify promising leads for further preclinical and clinical development. Positive hits from these initial screens should be subjected to more advanced in vitro and in vivo studies to elucidate their mechanisms of action, assess their safety profiles, and ultimately determine their therapeutic potential.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. d-nb.info [d-nb.info]
- 5. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
A Senior Application Scientist's Guide to the Purity Assessment of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid by HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of pharmacologically active compounds, making its purity a non-negotiable prerequisite for reliable downstream synthesis and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities, such as isomers, unreacted starting materials, or degradation products, can have significant impacts on reaction yields, impurity profiles of subsequent steps, and biological activity.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methodologies for the purity assessment of this compound, explaining the scientific rationale behind the analytical choices and presenting the supporting data. Our objective is to equip researchers and drug development professionals with a robust framework for establishing analytical control over this critical intermediate.
Understanding the Analyte: A Polar Acidic Compound
The primary challenge in developing an RP-HPLC method for this compound lies in its chemical nature. The presence of the carboxylic acid group makes the molecule ionizable and highly polar, particularly at neutral or basic pH. Standard hydrophobic stationary phases, like C18, often provide insufficient retention for such polar compounds, causing them to elute near or in the solvent front (void volume), where they cannot be reliably quantified or resolved from other polar impurities.[3][4]
Therefore, a successful method must be engineered to enhance the retention of this polar analyte. The two primary strategies explored in this guide are:
-
Ion Suppression RP-HPLC: Utilizing an acidified mobile phase to neutralize the carboxylic acid, increasing its hydrophobicity and retention on a conventional C18 column.[5]
-
Alternative Selectivity RP-HPLC: Employing a specialized stationary phase, such as a Porous Graphitic Carbon (PGC) column, which offers a different retention mechanism suitable for highly polar compounds.[6]
Method 1: Ion Suppression with a Conventional C18 Column
This approach is often the first line of attack due to the ubiquity of C18 columns in analytical labs. The core principle is to control the mobile phase pH to be at least two units below the analyte's pKa. This ensures the carboxylic acid is predominantly in its neutral, protonated form (-COOH), which interacts more strongly with the hydrophobic C18 stationary phase, leading to adequate retention.[4][5]
Experimental Protocol: HPLC-UV Method 1
1. Instrumentation and Consumables:
-
HPLC System with UV/Vis or Diode Array Detector (DAD)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (determined via UV scan of the analyte)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 40 60 15.1 95 5 | 20.0 | 95 | 5 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. System Suitability Testing:
-
Before sample analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (%RSD) for the peak area is ≤ 2.0% and the USP tailing factor is between 0.8 and 1.5.
Causality Behind Choices:
-
0.1% Phosphoric Acid: A non-volatile acid that effectively lowers the mobile phase pH to ~2.1, ensuring complete suppression of the carboxylate anion. This provides sharp, symmetrical peaks.
-
Acetonitrile: A common organic modifier that offers low viscosity and good UV transparency.
-
Gradient Elution: Allows for the elution of potential late-eluting, more hydrophobic impurities while ensuring the main peak is well-retained and resolved from early-eluting polar impurities.
Method 2: Alternative Selectivity with a Porous Graphitic Carbon (PGC) Column
While ion suppression is effective, it may not resolve all structurally similar impurities. A PGC column offers a fundamentally different retention mechanism. Instead of hydrophobic interactions, retention on PGC is based on the polarizability of the analyte and its ability to engage in charge-induced dipole interactions with the flat, polarizable graphite surface. This makes it exceptionally effective for retaining and separating very polar compounds, often without the need for aggressive pH modifiers.[6]
Experimental Protocol: HPLC-UV Method 2
1. Instrumentation and Consumables:
-
HPLC System with UV/Vis or Diode Array Detector (DAD)
-
Column: Porous Graphitic Carbon (PGC), 4.6 x 100 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Water:Acetonitrile
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 98 2 10.0 50 50 10.1 98 2 | 15.0 | 98 | 2 |
3. Sample Preparation:
-
Same as Method 1.
Causality Behind Choices:
-
PGC Column: Chosen for its unique "polar retention effect on reversed-phase" (PRP) mechanism, providing strong retention for polar analytes like our target compound.
-
0.1% Formic Acid: A volatile acid compatible with mass spectrometry (if transferring the method to LC-MS) that helps improve peak shape without being the primary driver of retention.
-
Shorter Gradient: The stronger retention on the PGC column often allows for faster analysis times compared to a conventional C18 for the same compound.
Comparative Performance Data
The following table summarizes the performance of both methods when analyzing a sample of this compound spiked with a hypothetical early-eluting polar impurity (Impurity A) and a later-eluting non-polar impurity (Impurity B).
| Parameter | Method 1 (C18, Ion Suppression) | Method 2 (PGC, Alternative Selectivity) | Justification |
| Retention Time (Main Peak) | 8.5 min | 7.2 min | PGC offers strong retention, allowing for a faster gradient and shorter run time. |
| Resolution (Main Peak / Impurity A) | 2.1 | 3.5 | PGC provides superior resolution for polar impurities eluting near the main peak. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce excellent peak shape due to proper mobile phase control. |
| Analysis Time | 20 min | 15 min | The PGC method is 25% faster, increasing sample throughput. |
| Pros | Uses common, inexpensive C18 columns. A well-understood and robust technique. | Excellent retention and resolution of polar compounds. Faster analysis time. | |
| Cons | May require longer run times to elute all impurities. Potential for poor retention if pH is not strictly controlled. | Columns are more expensive and can have different loading capacities. |
Workflow for HPLC Purity Assessment
The diagram below outlines the logical flow from sample receipt to the final purity report, emphasizing the critical quality control and validation checkpoints.
References
A Comparative Guide to the X-ray Crystallography of Pyrazole-Based Compounds for Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of crystallographic techniques for pyrazole-based compounds, offering insights into their solid-state structures, intermolecular interactions, and the nuances of obtaining high-quality structural data.
1.1 The Pyrazole Moiety: A Privileged Scaffold
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which can act as both proton donors and acceptors.[3] This dual nature allows for the formation of various hydrogen-bonding motifs, such as dimers, trimers, tetramers, and catemers, significantly influencing their crystal packing and, consequently, their physical properties and biological activity.[3] The ability to readily functionalize the pyrazole ring at multiple positions has made it a "privileged scaffold" in drug discovery, appearing in numerous approved drugs like Celecoxib and Rimonabant.[4]
1.2 The Imperative of 3D Structural Information in Pyrazole-Based Drug Design
Precise knowledge of a molecule's three-dimensional structure is fundamental to rational drug design.[5] X-ray crystallography provides unambiguous and accurate atomic coordinates, bond lengths, and bond angles, which are essential for:
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more effective drug candidates.[1]
-
Target Binding Analysis: Visualizing how a pyrazole-based inhibitor interacts with its biological target, such as an enzyme's active site.
-
Informing Computational Modeling: Providing experimental data to validate and refine molecular docking and dynamics simulations.[6]
1.3 Challenges and Nuances in the Crystallography of Pyrazoles
While immensely powerful, the crystallographic analysis of pyrazole-based compounds is not without its challenges. These can include:
-
Polymorphism: The ability of a compound to crystallize in multiple forms with different arrangements and/or conformations. This can be influenced by the nature and position of substituents.[3]
-
Disorder: The static or dynamic distribution of atoms over multiple positions in the crystal lattice. Proton disorder is a known phenomenon in some pyrazole structures.[7]
-
Twinning: The intergrowth of two or more crystal lattices in a defined orientation, which can complicate data analysis.
-
Difficulty in Obtaining Single Crystals: Many pyrazole derivatives may initially form oils, amorphous solids, or microcrystalline powders unsuitable for single-crystal X-ray diffraction.[5]
The Foundation of Success: Strategies for Growing Diffraction-Quality Crystals
The journey to a high-resolution crystal structure begins with the growth of a suitable single crystal. This is often the most challenging and rate-limiting step in the entire process.[5] A systematic and comparative approach to crystallization is therefore essential.
2.1 Comparative Analysis of Crystallization Techniques
Several techniques can be employed to induce crystallization. The choice of method depends on the physicochemical properties of the pyrazole compound, such as its solubility and stability.
-
Slow Evaporation: This is a straightforward method where the solvent is slowly evaporated from a saturated solution of the compound, leading to supersaturation and crystal growth. It is often the first method attempted due to its simplicity.
-
Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a drop containing the pyrazole compound, leading to a gradual increase in concentration and subsequent crystallization. It can be performed in two common setups:
-
Hanging Drop: The drop containing the compound is suspended over a reservoir of the precipitant.
-
Sitting Drop: The drop is placed on a pedestal within a sealed chamber containing the precipitant.
-
-
Cooling Crystallization: This method relies on decreasing the solubility of the pyrazole compound by slowly lowering the temperature of its saturated solution.
-
Co-crystallization: For compounds that are difficult to crystallize on their own, forming a co-crystal with a suitable co-former can facilitate the growth of high-quality crystals.
2.2 Table 1: Comparison of Crystallization Techniques for Pyrazole-Based Compounds
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation | Gradual removal of solvent to induce supersaturation. | Simple setup, requires minimal sample. | Limited control over evaporation rate, can lead to rapid precipitation. | Thermally stable, moderately soluble compounds. |
| Vapor Diffusion | Slow diffusion of a precipitant vapor into the sample drop. | High degree of control, allows for screening of multiple conditions. | More complex setup, requires careful sealing. | A wide range of pyrazole derivatives. |
| Cooling Crystallization | Decreasing solubility by lowering the temperature. | Good control over the rate of crystallization. | Requires a programmable cooling device, not suitable for all compounds. | Compounds with a significant temperature-dependent solubility. |
| Co-crystallization | Formation of a crystalline solid with a second component. | Can improve crystallinity and stability. | Requires screening for suitable co-formers. | Oily or amorphous pyrazole compounds. |
2.3 Experimental Protocol: High-Throughput Screening for Crystallization Conditions
A high-throughput screening approach is often employed to rapidly identify promising crystallization conditions.
-
Prepare a stock solution of the pyrazole-based compound in a suitable solvent at a high concentration.
-
Use a multi-well crystallization plate (e.g., 96-well plate) for vapor diffusion experiments.
-
Dispense a range of precipitant solutions into the reservoirs of the plate.
-
Mix the compound stock solution with the precipitant solution in the crystallization drops.
-
Seal the plate and incubate at a constant temperature.
-
Monitor the drops regularly under a microscope for crystal growth over several days to weeks.
From Crystal to Diffraction Pattern: Data Collection Strategies
Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the quality of the final structure.
3.1 In-house Diffractometers vs. Synchrotron Radiation: A Critical Comparison
-
In-house Diffractometers: These are typically equipped with a sealed tube or microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[1] They are suitable for routine analysis of well-diffracting crystals.
-
Synchrotron Radiation: Synchrotrons produce highly intense and collimated X-ray beams, offering significant advantages for challenging crystallographic problems.
3.1.1 Table 2: Comparing In-house and Synchrotron Data Collection
| Feature | In-house Diffractometer | Synchrotron Source |
| X-ray Flux | Lower | Significantly higher |
| Wavelength | Fixed (e.g., Mo Kα, Cu Kα) | Tunable |
| Data Collection Time | Hours to days | Minutes to hours |
| Crystal Size Requirement | Larger crystals preferred | Can analyze very small crystals |
| Best Suited For | Routine analysis, well-diffracting crystals. | Weakly diffracting crystals, small crystals, twinned crystals, anomalous diffraction studies. |
For many pyrazole derivatives, especially those that form small or weakly diffracting crystals, synchrotron radiation is the preferred choice for obtaining high-quality data.[8]
3.2 Optimizing Data Collection Parameters for Pyrazole Crystals
-
Crystal Screening and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]
-
Data Collection Temperature: Data is typically collected at low temperatures (around 100-120 K) by placing the crystal in a stream of cold nitrogen.[1] This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more accurate structure.[1]
3.3 Experimental Workflow: A Step-by-Step Guide to Data Collection
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction data collection.
Caption: Workflow for X-ray diffraction data collection.
Decoding the Data: Structure Solution and Refinement
After data collection and processing, the next step is to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.
4.1 The Phasing Problem: Direct Methods vs. Patterson Methods
The diffraction experiment measures the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem." For small molecules like pyrazole derivatives, the phase problem is typically solved using:
-
Direct Methods: These are statistical methods that use relationships between the intensities of the reflections to directly determine the phases.
-
Patterson Methods: This method is useful when the structure contains heavy atoms.
4.2 The Refinement Process: Achieving a High-Quality Structural Model
Once an initial structural model is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process that involves adjusting the atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated diffraction intensities.
-
Key Refinement Parameters:
-
R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
-
Goodness-of-Fit (GooF): This parameter should be close to 1.0 for a good refinement.
-
-
Handling Disorder and Twinning: Specialized refinement techniques are available to model disorder and twinning in pyrazole crystals.
4.3 Logical Workflow for Structure Solution and Refinement
The following diagram outlines the logical steps involved in solving and refining a crystal structure.
Caption: Workflow for structure solution and refinement.
Validating the Structure: Ensuring Data Integrity and Accuracy
Before a crystal structure is published or used for further analysis, it must be rigorously validated to ensure its quality and accuracy.
5.1 Internal Validation
This involves checking the geometric parameters of the final model, such as bond lengths, bond angles, and torsion angles, to ensure they are chemically reasonable. The atomic displacement parameters (ADPs) are also analyzed for any unusual features.
5.2 External Validation: The Role of the Cambridge Structural Database (CSD)
The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[3] Comparing a newly determined pyrazole structure with related structures in the CSD can help to identify any unusual or unexpected features.
5.3 IUCr Standards and checkCIF
The International Union of Crystallography (IUCr) has established standards for the publication of crystallographic data. The checkCIF program is a tool that automatically checks a crystallographic information file (CIF) for compliance with these standards and for any potential issues with the structure.[9]
Case Studies: Learning from Published Pyrazole Crystal Structures
Examining published crystal structures of pyrazole derivatives provides valuable insights into the practical application of the techniques discussed in this guide.
-
Case Study 1: 4-Halogenated-1H-pyrazoles: A series of 4-halogenated-1H-pyrazoles (X = F, Cl, Br, I) have been structurally characterized, revealing different hydrogen-bonding motifs. The bromo and chloro analogs are isostructural and form trimeric H-bonding motifs, while the fluoro and iodo analogs form non-isostructural catemers.[3] This highlights how subtle changes in substitution can have a significant impact on the crystal packing.
-
Case Study 2: A Pyrazole Derivative with Proton Disorder: The crystal structure of 4-chloro-1H-pyrazole, collected at low temperature, revealed that the N-H proton is crystallographically disordered over two positions with 50% occupancy each.[7] This demonstrates the importance of careful data analysis and refinement to correctly model such features.
-
Case Study 3: A bis-Pyrazole Derivative: The molecular structure of a bis-pyrazole derivative was elucidated by X-ray crystallography, and the supramolecular structure was found to be a hydrogen-bonded dimer.[10] Hirshfeld surface analysis was used to further investigate the intermolecular interactions.[10]
Troubleshooting Common Problems in Pyrazole Crystallography
Table 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Incorrect solvent, concentration, or temperature. | Screen a wider range of crystallization conditions. Try a different crystallization technique. |
| Oily precipitate | Compound is not pure, or the solubility is too high. | Purify the compound. Use a less-solubilizing solvent. |
| Microcrystalline powder | Nucleation is too rapid. | Decrease the concentration, slow down the rate of supersaturation. |
| Poorly diffracting crystals | Crystal is too small, has low crystallinity, or is disordered. | Try to grow larger crystals. Use a synchrotron X-ray source. |
| Twinning | A common issue for some crystal systems. | Use specialized data collection and processing software to handle twinned data. |
Conclusion: The Future of Pyrazole Crystallography in Drug Discovery
X-ray crystallography will continue to be an indispensable tool in the development of pyrazole-based therapeutics. Advances in high-throughput crystallization, robotics, and synchrotron sources are enabling the structural analysis of increasingly complex and challenging systems. The detailed three-dimensional structural information provided by crystallography is paramount for the rational design of the next generation of pyrazole-based drugs with improved efficacy and selectivity.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. excillum.com [excillum.com]
- 9. Crystallography Databases Hunt for Fraudulent Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Novel Pyrazole Inhibitors and Standard Drugs
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides an in-depth technical comparison of the efficacy of novel pyrazole-based inhibitors against established standard-of-care drugs in the key therapeutic areas of inflammation and oncology. By synthesizing experimental data and elucidating the underlying mechanisms of action, this document aims to provide a clear, evidence-based perspective on the potential of these emerging compounds.
Section 1: Targeting Inflammation - Novel Pyrazole COX-2 and NF-κB Inhibitors vs. Standard Drugs
Inflammation is a complex biological response, and its chronic dysregulation is a hallmark of numerous diseases. Key pathways, such as those mediated by cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), are well-established targets for anti-inflammatory therapies.
Mechanism of Action and Comparative Efficacy: COX-2 Inhibition
Standard Drug: Celecoxib
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[2][3] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, celecoxib reduces inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2][3]
Novel Pyrazole Inhibitor: AD 532
Signaling Pathway: COX-2 Inhibition
The diagram below illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for inhibitors like celecoxib and novel pyrazole analogues.
Caption: Inhibition of the COX-2 enzyme by celecoxib and novel pyrazole inhibitors blocks the synthesis of pro-inflammatory prostaglandins.
Comparative Efficacy Data: COX-2 Inhibitors
| Compound | Target | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 40 nM | 15 µM | ~375 | [5] |
| AD 532 | COX-2 | Less potent than Celecoxib (in vitro) | - | - | [4] |
Experimental Protocol: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the efficacy and selectivity of novel compounds.
Objective: To determine the IC50 values of a test compound against COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Use human recombinant COX-1 and COX-2 enzymes.
-
Incubation: Pre-incubate the enzymes with various concentrations of the test compound or vehicle control (DMSO) in an appropriate assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Quantification: After a defined incubation period, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Comparative Efficacy: NF-κB Inhibition
Standard Drug: Parthenolide
Parthenolide, a sesquiterpene lactone, is a well-characterized inhibitor of the NF-κB signaling pathway. It prevents the degradation of the inhibitory protein IκBα, thereby blocking the nuclear translocation and transcriptional activity of NF-κB.
Novel Pyrazole Inhibitor: Compound 6c
A novel pyrazole derivative, compound 6c, has been identified as a potent inhibitor of NF-κB transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[6]
Comparative Efficacy Data: NF-κB Inhibitors
| Compound | Cell Line | Assay | IC50 | Reference |
| Parthenolide | RAW264.7 | NF-κB Luciferase Reporter | ~5 µM | |
| Compound 6c | RAW264.7 | NF-κB Transcriptional Activity | Potent inhibitor (specific IC50 not provided) | [6] |
Experimental Protocol: NF-κB Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.
Objective: To determine the effect of a test compound on NF-κB activation.
Methodology:
-
Cell Culture: Utilize a cell line (e.g., HEK293 or RAW264.7) stably transfected with a luciferase reporter gene under the control of an NF-κB response element.
-
Treatment: Pre-treat the cells with various concentrations of the test compound before stimulating with an NF-κB activator (e.g., TNF-α or LPS).
-
Lysis and Measurement: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., a constitutively expressed reporter like Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated control.
Section 2: Targeting Cancer - Novel Pyrazole Inhibitors vs. Standard Drugs
The pyrazole scaffold is also a key feature in several targeted cancer therapies. This section compares novel pyrazole-based inhibitors with established drugs targeting critical oncogenic pathways.
Mechanism of Action and Comparative Efficacy: Tubulin Polymerization Inhibition
Standard Drug: Paclitaxel
Paclitaxel is a widely used chemotherapeutic agent that targets microtubules. It stabilizes microtubules, preventing their depolymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Novel Pyrazole Inhibitor: PTA-1
A novel pyrazole, PTA-1, has been identified as a potent anticancer compound that inhibits tubulin polymerization.[7] This disruption of microtubule dynamics leads to apoptosis and cell cycle arrest in the S and G2/M phases in triple-negative breast cancer cells.[7]
Comparative Efficacy Data: Tubulin Inhibitors in MDA-MB-231 Cells
| Compound | Target | IC50 (MDA-MB-231 cells) | Reference |
| Paclitaxel | Tubulin | ~5 nM - 0.3 µM | [8][9][10] |
| PTA-1 | Tubulin | Low micromolar range | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Objective: To determine if a test compound inhibits or enhances tubulin polymerization.
Methodology:
-
Reagent Preparation: Use purified tubulin protein. Prepare a reaction buffer containing GTP.
-
Reaction Setup: In a 96-well plate, combine the tubulin and reaction buffer with various concentrations of the test compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control.
-
Measurement: Initiate polymerization by incubating the plate at 37°C. Monitor the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves. The rate and extent of polymerization can be quantified to determine the inhibitory or enhancing effect of the compound.
Standard Pyrazole-Containing Kinase Inhibitors in Oncology
Several FDA-approved cancer drugs incorporate a pyrazole core, highlighting its importance in kinase inhibition.
Ruxolitinib: A JAK1/2 Inhibitor
Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2.[4][11] The JAK-STAT signaling pathway is crucial for hematopoiesis and immune function, and its dysregulation is implicated in myeloproliferative neoplasms.[4][11]
Signaling Pathway: JAK-STAT Inhibition
Caption: Ruxolitinib inhibits the phosphorylation of STAT proteins by JAK1/2, thereby blocking downstream gene transcription involved in cell proliferation and survival.
Vemurafenib: A BRAF V600E Inhibitor
Vemurafenib is a selective inhibitor of the BRAF V600E-mutated protein kinase.[12] The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, driving cell proliferation in melanoma.[13][14][15]
Signaling Pathway: MAPK Inhibition
Caption: Vemurafenib selectively inhibits the mutated BRAF V600E kinase, blocking downstream signaling in the MAPK pathway and halting tumor cell proliferation.
Comparative Efficacy Data: Standard Pyrazole-Containing Kinase Inhibitors
| Compound | Target | IC50 | Reference |
| Ruxolitinib | JAK1 | 3.3 nM | [16] |
| JAK2 | 2.8 nM | [16] | |
| Vemurafenib | BRAF V600E | 31 nM | [17] |
Section 3: In Vivo Efficacy - Preclinical Models
Translating in vitro potency to in vivo efficacy is a critical step in drug development. This section provides an overview of standard preclinical models used to evaluate anti-inflammatory and anticancer agents.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Experimental Protocol:
-
Induction: A sub-plantar injection of carrageenan solution is administered into the hind paw of a rodent (rat or mouse).
-
Treatment: The test compound or vehicle control is administered, typically orally or intraperitoneally, prior to or shortly after carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points using a plethysmometer.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
Efficacy of Celecoxib: In a carrageenan-induced paw edema model in rats, celecoxib administered at a dose of 50 mg/kg significantly decreased paw edema after 3 and 5 hours.[18] Another study showed that celecoxib at 10 mg/kg resulted in significant inhibition of paw edema.[19]
Xenograft Models in Oncology
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Experimental Protocol for a Triple-Negative Breast Cancer (TNBC) Xenograft Model:
-
Cell Implantation: MDA-MB-231 human TNBC cells are inoculated into the mammary fat pad of female immunodeficient mice.
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered the test compound (e.g., paclitaxel) or a vehicle control according to a specific dosing schedule.
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Efficacy of Paclitaxel: In a TNBC xenograft model, a combination therapy including paclitaxel resulted in a tumor growth inhibition rate of approximately 68.8%.[20]
Conclusion
The pyrazole scaffold continues to be a highly fruitful starting point for the development of potent and selective inhibitors targeting a range of diseases. Novel pyrazole-based compounds are demonstrating promising preclinical activity in both inflammation and cancer. While direct, head-to-head comparisons with standard drugs under identical experimental conditions are often limited in the publicly available literature, the data presented in this guide highlights the significant potential of these emerging therapies. Further investigation, particularly in well-designed in vivo studies and eventually in clinical trials, will be crucial to fully elucidate their therapeutic value and potential advantages over existing treatments. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of these and future pyrazole-based drug candidates.
References
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 11. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 12. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. ClinPGx [clinpgx.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Combined chemotherapy for triple negative breast cancer treatment by paclitaxel and niclosamide nanocrystals loaded thermosensitive hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 5-bromo-1-methyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Pyrazole derivatives, in particular, are a cornerstone of many successful kinase inhibitor programs. This guide provides an in-depth analysis of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid , a key intermediate, offering a comparative look at its quality attributes and performance against relevant alternatives. As senior application scientists, we recognize that the purity and isomeric integrity of such reagents are not just numbers on a page; they are critical determinants of downstream reaction success, biological activity, and ultimately, the viability of a drug candidate.
The Strategic Importance of this compound in Kinase Inhibitor Synthesis
This compound is a highly functionalized heterocyclic building block. Its utility stems from the orthogonal reactivity of the carboxylic acid and the bromo substituent. The carboxylic acid provides a handle for amide bond formation, a common linkage in kinase inhibitors, while the bromine atom is primed for a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and modulate pharmacological activity. This dual functionality allows for the systematic exploration of the chemical space around a target kinase.
Below is a workflow diagram illustrating the central role of this building block in a typical kinase inhibitor synthesis campaign.
Caption: Synthetic utility of this compound.
Certificate of Analysis: A Representative Profile
While individual batch specifications may vary, a typical Certificate of Analysis for high-purity this compound will include the following tests and acceptance criteria. The rationale behind each test underscores its importance in ensuring reproducible results in your research.
| Test | Method | Specification | Justification for the Researcher |
| Appearance | Visual | White to Off-White Solid | Provides a quick, initial check for gross contamination or degradation. |
| Identity | ¹H NMR | Conforms to Structure | Confirms the molecular structure and isomeric purity. Essential to ensure you are working with the correct regioisomer. |
| Purity | HPLC (UV, 254 nm) | ≥ 98.0% | Quantifies the amount of the target compound relative to impurities. A high purity is critical for accurate stoichiometry in subsequent reactions and to avoid introducing unknown variables into biological assays. |
| Identity | Mass Spectrometry (ESI) | Conforms to Molecular Weight (m/z [M-H]⁻ ≈ 202.9, 204.9) | Confirms the molecular weight and isotopic pattern of bromine, providing further evidence of the compound's identity. |
| Residual Solvents | GC-HS | ≤ 0.5% Total Solvents | High levels of residual solvents can interfere with reactions and impact the accuracy of weighing the compound for biological testing. |
| Water Content | Karl Fischer Titration | ≤ 0.5% | Water can act as a nucleophile in many reactions and can affect the stability of the compound. |
Comparative Analysis: Isomeric Purity Matters
In the synthesis of substituted pyrazoles, the regiochemistry of the starting material is of utmost importance. The seemingly subtle difference in the position of the bromine atom and carboxylic acid group between isomers can have a profound impact on the final structure and, consequently, the biological activity of the target molecule. Here, we compare our title compound with two common regioisomers.
| Compound | Structure | Key Differentiating Features | Impact on Synthesis and SAR |
| This compound | Bromo at C5, Carboxyl at C4 | Ideal for Suzuki/Buchwald-Hartwig at C5 and amide coupling at C4. The vector for diversification points away from the N-methyl group. | |
| 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid | Bromo at C4, Carboxyl at C5 | Allows for functionalization at the C4 position, adjacent to the N-methyl group. This can lead to different steric and electronic environments in the final molecule. | |
| 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid [1] | Bromo at C5, Carboxyl at C3 | The carboxyl group is now at the C3 position, which can alter the electronics of the ring and the orientation of substituents in the final compound. |
The choice between these isomers is a critical design element in a medicinal chemistry campaign. The relative orientation of the functional groups dictates the trajectory of synthetic diversification and the ultimate shape and pharmacophoric features of the resulting molecules.
Performance in a Representative Application: Synthesis of a Kinase Inhibitor Fragment
To illustrate the practical utility of high-purity this compound, we present a representative experimental protocol for the synthesis of a key kinase inhibitor fragment via a Suzuki coupling reaction. The success of this reaction is highly dependent on the purity of the starting pyrazole, as impurities can lead to side reactions and lower yields.
Experimental Protocol: Suzuki Coupling
Objective: To couple this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (≥98% purity)
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and water (4:1 v/v).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Expected Outcome: A high-purity starting material (≥98%) is expected to yield the desired product in >85% yield with minimal side products. In contrast, the use of a lower-purity starting material often results in the formation of homocoupled byproducts and a more complex purification process.
Below is a diagram illustrating the key quality control checkpoints in the synthesis of a pyrazole-based kinase inhibitor.
References
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid, a halogenated organic compound. The procedures outlined here are designed to protect laboratory personnel, ensure regulatory compliance, and minimize environmental impact.
The fundamental principle of chemical waste management is to treat every substance with a thorough understanding of its potential hazards. This guide is structured to build that understanding, moving from hazard identification to the final steps of waste removal, ensuring that every action is informed by a clear scientific rationale.
Hazard Identification & Risk Assessment
Based on analogs like 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid, the primary hazards are likely to be:
This compound is a halogenated organic acid. The presence of a carbon-halogen (C-Br) bond places it in a category of chemicals that require special disposal considerations due to their potential to form persistent and toxic byproducts if not treated correctly.[5][6] Therefore, it must be managed as regulated hazardous waste.
Key Takeaway: Due to its irritant properties and classification as a halogenated organic compound, this chemical must not be disposed of via standard laboratory drains or as common trash.[7][8][9] All waste streams containing this compound must be collected for specialized disposal.
Personal Protective Equipment (PPE)
A robust defense against chemical exposure is non-negotiable. The following table summarizes the minimum required PPE when handling waste containing this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | To prevent contact with eyes from splashes or airborne dust particles, which can cause serious irritation.[2][4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). | To prevent direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of properly after handling.[1][10] |
| Body Protection | Long-sleeved laboratory coat. | To protect skin on the arms and body from accidental contact.[3] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[3][4] |
Always wash hands thoroughly with soap and water after handling the chemical waste, even if gloves were worn.[1][11]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste management. Mixing incompatible waste streams can lead to dangerous reactions, while improper labeling can result in disposal errors.
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
Label the Container:
-
Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department as soon as you begin accumulating waste.[7]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents used.
-
-
Segregate Waste Streams:
-
Solid Waste: Collect uncontaminated solid this compound in a designated solid waste container.
-
Contaminated Labware: Items like gloves, weigh boats, and paper towels that are contaminated with the chemical should be collected in a separate, clearly labeled bag or container for solid hazardous waste.[12]
-
Liquid Waste: If the chemical is dissolved in a solvent, collect it in a container designated for halogenated organic liquid waste. Do not mix this with non-halogenated solvent waste.[9] Segregating halogenated from non-halogenated waste is often more cost-effective for disposal and is a standard practice.[9]
-
-
Maintain Safe Storage:
-
Keep the waste container tightly sealed except when adding waste.[7][8]
-
Store the container in a designated satellite accumulation area within the lab.
-
Ensure secondary containment (such as a spill tray) is used to contain any potential leaks.[7][8]
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.[12][13]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing different waste streams generated from the use of this compound.
Caption: Decision workflow for segregating and disposing of waste streams.
Final Disposal Procedures
The ultimate disposal of this compound must be handled by professionals.
-
Schedule a Pickup: Once your waste container is full or you are concluding the project, contact your institution's EHS department to schedule a hazardous waste pickup.[7] Do not allow hazardous waste to accumulate in the lab for extended periods.
-
Treatment Method: This compound, being a halogenated organic waste, will likely be destroyed via high-temperature incineration at a licensed hazardous waste treatment facility.[5] This method is designed to break the carbon-halogen bonds and prevent the release of harmful substances into the environment.
-
Empty Containers: An "empty" container that held this chemical must be managed carefully. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[7][8] Subsequent rinses may be permissible for drain disposal depending on local regulations. After thorough rinsing and drying, deface or remove the original label and dispose of the container as non-hazardous solid waste (e.g., in a designated glass disposal box).[7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as listed in Section 2.
-
Contain the Spill:
-
Clean the Area: Once the bulk material is collected, decontaminate the area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and responsibility, ensuring that your valuable research does not come at the cost of personal or environmental health.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. capotchem.com [capotchem.com]
- 11. angenechemical.com [angenechemical.com]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Handling 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid: A Framework for Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Yet, this innovation brings a responsibility to ensure the safety of ourselves and our colleagues. This guide provides a comprehensive, experience-driven framework for handling 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid. We will move beyond a simple checklist, focusing instead on the scientific rationale behind each safety protocol to build a self-validating system of laboratory practice.
Hazard Assessment: Inferring from Structural Analogs
The consistent toxicological data across these analogs point to several key hazards:
-
Skin Irritation : Causes skin irritation upon contact.[1][3][4][6]
-
Respiratory Irritation : May cause respiratory irritation, particularly if handled as a dust or aerosol.[1][4][5]
Based on this evidence, we can anticipate the following GHS Hazard Classifications for this compound.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Core Directive: A Multi-Layered PPE Protocol
Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The selection of PPE must directly counteract the identified hazards.
Eye and Face Protection: The First Line of Defense
Given the high risk of serious eye irritation, robust eye protection is non-negotiable. Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[8][9] This ensures a complete seal around the eyes, protecting from splashes, mists, and fine dust.
-
Causality: The carboxylic acid and brominated aromatic functionalities can cause significant damage to the delicate tissues of the eye. A complete seal is necessary to prevent any contact.
-
Recommended for Splash Risks: When handling larger quantities or performing operations with a high splash potential (e.g., dissolution, transfer), a full-face shield must be worn over the chemical splash goggles.[9][10] The face shield protects the entire face from direct splashes.
Hand Protection: Preventing Dermal Absorption and Irritation
The compound is classified as a skin irritant. Proper glove selection and usage are paramount to prevent dermal exposure.
-
Mandatory: Use chemical-resistant, disposable gloves. Nitrile gloves are a suitable initial choice for incidental contact.[10][11][12]
-
Causality: Halogenated organic compounds can penetrate some glove materials. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.[5]
-
Best Practice: For prolonged handling or immersion, consider double-gloving or using a more robust glove material like neoprene or butyl rubber.[10] Always consult a glove compatibility chart for the specific solvent being used.
Body Protection: Shielding Skin and Personal Clothing
Protecting the skin from accidental contact and preventing contamination of personal clothing is essential.
-
Mandatory: A long-sleeved, fire-retardant laboratory coat is required at all times.[11][13] It should be fully buttoned to provide maximum coverage.
-
Causality: The lab coat provides a removable barrier. In case of a significant spill, the contaminated coat can be removed quickly to minimize exposure.
-
Recommended for Larger Quantities: For handling quantities that pose a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[11]
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can form dust, and its handling may generate aerosols, both of which can cause respiratory irritation.[1][5]
-
Primary Control: All handling of this compound that could generate dust or aerosols must be conducted within a certified chemical fume hood.[10][11] This is the primary engineering control to minimize inhalation exposure.
-
Causality: A fume hood draws airborne contaminants away from the user's breathing zone, providing a critical layer of protection.
-
Secondary Control: If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 particulate filter may be necessary.[5][8] Respirator use must be part of a formal institutional respiratory protection program.[9]
Operational Workflow: A Step-by-Step Handling Protocol
A structured workflow minimizes the potential for error and exposure.
I. Preparation and Engineering Controls
-
Verification: Confirm that the chemical fume hood has been certified within the last year.
-
Designation: Designate a specific area within the fume hood for handling the compound to contain potential contamination.[10]
-
Assembly: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers inside the fume hood before introducing the compound.
-
Emergency Preparedness: Locate and verify the functionality of the nearest emergency eyewash station and safety shower before beginning work.[4][10]
II. Handling the Compound
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the container.
-
Dispensing: Carefully weigh or measure the compound within the fume hood. Avoid creating dust; do not crush or grind the solid outside of a contained system.[2][8]
-
Container Management: Keep the container tightly sealed when not in active use.[4][10]
III. Post-Handling and Decontamination
-
Surface Cleaning: Decontaminate all surfaces and equipment within the fume hood that may have come into contact with the compound. Use a suitable solvent and absorbent material.
-
PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last, turning them inside-out during removal.[5][10]
-
Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[6]
Emergency Response and Disposal
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1][2][10]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a glass of water to drink. Call a poison control center or seek immediate medical attention.[1][6][7]
Waste Disposal Plan Improper disposal can lead to environmental contamination.
-
Segregation: Do not mix waste containing this compound with other waste streams.
-
Containerization: Collect all waste (including contaminated consumables like weigh boats, gloves, and paper towels) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[14]
-
Disposal: The material must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not discharge to sewer systems.[8] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Diagram: PPE Selection Workflow
This diagram outlines the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for PPE selection when handling the target compound.
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for discovery.
References
- 1. fishersci.at [fishersci.at]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. fishersci.com [fishersci.com]
- 5. capotchem.com [capotchem.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. echemi.com [echemi.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
